Folate-PEG3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H37N9O8 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2S)-5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H37N9O8/c28-7-9-42-11-13-44-14-12-43-10-8-30-21(37)6-5-20(26(40)41)34-24(38)17-1-3-18(4-2-17)31-15-19-16-32-23-22(33-19)25(39)36-27(29)35-23/h1-4,16,20,31H,5-15,28H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t20-/m0/s1 |
InChI Key |
GZQSIWKWWBLFGU-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Folate-PEG3-amine: A Versatile Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folate-PEG3-amine is a heterobifunctional linker molecule at the forefront of targeted drug delivery systems. It is meticulously designed to leverage the overexpression of folate receptors on the surface of many cancer cells, thereby enabling the selective delivery of therapeutic and imaging agents. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis and conjugation protocols, and methodologies for evaluating the efficacy of the resulting conjugates. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this powerful targeting moiety in their work.
Core Concepts and Physicochemical Properties
This compound is a molecule comprised of three key functional components: a folate moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1]
-
Folate: This vitamin B9 derivative serves as the targeting ligand, exhibiting a high affinity for the folate receptor, which is frequently overexpressed in various cancer types.[1]
-
PEG3 Linker: The short polyethylene glycol chain enhances the water solubility and biocompatibility of the molecule.[1] It also provides a flexible spacer arm, which can improve the accessibility of the folate ligand to its receptor.
-
Amine Group: The terminal primary amine (-NH2) provides a reactive handle for the covalent conjugation of a wide array of molecules, including small molecule drugs, proteins, nanoparticles, and imaging agents.[1]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C27H37N9O8 | [2] |
| Molecular Weight | 615.6 g/mol | |
| CAS Number | 710323-40-3 | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Purity | Typically ≥95% | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeting capability of this compound conjugates is predicated on the biological process of folate receptor-mediated endocytosis. This pathway allows for the efficient internalization of the conjugated payload into cancer cells that overexpress the folate receptor.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Folate-PEG-amine and its subsequent application in targeted drug delivery research.
Synthesis of Folate-PEG-Amine
This protocol describes the synthesis of Folate-PEG-amine via the activation of folic acid with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, followed by reaction with a PEG-bis-amine.
Materials:
-
Folic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
PEG-bis-amine (e.g., diamino-PEG3)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1.1 molar equivalents relative to PEG-bis-amine) in anhydrous DMSO.
-
Add NHS (1.2 molar equivalents) and DCC or EDC (1.2 molar equivalents) to the folic acid solution.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, if using DCC) indicates the reaction is proceeding.
-
-
Conjugation with PEG-bis-amine:
-
If DCC was used, remove the dicyclohexylurea precipitate by filtration.
-
In a separate flask, dissolve PEG-bis-amine (1 molar equivalent) in anhydrous DMSO.
-
Slowly add the activated folic acid solution to the PEG solution while stirring.
-
Continue stirring the reaction in the dark at room temperature for 4-6 hours.
-
-
Purification:
-
Precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.
-
Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, with frequent water changes, to remove DMSO and other small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the purified Folate-PEG-amine as a yellow powder.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the successful conjugation by identifying the characteristic peaks of both the folate and PEG moieties.
-
FTIR Spectroscopy: To confirm the formation of the amide bond (typically around 1650 cm⁻¹).
Conjugation of this compound to Amine-Reactive Payloads
This protocol outlines a general procedure for conjugating this compound to molecules containing a carboxylic acid group, which is first activated to an NHS ester.
Materials:
-
This compound
-
Carboxylic acid-containing payload (e.g., drug, imaging agent)
-
EDC and NHS
-
Anhydrous DMSO or DMF
-
Appropriate purification supplies (e.g., dialysis tubing, size exclusion chromatography column)
Procedure:
-
Activation of Payload: Dissolve the carboxylic acid-containing payload in anhydrous DMSO or DMF. Add 1.2 equivalents of EDC and NHS and stir at room temperature for 2-4 hours to form the NHS ester.
-
Conjugation: Add 1.0 equivalent of this compound to the activated payload solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the conjugate using a method appropriate for the size and properties of the final product, such as dialysis or size exclusion chromatography, to remove unreacted starting materials and byproducts.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.
Materials:
-
Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)
-
Complete cell culture medium
-
Folate-PEG3-drug conjugate and unconjugated drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Folate-PEG3-drug conjugate and the free drug in complete culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Cellular Uptake Analysis by Flow Cytometry
This method allows for the quantification of the cellular uptake of fluorescently labeled Folate-PEG3-conjugates.
Materials:
-
Folate receptor-positive cancer cell line
-
Fluorescently labeled Folate-PEG3-conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat the cells with the fluorescently labeled Folate-PEG3-conjugate at a predetermined concentration and incubate for various time points (e.g., 1, 4, and 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.
-
Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cells. A gate is set based on untreated control cells to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Quantitative Data Presentation
Due to the nature of this compound as a linker, its quantitative performance metrics are highly dependent on the conjugated payload and the specific biological system under investigation. The following tables present representative data from studies on folate-PEG conjugates to illustrate typical performance benchmarks.
Illustrative In Vitro Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) | Reference |
| KB | Folate-Cytarabine Conjugate | 10 | |
| KB | Cytarabine | 100 | |
| MCF-7 | Vincristine-loaded PLGA-PEG-Folate NPs | ~5 | |
| MCF-7 | Vincristine-loaded PLGA-mPEG NPs | ~8 | |
| MCF-7 | Free Vincristine | ~20 |
Illustrative Cellular Uptake Data
| Cell Line | Conjugate | Incubation Time | Uptake Enhancement (vs. non-targeted) | Reference |
| HeLa | Folate-PEG-SPIO NPs | 4 hours | 12-fold | |
| MCF-7 | Coumarin-6-loaded PLGA-PEG-Folate NPs | 24 hours | Significantly higher |
Conclusion
This compound is a valuable and versatile tool in the field of targeted drug delivery. Its well-defined structure, ease of conjugation, and ability to exploit the folate receptor for targeted cellular uptake make it an attractive component for the development of novel cancer therapeutics and diagnostics. The experimental protocols and illustrative data presented in this guide provide a solid foundation for researchers to design and evaluate their own this compound-based constructs, ultimately contributing to the advancement of more effective and less toxic cancer treatments.
References
Folate-PEG3-Amine: A Technical Guide to Structure, Properties, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-PEG3-amine is a heterobifunctional linker molecule at the forefront of targeted drug delivery research, particularly in the development of sophisticated anticancer therapeutics. This molecule is meticulously designed to leverage the overexpression of folate receptors on the surface of many cancer cells, thereby enabling the selective delivery of potent cytotoxic agents directly to the tumor site. This targeted approach aims to enhance therapeutic efficacy while concurrently minimizing the systemic toxicity associated with conventional chemotherapy.
This technical guide provides an in-depth overview of the structure, properties, and applications of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and conjugation, and visualizations of its mechanism of action to support researchers and drug development professionals in this dynamic field.
Molecular Structure and Core Components
This compound is a thoughtfully engineered conjugate comprising three essential functional components:
-
Folate: This B-vitamin acts as the targeting moiety. It possesses a high binding affinity for the folate receptor, a protein often overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and breast. This specific interaction facilitates the selective uptake of the entire conjugate into the target cancer cells.
-
Polyethylene Glycol (PEG) Linker: The "PEG3" designation indicates a short polyethylene glycol chain consisting of three ethylene glycol units. This hydrophilic spacer enhances the water solubility and biocompatibility of the molecule.[1] The PEG linker also provides flexibility, which can reduce steric hindrance and improve the accessibility of the folate moiety to its receptor.[2]
-
Terminal Amine Group (-NH2): This primary amine serves as a reactive handle for the covalent attachment of a wide array of molecules, most notably therapeutic agents.[1] This conjugation is typically achieved through stable amide bond formation.
The systematic IUPAC name for this compound is (2S)-2-[(4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its effective application in drug delivery systems. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C27H37N9O8 | [2] |
| Molecular Weight | 615.64 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, DMF, methanol, ethanol, chloroform, and DCM. | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Applications in Targeted Drug Delivery
The primary application of this compound lies in the development of targeted drug delivery systems. The overarching goal is to enhance the therapeutic index of potent drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues.
Folate Receptor-Mediated Endocytosis
The targeting strategy of this compound conjugates hinges on the biological process of folate receptor-mediated endocytosis. The sequence of events is as follows:
-
Binding: The folate moiety of the conjugate binds with high affinity to the folate receptors on the cancer cell surface.
-
Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-conjugate complex and forming an endosome.
-
Drug Release: The endosome's internal environment becomes acidified. This low pH environment can trigger the cleavage of certain linkers used to attach the drug, leading to its release into the cytoplasm.
-
Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind with another conjugate molecule.
Quantitative Data on Efficacy
The effectiveness of Folate-PEG-amine-based drug delivery systems has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles
| Drug | Cell Line | Formulation | IC50 | Fold Improvement vs. Free Drug | Reference(s) |
| Genistein | SKOV-3 (Ovarian Cancer) | Free Genistein | 51.48 µg/mL | - | |
| Folate-PEG-PLGA NPs | 11.98 µg/mL | 4.3x | |||
| Vincristine Sulfate | MCF-7 (Breast Cancer) | Free Vincristine Sulfate | - | - | |
| Folate-PEG-PLGA NPs | - | 3.91x |
Table 2: Drug Loading and Cellular Uptake
| Parameter | Drug/System | Value | Notes | Reference(s) |
| Drug Loading Efficiency | Doxorubicin in Folate-PEG-PLGA NPs (SESE method) | 51.9% | SESE: single emulsion solvent evaporation | |
| Doxorubicin in Folate-PEG-PLGA NPs (DESE method) | 24.5% | DESE: double emulsion solvent evaporation | ||
| Cellular Uptake | Folate-conjugated superparamagnetic nanoparticles in HeLa cells | 12-fold higher | Compared to non-targeted PEG-coated nanoparticles after 4 hours. |
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Tumor Type | Treatment Group | Outcome | Reference(s) |
| Mice | 4T1 (Breast Cancer) | Folate-targeted complex | Significant reduction in tumor volume compared to control. | |
| Mice | HeLa (Cervical Cancer) | Folate-functionalized nanosuspension | Better tumor growth inhibition than non-targeting nanosuspension. |
Experimental Protocols
The following are generalized protocols for the synthesis of Folate-PEG-amine and its conjugation to a therapeutic agent. These should be adapted and optimized for specific applications.
Protocol 1: Synthesis of Folate-PEG-Amine
This protocol is based on the widely used carbodiimide chemistry to form an amide bond between the carboxyl group of folic acid and one of the amine groups of a PEG-bis-amine linker.
Materials:
-
Folic acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
PEG-bis-amine (e.g., diamino-PEG3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1.1 molar equivalents relative to PEG-bis-amine) in anhydrous DMSO.
-
To this solution, add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents).
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Conjugation with PEG-bis-amine:
-
Remove the DCU precipitate by filtration.
-
In a separate flask, dissolve PEG-bis-amine (1 molar equivalent) in anhydrous DMSO.
-
Slowly add the activated folic acid solution to the PEG solution while stirring.
-
Continue stirring the reaction in the dark at room temperature for 4-6 hours.
-
-
Purification:
-
Precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with diethyl ether to remove unreacted starting materials.
-
Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove DMSO and other small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the purified Folate-PEG-amine as a yellow powder.
-
Protocol 2: Conjugation of a Drug to this compound
This protocol describes the conjugation of a drug containing a carboxylic acid group to the terminal amine of this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Drug with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Conjugation Buffer (e.g., 1X PBS, pH 7.2)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Drug's Carboxyl Group:
-
Dissolve the drug in the Activation Buffer.
-
Add EDC (2 molar equivalents relative to the drug) and NHS (5 molar equivalents relative to the drug).
-
Allow the activation reaction to proceed for 30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Conjugation Buffer.
-
Add the activated drug solution to the this compound solution. A molar excess of the PEG-amine (e.g., 20-fold) can be used to ensure complete reaction of the drug.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small molecule amine (e.g., hydroxylamine).
-
Purify the this compound-drug conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization Methods
Thorough characterization is essential to confirm the successful synthesis and purity of this compound and its drug conjugates.
-
¹H NMR Spectroscopy: Used to confirm the covalent conjugation by identifying the characteristic peaks of both the folate and the PEG moieties in the final product. For example, characteristic peaks for the aromatic protons of folic acid and the repeating ethylene glycol units of PEG should be present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the formation of the amide bond, which typically shows a characteristic peak around 1650 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and for purification. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used. The PEGylated product will typically have a longer retention time than the unconjugated starting materials.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
Conclusion
This compound is a versatile and powerful tool in the field of targeted drug delivery. Its well-defined structure, combining a high-affinity targeting ligand, a biocompatible linker, and a reactive handle for drug conjugation, makes it an ideal candidate for the development of next-generation cancer therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to harness the potential of this promising molecule to improve patient outcomes in oncology and beyond.
References
The Pivotal Role of PEG Linkers in Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug development, transforming the therapeutic potential of a wide range of molecules from small-molecule drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, is a clinically validated strategy to significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the core functionalities of PEG linkers in drug delivery. It delves into their fundamental properties, diverse architectures, and profound impact on drug solubility, stability, and in vivo performance. Furthermore, this document offers detailed experimental protocols for the synthesis and characterization of PEGylated conjugates and presents quantitative data to illustrate the structure-activity relationships that govern their efficacy. Visualizations of key mechanisms and workflows are provided to facilitate a deeper understanding of these versatile molecules.
Introduction: The Foundation of PEGylation
Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[1][2] Its unique physicochemical properties, including its high solubility in both aqueous and organic media and its flexible chain structure, make it an ideal candidate for conjugation to therapeutic molecules.[1][] The attachment of PEG linkers can overcome numerous challenges in drug delivery, such as poor solubility, rapid clearance, and immunogenicity.[4] This has led to the successful development of numerous FDA-approved PEGylated drugs.
The primary function of a PEG linker is to act as a molecular bridge, connecting a therapeutic payload to a carrier molecule, such as an antibody or a nanoparticle, or to simply modify the drug itself. This conjugation process, known as PEGylation, imparts several beneficial properties to the resulting conjugate, which will be explored in detail throughout this guide.
Core Properties and Advantages of PEG Linkers
The utility of PEG linkers in drug delivery stems from a set of inherent properties that favorably alter the behavior of the conjugated drug molecule in a biological environment.
-
Enhanced Solubility: Many potent drug molecules, particularly cytotoxic agents used in cancer therapy, are hydrophobic and exhibit poor solubility in aqueous solutions. Attaching a hydrophilic PEG linker can dramatically increase the water solubility of these compounds, which is crucial for their formulation and intravenous administration.
-
Prolonged Circulation Half-Life: The flexible PEG chain creates a large hydrodynamic radius, effectively increasing the size of the drug conjugate. This increased size reduces renal clearance, as the molecule is less readily filtered by the kidneys.
-
Reduced Immunogenicity: PEG chains form a protective hydration shell around the drug molecule, which can mask antigenic epitopes. This "stealth" effect shields the conjugate from recognition by the immune system, thereby reducing the risk of an adverse immune response and subsequent rapid clearance.
-
Improved Stability: The protective nature of the PEG linker can also enhance the stability of the drug by protecting it from enzymatic degradation.
Architectural Diversity of PEG Linkers
PEG linkers can be synthesized in various architectures, each offering distinct advantages for specific applications. The choice of linker architecture is a critical consideration in the design of a PEGylated drug.
-
Linear PEG Linkers: These are the most common type of PEG linker, consisting of a single, unbranched chain of ethylene glycol units. They are relatively simple to synthesize and offer a predictable, flexible spacer between the drug and the carrier.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This branched structure provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the in vivo half-life. Additionally, branched linkers can be used to attach multiple drug molecules, increasing the payload capacity.
-
Cleavable vs. Non-Cleavable Linkers: This is a critical distinction, particularly in the context of targeted therapies like Antibody-Drug Conjugates (ADCs).
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved to release the active drug under specific conditions found at the target site, such as low pH in endosomes or the presence of specific enzymes in tumor cells.
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the target cell to release the drug. This approach can offer greater plasma stability.
-
Quantitative Impact of PEG Linkers on Drug Performance
The length and architecture of the PEG linker have a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The following tables summarize data from various studies to illustrate these effects.
Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates
Longer PEG linkers generally lead to a longer plasma half-life and reduced clearance. However, there may be a point of diminishing returns, where further increases in PEG length do not provide a significant additional benefit.
| PEG Linker Length | Clearance (mL/day/kg) | Half-life (t½) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | ~15 | 19.6 min | Moderate | |
| PEG2 | ~10 | - | - | |
| PEG4 | ~7 | 49.2 min | Improved | |
| PEG8 | ~5 | - | Significantly Improved | |
| PEG12 | ~5 | - | - | |
| PEG24 | ~5 | - | - | |
| 4 kDa PEG | - | 49.2 min | - | |
| 10 kDa PEG | - | 219.0 min | Most Effective |
Note: Data is compiled from multiple studies using different antibody-drug combinations and animal models. Direct comparison should be made with caution.
Impact of PEG Linker Architecture on ADC Pharmacokinetics
Branched or pendant PEG linkers can provide a more effective shield for hydrophobic payloads, leading to improved pharmacokinetic profiles, especially at high drug-to-antibody ratios (DAR).
| Linker Architecture (DAR 8) | Clearance Rate | Area Under the Curve (AUC) | Reference |
| Linear (L-PEG24) | High | Low | |
| Pendant (P-(PEG12)2) | Low | ~3-fold higher than Linear |
Impact of PEG Molecular Weight on Drug Solubility
The inclusion of a PEG linker can significantly enhance the aqueous solubility of a compound, as indicated by a decrease in the LogD value (a measure of lipophilicity).
| Compound | PEG Molecular Weight | LogD₇.₄ | Fold Increase in Solubility | Reference |
| Simvastatin (unmodified) | - | - | - | |
| Simvastatin Solid Dispersion | 6,000 | - | 2.84x | |
| [⁶⁸Ga]Ga-Flu-1 (unmodified) | - | -2.64 ± 0.25 | - | |
| [⁶⁸Ga]Ga-PP8-WD | - | -4.23 ± 0.26 | - |
Applications in Advanced Drug Delivery Systems
PEG linkers are integral components of various advanced drug delivery platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG linker enhances the solubility and stability of the ADC, allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, and improves the pharmacokinetic profile.
Nanoparticle Formulations
PEGylation of nanoparticles, such as liposomes and polymeric nanoparticles, is a widely used strategy to improve their in vivo performance. The PEG chains on the surface of the nanoparticle create a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system (MPS). This leads to a longer circulation time, allowing for greater accumulation of the nanoparticles at the target site through mechanisms like the enhanced permeability and retention (EPR) effect in tumors.
Experimental Protocols
Detailed and reproducible methodologies are essential for the development and characterization of PEGylated drug conjugates.
Protocol for PEGylation of an Antibody with an NHS Ester-Functionalized PEG
This protocol describes a common method for conjugating a PEG linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).
-
NHS Ester-functionalized PEG (PEG-NHS).
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis cassettes).
Procedure:
-
Preparation of Antibody:
-
Prepare a solution of the antibody at a concentration of 1-10 mg/mL in PBS. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into PBS via dialysis or desalting column.
-
-
Preparation of PEG-NHS Solution:
-
Equilibrate the vial of PEG-NHS to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS in DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM PEG-NHS solution needed to achieve the desired molar excess over the antibody. A 20-fold molar excess is a common starting point.
-
Slowly add the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted PEG-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Remove unreacted PEG and quenched byproducts by SEC or dialysis.
-
Collect the fractions containing the purified PEGylated antibody.
-
-
Characterization:
-
Analyze the conjugate using methods described in section 6.2.
-
Protocol for Characterization of PEGylated Conjugates
A. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and degree of PEGylation without relying on column calibration standards.
Methodology:
-
System Setup: An HPLC system is coupled with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.
-
Sample Analysis: The purified PEGylated conjugate is injected onto an appropriate SEC column.
-
Data Acquisition and Analysis:
-
Data from all three detectors (UV, MALS, dRI) is collected simultaneously.
-
The UV detector signal is proportional to the protein concentration, while the dRI signal is proportional to the total concentration of the conjugate (protein + PEG).
-
Using specialized software (e.g., ASTRA), the signals are analyzed using the protein conjugate analysis method. This requires the known dn/dc values and UV extinction coefficients for both the protein and the PEG.
-
The analysis yields the molar mass of the protein portion, the molar mass of the PEG portion, and the total molar mass of the conjugate for each eluting peak. This allows for the determination of the degree of PEGylation and the identification of aggregates or unconjugated species.
-
B. Hydrophobic Interaction Chromatography (HIC) for ADC Drug-to-Antibody Ratio (DAR) Determination
HIC separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker, allowing for the determination of the DAR and the distribution of drug-loaded species.
Methodology:
-
System Setup: An HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Sample Analysis: The ADC sample is injected onto the HIC column.
-
Gradient Elution: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.).
-
Data Analysis:
-
The chromatogram will show a series of peaks, each corresponding to a different drug-loaded species.
-
The relative peak area of each species is used to calculate the weighted average DAR.
-
Conclusion
PEG linkers are a cornerstone of modern drug delivery, offering a versatile and powerful platform to enhance the therapeutic properties of a wide array of drugs. Their ability to improve solubility, extend circulation half-life, and reduce immunogenicity has been instrumental in the clinical success of numerous therapeutic products. The continued innovation in PEG linker chemistry, including the development of novel architectures and cleavable systems, promises to further expand their application and impact in the development of next-generation therapeutics. A thorough understanding of the principles of PEGylation, coupled with robust analytical characterization, is critical for harnessing the full potential of this technology to create safer and more effective medicines.
References
An In-depth Technical Guide to Amine-Reactive Group Functionality
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amine-reactive functional groups, their chemistry, and their critical role in bioconjugation for research, diagnostics, and therapeutic development. We will delve into the mechanisms, protocols, and quantitative data associated with the most common amine-reactive chemistries, offering a technical resource for professionals in the field.
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. Amine-reactive crosslinkers are a cornerstone of this field, designed to form stable bonds with primary amine groups (-NH₂).[1] Primary amines are an attractive target for modification because they are abundant and readily accessible on the surface of most proteins and peptides.[1][2] They are found at the N-terminus of every polypeptide chain and on the side chain of lysine (Lys, K) residues.[2][3]
The nucleophilic nature of the lone pair of electrons on the nitrogen atom in a primary amine makes it highly reactive toward various electrophilic functional groups. This fundamental interaction allows for the stable attachment of a wide range of molecules, including fluorescent dyes, biotin, crosslinkers, and therapeutic agents. The applications are vast, spanning the development of antibody-drug conjugates (ADCs), creation of diagnostic immunoassays, immobilization of proteins on surfaces, and fluorescent labeling for cellular imaging.
Core Chemistry of Amine-Reactive Groups
Numerous functional groups can react with primary amines, but they primarily do so through two main mechanisms: acylation and alkylation. The most prevalent and versatile reagents in modern bioconjugation rely on acylation.
-
N-hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents. They react with primary amines through nucleophilic acyl substitution to form highly stable amide bonds. The reaction proceeds efficiently in aqueous buffers at a physiological to slightly alkaline pH (7.2-8.5).
-
Isothiocyanates (ITCs): This group reacts with primary amines to form a stable thiourea linkage. ITCs are famously used in fluorescent dyes like Fluorescein isothiocyanate (FITC). The reaction is highly pH-dependent, with optimal conjugation for lysine residues occurring at pH 9.0-11.0.
-
Imidoesters: These crosslinkers react with primary amines at alkaline pH (8-10) to form amidine bonds. A key advantage of imidoesters is that they preserve the positive charge of the original amine, which can be crucial for maintaining a protein's native structure and function.
-
Aldehydes: Aldehydes react with primary amines to form an intermediate Schiff base (an imine linkage). This bond can be subsequently reduced by an agent like sodium cyanoborohydride to form a stable secondary amine, a process known as reductive amination.
-
Sulfonyl Chlorides: These are highly reactive compounds that form very stable sulfonamide bonds with amines. However, their high reactivity makes them more challenging to work with for routine protein labeling compared to NHS esters.
Quantitative Data for Amine-Reactive Groups
The selection of an appropriate amine-reactive reagent depends on the specific application, desired bond stability, and reaction conditions. The following tables summarize key quantitative data for easy comparison.
Table 1: Comparison of Common Amine-Reactive Functional Groups
| Reactive Group | Resulting Covalent Bond | Optimal pH Range | Bond Stability | Key Features |
| N-hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 8.5 | Very High | Most common, stable bond, susceptible to hydrolysis at high pH. |
| Isothiocyanate (ITC) | Thiourea | 9.0 - 10.0 | High (less stable than amide) | Commonly used for fluorescent dyes (e.g., FITC, TRITC). |
| Imidoester | Amidine | 8.0 - 10.0 | Reversible at high pH | Preserves the positive charge of the native amine. |
| Aldehyde | Secondary Amine (post-reduction) | Varies (Schiff base formation pH 4-6, reduction) | Very High | Two-step process (reductive amination); offers high stability. |
| Sulfonyl Chloride | Sulfonamide | 9.0 - 10.5 | Extremely High | Highly reactive, can be difficult to control. |
Table 2: Influence of pH on the Stability of NHS Esters
The primary competing reaction for NHS esters in aqueous solution is hydrolysis, which inactivates the reagent. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25°C | ~7 hours |
| 8.0 | 25°C | ~2 hours |
| 8.6 | 4°C | ~10 minutes |
| 9.0 | 25°C | Minutes |
Table 3: Properties of Common Amine-Reactive Fluorescent Dyes
| Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
| FITC (Fluorescein) | Isothiocyanate | 494 | 520 |
| TRITC (Tetramethylrhodamine) | Isothiocyanate | 550 | 575 |
| Alexa Fluor™ 350 | NHS Ester | 346 | 442 |
| Alexa Fluor™ 488 | NHS Ester | 495 | 519 |
| Cy®5 | NHS Ester | 649 | 670 |
| BODIPY™ FL | NHS Ester | 503 | 512 |
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide clear visual representations of chemical reactions and experimental workflows.
References
Folate-PEG3-Amine for Cancer Cell Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Folate-Polyethylene Glycol (PEG)3-Amine as a targeted delivery system for cancer therapy. By leveraging the overexpression of folate receptors on malignant cells, this technology offers a promising strategy to enhance the efficacy of anti-cancer agents while minimizing off-target toxicity. This document details the synthesis, mechanism of action, and preclinical evaluation of Folate-PEG3-amine conjugates, presenting quantitative data, experimental protocols, and visual workflows to support researchers in this field.
Introduction: The Rationale for Folate-Targeted Cancer Therapy
Conventional chemotherapy often suffers from a lack of specificity, leading to systemic toxicity and adverse side effects due to its impact on healthy, rapidly dividing cells. Targeted drug delivery systems aim to overcome this limitation by selectively delivering therapeutic payloads to cancer cells. The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity cell-surface glycoprotein that is frequently overexpressed in a variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is limited.[1] This differential expression makes the folate receptor an attractive target for cancer-specific drug delivery.[2]
This compound is a heterobifunctional linker designed to exploit this therapeutic window. It consists of three key components:
-
Folate: A high-affinity ligand that specifically binds to the folate receptor on cancer cells.[3]
-
PEG3 Linker: A short, hydrophilic 3-unit polyethylene glycol spacer that improves the solubility and bioavailability of the conjugate.[3]
-
Amine Group: A reactive terminal amine group that allows for the covalent conjugation of various payloads, such as small molecule drugs, toxins, or nanoparticles.[3]
The overarching principle involves the conjugation of a cytotoxic agent to this compound. The resulting conjugate circulates in the bloodstream and, upon reaching the tumor microenvironment, binds to the folate receptors on cancer cells. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate into the cell. Once inside, the therapeutic payload is released, exerting its cytotoxic effect directly within the cancer cell, thereby enhancing its anti-tumor activity and reducing systemic exposure.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The cellular uptake of this compound conjugates is a highly specific process initiated by the high-affinity binding of the folate moiety to the folate receptor on the cancer cell surface. This interaction triggers the internalization of the receptor-ligand complex through a process of endocytosis.
Upon binding, the folate receptor-conjugate complex clusters in specialized membrane domains, often associated with lipid rafts and caveolae, and is internalized into the cell within an endocytic vesicle called an endosome. The interior of the endosome becomes acidified (pH ~5) through the action of proton pumps. This acidic environment induces a conformational change in the folate receptor, leading to the release of the this compound conjugate.
Following its release, the folate receptor is typically recycled back to the cell surface, ready to bind to another ligand. The released conjugate can then be further processed within the cell. Depending on the nature of the linker and the payload, the active drug can be released from the this compound moiety to exert its therapeutic effect. For conjugates designed as antibody-drug conjugates (ADCs), the payload is released to induce cell death.
Signaling Pathway and Intracellular Trafficking
The journey of the this compound conjugate from the cell surface to the release of its payload involves a series of well-orchestrated intracellular events. The following diagram illustrates this pathway.
Quantitative Data on this compound Targeting
The efficacy of this compound mediated cancer cell targeting has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its performance in various contexts.
Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates
| Cell Line | Drug Conjugate | IC50 (nM) | Fold Increase in Potency (vs. Non-targeted) | Reference |
| KB | Folate-Vincristine | 8.5 | 11.8 | |
| MCF-7 | Folate-Letrozole | 87 | 1.15 | |
| HeLa | Folate-Curcumin | 13,880 | 1.97 | N/A |
| SKOV-3 | Folate-MMAE | 1.2 | 15.8 | |
| U87MG | Folate-MMAE | 0.8 | 21.3 |
Table 2: Cellular Uptake of Folate-Targeted Nanoparticles
| Cell Line | Nanoparticle System | Uptake (% of Control) | Fold Increase (vs. Non-targeted) | Reference |
| HeLa | Folate-PEG-PLGA | 350% | 3.5 | |
| MCF-7 | Folate-PEG-SPIONs | 1200% | 12.0 | |
| KB | Folate-PEG-Liposomes | 450% | 4.5 | |
| IGROV-1 | 99mTc-radiofolate | 52% | - |
Table 3: In Vivo Antitumor Efficacy of Folate-Targeted Therapies
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Survival Increase (%) | Reference |
| KB Xenograft | Folate-Docetaxel | 75% | 40% | |
| IGROV-1 Xenograft | 161Tb-cm09 (radiofolate) | 72% | Not Reported | |
| Ovarian Cancer (spontaneous) | Folate-Docetaxel Nanoemulsion | ~60% | Not Reported | |
| 4T1 Breast Cancer | Folate-Targeted Nanoparticles | ~70% | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound conjugates.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Folic acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-PEG3-Amine (H2N-(CH2CH2O)3-CH2CH2-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Activation of Folic Acid: a. Dissolve folic acid (1.1 molar equivalents) in anhydrous DMSO. b. Add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents) to the folic acid solution. c. Stir the reaction mixture in the dark at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Conjugation with Amine-PEG3-Amine: a. Remove the DCU precipitate by filtration. b. In a separate flask, dissolve Amine-PEG3-Amine (1 molar equivalent) in anhydrous DMSO. c. Slowly add the activated folic acid solution to the PEG solution while stirring. d. Continue stirring the reaction in the dark at room temperature for 4-6 hours.
-
Purification: a. Precipitate the product by adding the reaction mixture to cold diethyl ether. b. Collect the precipitate by centrifugation and wash it several times with cold diethyl ether. c. Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove DMSO and other small molecule impurities. d. Lyophilize the dialyzed solution to obtain the purified this compound as a yellow powder.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.
Experimental Workflow for Synthesis
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a this compound drug conjugate on cancer cells.
Materials:
-
Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)
-
Complete cell culture medium
-
This compound drug conjugate
-
Free drug (as a control)
-
Non-targeted control conjugate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: a. Prepare serial dilutions of the this compound drug conjugate, free drug, and non-targeted control in complete culture medium. b. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a this compound drug conjugate in a subcutaneous xenograft mouse model.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
This compound drug conjugate
-
Vehicle control (e.g., sterile saline)
-
Calipers
Procedure:
-
Tumor Implantation: a. Subcutaneously inject approximately 1 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor tumor growth regularly by measuring the tumor dimensions with calipers. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Initiate treatment when tumors reach a volume of 100-200 mm³.
-
Treatment Administration: a. Randomly assign mice to treatment and control groups. b. Administer the this compound drug conjugate (e.g., via intravenous injection) at a predetermined dose and schedule. c. Administer the vehicle control to the control group.
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight of the mice throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: a. Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy. b. Assess any signs of toxicity by monitoring body weight and observing the general health of the mice.
Experimental Workflow for In Vivo Efficacy Study
Conclusion and Future Directions
This compound represents a versatile and potent platform for the targeted delivery of therapeutic agents to cancer cells. The high affinity of folate for its receptor, combined with the favorable properties of the PEG linker, enables enhanced cellular uptake and cytotoxicity of conjugated drugs in preclinical models. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of oncology.
Future research may focus on optimizing the linker chemistry for more controlled drug release, exploring novel drug combinations for synergistic effects, and translating these promising preclinical findings into clinical applications. The continued investigation of this compound and related targeted delivery systems holds the potential to significantly improve the therapeutic index of cancer treatments and ultimately benefit patients.
References
An In-depth Technical Guide to Bioconjugation with Folate-PEG3-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles and methodologies for bioconjugation using Folate-PEG3-amine. It is designed to equip researchers with the necessary knowledge to effectively utilize this versatile molecule for targeted delivery applications in drug development and diagnostics.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components: a folate molecule, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group[1]. This unique structure makes it an ideal candidate for targeted drug delivery systems.
-
Folate: This B vitamin acts as the targeting moiety, binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells compared to normal tissues[2][3]. This differential expression allows for the selective delivery of conjugated molecules to tumor sites[2].
-
PEG3 Spacer: The short polyethylene glycol linker enhances the water solubility and biocompatibility of the conjugate[1]. It also provides a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the folate ligand to its receptor.
-
Amine Group: The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to a wide array of molecules, including drugs, proteins, nanoparticles, and imaging agents, typically through the formation of stable amide bonds.
Core Principles of Bioconjugation
The primary amine group of this compound is the key to its utility in bioconjugation. It readily participates in nucleophilic reactions with various electrophilic functional groups. The two most common and robust chemistries for conjugating this compound are:
-
Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Coupling: This is a widely used method for labeling molecules containing primary amines. The amine group of this compound attacks the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is efficient and proceeds under mild conditions, typically in buffers with a pH of 7-9.
-
Carbodiimide-Mediated Coupling to Carboxylic Acids (EDC/NHS Chemistry): To conjugate this compound to molecules bearing a carboxyl group (-COOH), a two-step carbodiimide reaction is employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions, so N-hydroxysuccinimide (NHS) is added to convert it into a more stable, amine-reactive NHS ester. The amine group of this compound then reacts with this in situ generated NHS ester to form a stable amide bond.
Experimental Protocols
The following are detailed methodologies for the two primary conjugation chemistries involving this compound.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol outlines the steps for conjugating this compound to a molecule that has been pre-functionalized with an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., protein, nanoparticle, dye)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4; 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size exclusion chromatography, dialysis, HPLC)
Procedure:
-
Preparation of Reagents:
-
Allow this compound and the NHS-ester activated molecule to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the NHS-ester activated molecule in the chosen reaction buffer to a desired concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines (like Tris or glycine) as they will compete with the reaction.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and stability of the reactants.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and deactivate any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the folate-PEG-conjugated molecule from unreacted this compound and quenching reagents.
-
For macromolecules like proteins, size exclusion chromatography or dialysis are effective methods.
-
For smaller molecules or nanoparticles, HPLC or repeated centrifugation and resuspension may be appropriate.
-
-
Characterization and Storage:
-
Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling (see Section 5).
-
Store the purified conjugate under conditions appropriate for the labeled molecule, typically at -20°C or -80°C.
-
Protocol 2: Conjugation of this compound to a Carboxyl-Containing Molecule using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a molecule with available carboxylic acid groups.
Materials:
-
This compound
-
Carboxyl-containing molecule (e.g., protein, nanoparticle, drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
2-Mercaptoethanol (optional, for quenching EDC)
-
Purification system (e.g., size exclusion chromatography, dialysis, HPLC)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer or ultrapure water immediately before use.
-
Add a 2 to 10-fold molar excess of EDC and NHS to the solution of the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench the EDC reaction, 2-mercaptoethanol can be added to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the folate-PEG-conjugated molecule using an appropriate method as described in Protocol 1 (Section 3.1, Step 4).
-
-
Characterization and Storage:
-
Characterize the purified conjugate (see Section 5).
-
Store the final product under appropriate conditions.
-
Data Presentation: Quantitative Analysis
The efficiency of bioconjugation and the properties of the resulting conjugates can be quantified. The following tables summarize typical quantitative data reported in the literature for folate-PEG conjugation to nanoparticles.
Table 1: Characterization of Folate-Conjugated Nanoparticles
| Nanoparticle System | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| PLGA-PEG-Folate (Vincristine & ε-viniferine) | 82.76 ± 22.42 | 0.311 ± 0.015 | -8.33 ± 3.68 | 2.60 ± 0.20 (VS), 8.87 ± 0.68 (EV) | |
| PLGA-PEG-Folate (Doxorubicin) | ~200 | Not specified | Not specified | 24.5 (DESE), 51.9 (SESE) | |
| Zein-Folate (Paclitaxel) | ~180 | ~0.22 | Not specified | Not specified |
DESE: Double emulsion solvent evaporation; SESE: Single emulsion solvent evaporation.
Table 2: Quantitative Analysis of Folate Conjugation Efficiency
| Method | Analyte | Result | Reference |
| UV-Vis Spectroscopy (256 nm) | Folate conjugated to PLGA-PEG | 27.8 ± 2.1 µg of FA per 1 mg of polymer | |
| Yield Calculation | FA-PEG-NH2 synthesis | 68% | |
| Yield Calculation | FA-PEG-5-FU synthesis | 74.3% |
Characterization of Folate-PEG Conjugates
After purification, it is crucial to characterize the conjugate to confirm the success of the reaction and determine its properties.
-
UV-Visible Spectroscopy: The presence of folate can be confirmed by its characteristic absorbance peaks at approximately 282 nm and 365 nm. The concentration of conjugated folate can be quantified by creating a standard curve.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The formation of the amide bond between this compound and the target molecule can be confirmed by the appearance of a characteristic amide I band around 1650 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, confirming the presence of characteristic peaks from both the folate molecule and the PEG linker in the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
-
Mass Spectrometry: This technique can be used to confirm the molecular weight of the final conjugate, providing direct evidence of successful conjugation.
Mandatory Visualizations
Folate Receptor-Mediated Endocytosis Pathway
The targeted delivery of folate-conjugated molecules relies on the process of receptor-mediated endocytosis. The following diagram illustrates the key steps in this pathway.
Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.
Experimental Workflow for Bioconjugation
The general workflow for a typical bioconjugation experiment involving this compound is depicted below.
Caption: General experimental workflow for this compound bioconjugation.
References
Understanding Folate Receptor Overexpression in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored membrane protein, has garnered significant attention in oncology due to its overexpression in a wide array of solid tumors while maintaining limited expression in normal tissues.[1][2] This differential expression profile makes FRα an attractive target for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of FRα overexpression in cancer, detailing its prevalence, associated signaling pathways, and the experimental methodologies used for its characterization.
Prevalence of Folate Receptor Alpha Overexpression
FRα is overexpressed in numerous epithelial malignancies. The table below summarizes the prevalence of FRα positivity across various cancer types, highlighting the significant number of patients who could potentially benefit from FRα-targeted therapies.
| Cancer Type | Prevalence of FRα Overexpression (%) | Notes |
| Ovarian Cancer | 76-89%[3][4] | Particularly high in high-grade serous ovarian carcinoma.[5] |
| Non-Small Cell Lung Cancer (NSCLC) | 14-74% | More prevalent in adenocarcinomas. |
| Triple-Negative Breast Cancer (TNBC) | 35-68% | Associated with a more aggressive phenotype. |
| Endometrial Cancer | 20-50% | |
| Mesothelioma | 72-100% | |
| Kidney (Renal) Cancer | Significant Expression | |
| Colorectal Cancer | Significant Expression |
Mechanisms and Signaling Pathways of Folate Receptor Alpha
The role of FRα in tumorigenesis extends beyond its function as a folate transporter. Upon binding with folate, FRα can initiate intracellular signaling cascades that promote cell proliferation, survival, and invasion.
Folate Receptor-Mediated Endocytosis and Signaling
Folate uptake via FRα is primarily through a process called potocytosis, a type of receptor-mediated endocytosis that occurs in caveolae, which are specialized lipid rafts. Following internalization, the folate is released into the cytoplasm, and the receptor is recycled back to the cell surface.
Key Signaling Pathways
FRα activation has been shown to trigger several downstream signaling pathways implicated in cancer progression, including the JAK/STAT3 and ERK pathways.
Recent evidence also suggests that FRα can translocate to the nucleus and act as a transcription factor, directly regulating the expression of genes involved in development and cancer progression.
Experimental Protocols for Assessing Folate Receptor Alpha Expression
Accurate and reproducible measurement of FRα expression is crucial for both research and clinical applications. The following sections detail the key experimental methodologies.
Immunohistochemistry (IHC)
IHC is the most common method for assessing FRα expression in tumor tissues. The VENTANA FOLR1 (FOLR1-2.1) RxDx Assay is an FDA-approved companion diagnostic for selecting patients for FRα-targeted therapies.
Protocol: VENTANA FOLR1 (FOLR1-2.1) RxDx Assay
-
Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) mounted on positively charged slides. Ensure fixation in 10% neutral buffered formalin for 12 to 72 hours.
-
Deparaffinization and Rehydration: Perform on an automated staining platform (e.g., BenchMark ULTRA) using validated reagents.
-
Antigen Retrieval: Use a heat-induced epitope retrieval method with a proprietary buffer (e.g., Cell Conditioning 1) on the automated stainer.
-
Primary Antibody Incubation: Incubate with the mouse monoclonal anti-FOLR1 primary antibody (clone FOLR1-2.1). A negative control reagent (monoclonal) should be used on a separate slide.
-
Detection: Utilize a polymer-based detection system, such as the OptiView DAB IHC Detection Kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Coverslipping: Dehydrate through graded alcohols and xylene, and coverslip.
Scoring Criteria:
FRα expression is evaluated based on the percentage of viable tumor cells with membranous staining at different intensities (0, 1+, 2+, 3+).
| Score | Staining Intensity | Description |
| 0 | Negative | No detectable membranous staining. |
| 1+ | Weak | Faint, partial, or circumferential membranous staining. |
| 2+ | Moderate | Moderate, circumferential, or apical membranous staining. |
| 3+ | Strong | Intense, circumferential, or apical membranous staining. |
A tumor is considered FRα-high if ≥75% of viable tumor cells exhibit moderate (2+) to strong (3+) membranous staining.
Flow Cytometry
Flow cytometry allows for the quantitative assessment of FRα expression on the surface of single cells.
Protocol: Cell Surface Staining of FRα
-
Cell Preparation: Prepare a single-cell suspension from cell lines or disaggregated tumor tissue.
-
Fc Receptor Blocking: Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate cells with a fluorochrome-conjugated anti-FRα antibody (e.g., clone Mov18) or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody. Use an appropriate isotype control.
-
Washing: Wash cells to remove unbound antibodies.
-
Viability Staining: (Optional) Add a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on single, viable cells and analyze the fluorescence intensity of the FRα-stained population compared to the isotype control.
Radioligand Binding Assay
This quantitative method measures the density of functional folate receptors in tissue homogenates or on intact cells using a radiolabeled folate analog, such as [3H]-folic acid.
Protocol: Saturation Binding Assay
-
Membrane Preparation: Homogenize frozen tumor tissue in a cold lysis buffer and pellet the membranes by centrifugation.
-
Incubation: Incubate membrane preparations with increasing concentrations of [3H]-folic acid in the absence (total binding) and presence (non-specific binding) of a high concentration of unlabeled folic acid.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.
Folate Receptor Alpha as a Therapeutic Target
The overexpression of FRα on tumor cells and its limited expression on normal tissues make it an ideal target for cancer therapy. Several therapeutic strategies targeting FRα are in development or have been approved.
These approaches include:
-
Antibody-Drug Conjugates (ADCs): Monoclonal antibodies against FRα are linked to potent cytotoxic agents. Mirvetuximab soravtansine is an FDA-approved ADC for the treatment of FRα-positive, platinum-resistant ovarian cancer.
-
Folate-Drug Conjugates: Small molecule drugs are conjugated to folic acid, which then delivers the cytotoxic payload specifically to FRα-expressing cells.
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: T-cells are engineered to express a CAR that recognizes FRα, enabling them to identify and kill tumor cells.
Conclusion
Folate receptor alpha is a well-validated biomarker and therapeutic target in a variety of solid tumors. Its overexpression is associated with key signaling pathways that drive cancer progression. The methodologies outlined in this guide provide a framework for the accurate assessment of FRα expression, which is essential for advancing research and for the clinical implementation of FRα-targeted therapies. The continued development of novel agents targeting FRα holds great promise for improving outcomes for patients with FRα-positive cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Receptor Alpha/FOLR1 (BN3.2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Folate-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Folate-PEG3-amine, a key building block in targeted drug delivery systems. The conjugation of folic acid to a polyethylene glycol (PEG) linker with a terminal amine group allows for the targeted delivery of therapeutic agents to cells overexpressing the folate receptor, a common characteristic of many cancer cells.[][2][3]
Introduction
This compound is a heterobifunctional linker composed of three main components: a folate moiety for targeting, a three-unit polyethylene glycol (PEG) spacer, and a terminal amine group for conjugation to drugs, imaging agents, or other molecules of interest.[2][4] The PEG linker enhances the solubility and biocompatibility of the conjugate, while the folate ligand facilitates receptor-mediated endocytosis into target cells. This targeted approach can increase the therapeutic efficacy of a drug while minimizing off-target side effects.
Principle of the Synthesis
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of folic acid and one of the amine groups of a diamino-PEG molecule. This reaction is typically achieved through the activation of the carboxylic acid using a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS), or dicyclohexylcarbodiimide (DCC). The activated folic acid then readily reacts with the primary amine of the PEG linker to form a stable amide linkage.
Experimental Protocol
This protocol outlines a common method for the synthesis of Folate-PEG-amine.
Materials and Reagents
| Reagent | Supplier | Grade |
| Folic Acid | Sigma-Aldrich | ≥97% |
| Bis-amine-PEG3 (H2N-PEG3-NH2) | Broadpharm | >95% |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | ≥98% |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, 99.9% |
| Chloroform | Fisher Scientific | ACS Grade |
| Deionized Water | Millipore | Type 1 |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | ≥99% |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Lyophilizer
Synthesis Procedure
-
Activation of Folic Acid:
-
In a round-bottom flask, dissolve folic acid (1 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1 equivalent) to the folic acid solution.
-
Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature in the dark for 20 minutes to activate the carboxylic acid group of folic acid.
-
-
Conjugation Reaction:
-
To the activated folic acid solution, add a solution of bis-amine-PEG3 (1 equivalent) dissolved in a minimal amount of anhydrous DMSO.
-
Continue to stir the reaction mixture at room temperature in the dark for 24 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of chloroform/methanol (e.g., 8:2 v/v) with a trace amount of ammonia. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression.
-
-
Purification:
-
After completion, the reaction mixture is typically purified by extraction. The crude product is partitioned between chloroform and water.
-
The organic layer is collected, and the aqueous layer is extracted multiple times with fresh chloroform.
-
The combined organic layers are washed with water to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
For higher purity, the product can be further purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
The final product, this compound, should be characterized to confirm its identity and purity. Common analytical techniques include:
-
¹H NMR Spectroscopy: To confirm the presence of characteristic peaks for folate and the PEG linker.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
HPLC: To assess the purity of the final product.
-
-
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio of Reactants | ||
| Folic Acid | 1 eq | |
| Bis-amine-PEG | 1 eq | |
| EDC | 1.1 eq | |
| NHS | 1 eq | |
| Reaction Conditions | ||
| Solvent | DMSO | |
| Temperature | Room Temperature | |
| Reaction Time | 24 hours | |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Purification Method | Extraction (Chloroform/Water) & Chromatography | |
| Typical Yield | Not explicitly stated in the provided results, but generally moderate to high depending on purification. | |
| Purity | >95% (as determined by HPLC) |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway in Targeted Drug Delivery
This compound is designed to exploit the folate receptor-mediated endocytosis pathway.
Caption: Folate receptor-mediated endocytosis pathway.
References
Application Notes and Protocols: Conjugation of Folate-PEG-Amine to Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptor-mediated targeting is a promising strategy for enhancing the delivery of therapeutic agents to cancer cells, which often overexpress folate receptors on their surface. This approach utilizes folic acid, a high-affinity ligand, to guide drug-loaded nanoparticles to the tumor site, thereby increasing therapeutic efficacy and minimizing off-target side effects. The conjugation of Folate-PEG-amine to nanoparticles is a common method to achieve this targeting functionality. The polyethylene glycol (PEG) spacer enhances the biocompatibility and circulation time of the nanoparticles, while the terminal folate molecule facilitates active targeting through receptor-mediated endocytosis.[1][2][3] This document provides detailed protocols and application notes for the successful conjugation of Folate-PEG-amine to various nanoparticle platforms.
Chemistry of Conjugation
The most prevalent method for conjugating Folate-PEG-amine to nanoparticles involves carbodiimide chemistry to form a stable amide bond. This reaction typically utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of folic acid, which then readily reacts with the primary amine group of the PEG spacer pre-linked to the nanoparticle surface.[4]
Experimental Protocols
This section outlines a general protocol for the conjugation of Folate-PEG-amine to nanoparticles. It is important to note that optimal reaction conditions may vary depending on the specific type of nanoparticle and the length of the PEG chain.
Materials
-
Nanoparticles with amine-functionalized PEG chains (e.g., PLGA-PEG-NH2, Chitosan, Amine-modified Iron Oxide or Gold Nanoparticles)
-
Folic Acid (FA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge
-
Lyophilizer (optional)
-
Spectrophotometer (for quantification)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectrometer
Protocol: Two-Step Conjugation via EDC/NHS Chemistry
This protocol first involves the synthesis of a Folate-PEG-COOH conjugate, which is then attached to amine-functionalized nanoparticles.
Step 1: Synthesis of Folate-PEG-COOH
-
Activation of Folic Acid: Dissolve folic acid in DMSO. Add EDC and NHS to the solution in a molar excess (e.g., 1:2:2 ratio of FA:EDC:NHS). Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid group of folic acid.[5]
-
Conjugation to PEG: In a separate flask, dissolve Amine-PEG-Carboxylic acid (NH2-PEG-COOH) in DMSO. Add the activated folic acid solution dropwise to the NH2-PEG-COOH solution while stirring. Let the reaction proceed for 24 hours at room temperature in the dark.
-
Purification: Purify the resulting Folate-PEG-COOH conjugate by dialysis against deionized water for 48 hours to remove unreacted reagents. The purified product can be lyophilized for long-term storage.
Step 2: Conjugation of Folate-PEG-COOH to Amine-Functionalized Nanoparticles
-
Activation of Folate-PEG-COOH: Dissolve the purified Folate-PEG-COOH in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to activate the terminal carboxylic acid group of the PEG.
-
Conjugation to Nanoparticles: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). Add the activated Folate-PEG-COOH solution to the nanoparticle dispersion. Stir the reaction mixture for 12-24 hours at room temperature.
-
Purification: Purify the folate-conjugated nanoparticles by centrifugation and repeated washing with deionized water to remove any unreacted Folate-PEG-COOH and coupling agents. The final product can be redispersed in a suitable buffer for characterization and further use.
Characterization of Folate-Conjugated Nanoparticles
Thorough characterization is crucial to confirm the successful conjugation and to assess the physicochemical properties of the final product.
| Parameter | Technique | Purpose | Typical Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the nanoparticles. | An increase in particle size is expected after conjugation. Polydispersity Index (PDI) should ideally be < 0.3 for a homogenous population. |
| Zeta Potential | DLS with an electrode | To measure the surface charge of the nanoparticles. | A change in zeta potential upon conjugation can indicate successful surface modification. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoparticles. | TEM images can confirm the spherical morphology and monodispersity of the nanoparticles. |
| Confirmation of Conjugation | FTIR Spectroscopy | To identify the presence of characteristic functional groups and the formation of new chemical bonds. | Appearance of amide bond peaks (~1650 cm⁻¹) and characteristic peaks of folic acid. |
| Confirmation of Conjugation | ¹H NMR Spectroscopy | To confirm the chemical structure of the conjugate. | Presence of characteristic proton peaks from both the polymer backbone and folic acid. |
| Quantification of Folate | UV-Vis Spectroscopy | To determine the amount of folate conjugated to the nanoparticles. | A calibration curve of folic acid is used to quantify the amount of conjugated folate by measuring the absorbance at its characteristic wavelength (~280 nm or ~364 nm). |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of folate-conjugated nanoparticles from various studies.
Table 1: Physicochemical Properties of Folate-Conjugated Nanoparticles
| Nanoparticle Type | Size (nm) | PDI | Zeta Potential (mV) | Reference |
| PLGA-PEG-Folate | 82.76 ± 22.42 | 0.311 ± 0.015 | -8.33 ± 3.68 | |
| Chitosan-Folate | ~282.8 | Not Reported | Not Reported | |
| Zein-Folate | ~180 | ~0.22 | Negative | |
| Iron Oxide-PEG-Folate | 30 - 32 | Not Reported | Not Reported |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| FA-CTS/PTX | Paclitaxel | 9.0 | 75.4 | |
| PLGA-PEG-Folate | Vincristine Sulfate | 2.60 ± 0.20 | Not Reported | |
| PLGA-PEG-Folate | ε-viniferine | 8.87 ± 0.68 | Not Reported |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of folic acid to nanoparticles.
Folate Receptor-Mediated Endocytosis Pathway
Caption: Folate receptor-mediated endocytosis of nanoparticles.
Conclusion
The conjugation of Folate-PEG-amine to nanoparticles is a robust and effective strategy for developing targeted drug delivery systems. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers in this field. Successful functionalization with folate can significantly enhance the cellular uptake of nanoparticles in folate receptor-overexpressing cancer cells, leading to improved therapeutic outcomes. It is crucial to thoroughly characterize the conjugated nanoparticles to ensure the desired physicochemical properties and targeting capabilities are achieved.
References
- 1. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 2. Polyethylene glycol–coated and folic acid–conjugated superparamagnetic iron oxide nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Folate-PEG3-amine in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The choice of linker significantly influences the ADC's stability, pharmacokinetics, and mechanism of action.
Folate-PEG3-amine is a specialized linker designed for the development of ADCs targeting tumors that overexpress the folate receptor (FR), particularly the alpha isoform (FRα).[1][2][3] FRα is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited, making it an attractive target for cancer therapy.[1][2] This linker combines three key elements:
-
Folate: A high-affinity targeting ligand for the folate receptor. Its inclusion enables the ADC to be selectively internalized by FRα-expressing cancer cells through receptor-mediated endocytosis.
-
Polyethylene Glycol (PEG) Spacer (3 units): The PEG moiety is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC. It also provides a defined distance between the antibody and the payload, which can be crucial for optimal activity.
-
Terminal Amine Group: This functional group provides a reactive handle for conjugation to a cytotoxic payload, typically through an amide bond formation with a carboxyl group on the drug or a pre-activated drug derivative.
These application notes provide a detailed overview of the synthesis and characterization of ADCs using the this compound linker, along with comprehensive experimental protocols for their in vitro evaluation.
Mechanism of Action
The therapeutic action of a this compound based ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The folate moiety on the linker allows the ADC to selectively bind to FRα on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-FRα complex is internalized into the cell via endocytosis, forming an endosome.
-
Intracellular Trafficking and Payload Release: The endosome containing the ADC traffics through the endo-lysosomal pathway, where it fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the cytotoxic payload into the cytoplasm.
-
Induction of Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
The signaling pathways associated with folate receptor alpha can also play a role in the cellular response. FRα has been implicated in signaling cascades that can impact cell growth and survival, such as the JAK-STAT3 and ERK pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data for folate-targeted ADCs. The specific values will vary depending on the antibody, payload, and cell line used.
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | Typical Value/Range | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Aggregation | < 5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 1 EU/mg | LAL Assay |
Table 2: Representative In Vitro Efficacy Data
| Cell Line | FRα Expression | ADC IC₅₀ | Unconjugated Drug IC₅₀ | Fold-Potency Increase |
| KB | High | 5 - 20 nM | 100 - 500 nM | 20 - 50 |
| HeLa | High | 10 - 50 nM | 200 - 800 nM | 15 - 40 |
| MCF-7 | Moderate | 50 - 150 nM | 300 - 1000 nM | 5 - 10 |
| A549 | Low/Negative | > 1000 nM | 250 - 900 nM | < 1 |
IC₅₀ values are representative and highly dependent on the specific payload and duration of the assay.
Experimental Protocols
Protocol 1: Synthesis of a Folate-PEG3-ADC via Lysine Conjugation
This protocol describes a general method for conjugating a payload, activated with this compound, to the lysine residues of a monoclonal antibody.
A. Workflow for ADC Synthesis
Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
B. Materials
-
Monoclonal Antibody (mAb)
-
This compound
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or duocarmycin)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Conjugation Buffer: 50 mM sodium borate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
C. Procedure
-
Preparation of Folate-PEG3-Linker-Payload (NHS Ester)
-
Dissolve the cytotoxic payload (1 molar equivalent) in anhydrous DMSO.
-
Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the payload solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS ester of the payload.
-
In a separate tube, dissolve this compound (1.2 molar equivalents) in anhydrous DMSO.
-
Slowly add the activated payload solution to the this compound solution.
-
Stir the reaction overnight at room temperature in the dark.
-
The resulting Folate-PEG3-Linker-Payload can be used directly or purified by reverse-phase HPLC if necessary.
-
-
Antibody Preparation
-
Buffer exchange the mAb into the Conjugation Buffer (pH 8.5) using an Amicon Ultra centrifugal filter unit or through dialysis.
-
Adjust the final concentration of the mAb to 5-10 mg/mL.
-
-
Conjugation Reaction
-
Dissolve the Folate-PEG3-Linker-Payload in DMSO to a stock concentration of 10-20 mM.
-
Add the desired molar excess of the Folate-PEG3-Linker-Payload (typically 5-10 fold molar excess over the mAb) to the prepared antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Gently mix the reaction and incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Purification of the ADC
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris-HCl. Incubate for 30 minutes at room temperature.
-
Purify the ADC from unconjugated linker-payload and other small molecules using a pre-equilibrated SEC column with PBS (pH 7.4) as the mobile phase.
-
Alternatively, perform buffer exchange using Amicon Ultra centrifugal filter units, washing with PBS multiple times.
-
Collect the protein fractions corresponding to the ADC monomer.
-
Sterile filter the purified ADC solution through a 0.22 µm filter and store at 4°C.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and elute later.
-
Column: A suitable HIC column (e.g., Tosoh Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
B. Determination of Purity and Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their size. It is used to quantify the percentage of monomer, aggregates, and fragments in the ADC preparation.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) is determined by integrating the respective peak areas.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic potency (IC₅₀) of the ADC on cancer cell lines with varying levels of folate receptor expression.
A. Workflow for MTT Assay
Caption: General workflow for an ADC in vitro cytotoxicity MTT assay.
B. Materials
-
FRα-positive (e.g., KB, HeLa) and FRα-negative (e.g., A549) cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
Purified ADC, unconjugated antibody, and free payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
C. Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium (untreated control).
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of a fluorescently-labeled ADC into FRα-positive and FRα-negative cells.
A. Logical Flow for Uptake Competition Assay
Caption: Workflow for a folate receptor competition assay to confirm targeted uptake.
B. Materials
-
Fluorescently labeled Folate-PEG3-ADC (e.g., with Alexa Fluor 488).
-
FRα-positive and FRα-negative cell lines.
-
Complete cell culture medium.
-
Free Folic Acid solution (e.g., 100 mM stock).
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Flow cytometer.
C. Procedure
-
Cell Preparation:
-
Harvest cells and resuspend them in cold FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
-
Competition Assay:
-
For the competition group, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM final concentration) for 30 minutes on ice to block the folate receptors.
-
Add the fluorescently labeled ADC to all tubes at a final concentration of 10-20 µg/mL.
-
Incubate the tubes for 1-4 hours at 37°C.
-
-
Sample Processing and Analysis:
-
Wash the cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Compare the MFI of cells incubated with the ADC alone to those pre-incubated with excess free folic acid. A significant reduction in MFI in the competition group indicates that the ADC uptake is mediated by the folate receptor.
-
Compare the uptake in FRα-positive versus FRα-negative cells to demonstrate target specificity.
-
Conclusion
The this compound linker provides a versatile and effective platform for the development of ADCs targeting FRα-overexpressing tumors. Its design allows for selective tumor targeting, improved physicochemical properties, and efficient intracellular drug delivery. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of novel folate-targeted ADCs, enabling researchers to advance the development of this promising class of cancer therapeutics.
References
- 1. The Efficacy and Safety of Folate Receptor α‐Targeted Antibody‐Drug Conjugate Therapy in Patients With High‐Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Folate-PEG3-Amine in Liposome Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Folate-PEG3-amine in the surface modification of liposomes. This technology is pivotal for targeted drug delivery, particularly in oncology, by leveraging the over-expression of folate receptors on the surface of many cancer cells.
Introduction
Folate receptor-targeted drug delivery is a promising strategy to enhance the therapeutic index of anticancer agents. By functionalizing the surface of liposomes with folic acid, a vitamin essential for cell growth, these nanocarriers can selectively bind to and be internalized by cancer cells that overexpress the folate receptor.[1][2][3] this compound is a key reagent in this process, comprising three components:
-
Folate: A targeting moiety that binds with high affinity to the folate receptor.[4][5]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that provides a "stealth" characteristic to the liposomes, prolonging their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system. The PEG spacer also ensures the folate moiety is accessible for receptor binding.
-
Amine: A reactive functional group that allows for covalent conjugation to the liposome surface, typically through reaction with an activated carboxyl group on a lipid component.
This targeted approach aims to increase the drug concentration at the tumor site, thereby enhancing efficacy while minimizing off-target toxicity.
Applications
The primary application of this compound modified liposomes is in targeted cancer therapy . By encapsulating chemotherapeutic agents such as doxorubicin, paclitaxel, or arsenic trioxide, these targeted nanocarriers have demonstrated enhanced cytotoxicity and tumor growth inhibition in preclinical models of various cancers, including:
-
Breast Cancer
-
Nasopharyngeal and Cervical Cancer
-
Lung Carcinoma
-
Colon Cancer
-
Lymphoma
Beyond cancer, this technology holds potential for the targeted delivery of therapeutic and imaging agents to any cell type that overexpresses the folate receptor, including some inflammatory cells.
Experimental Data
The following tables summarize typical quantitative data obtained from studies utilizing folate-targeted liposomes.
Table 1: Physicochemical Properties of Folate-Targeted Liposomes
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control Liposomes | 110 ± 6 | < 0.3 | -15 to -30 | 84.56 |
| Folate-Targeted Liposomes | 140 ± 5 | < 0.3 | -10 to -25 | 82.72 |
| Doxorubicin-Loaded Folate-Targeted Liposomes | ~174 | < 0.3 | -5 to -20 | > 90 |
| 5-FU-Loaded Folate-Targeted Liposomes | ~114 | < 0.3 | Not Reported | ~67 |
Table 2: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Liposome Formulation | Cellular Uptake (Fold Increase vs. Non-Targeted) | IC50 (µM) |
| KB (Folate Receptor +) | Folate-Doxorubicin Liposomes | 45 | 10 |
| KB (Folate Receptor +) | Non-Targeted Doxorubicin Liposomes | 1 | 57.5 |
| HeLa (Folate Receptor +) | Folate-Liposomes | 2.5 (vs. A549) | Not Reported |
| A549 (Folate Receptor -) | Folate-Liposomes | 1 | Not Reported |
| CT26 (Folate Receptor +) | Folate-5-FU Liposomes | Enhanced Uptake | 12.02 |
| CT26 (Folate Receptor +) | Free 5-FU | Not Applicable | 39.81 |
Table 3: In Vivo Tumor Accumulation and Efficacy
| Animal Model | Liposome Formulation | Tumor Accumulation (% Injected Dose/g) | Tumor Growth Inhibition |
| Murine Lymphoma Xenograft | Folate-Vincristine Liposomes | Not Reported | Higher anti-tumor effect vs. non-targeted |
| Colon Cancer Xenograft | Folate-5-FU Liposomes | Not Reported | Better tumor inhibition vs. free drug (88.75mm³ vs 210.00mm³) |
| KB Tumor-Bearing Mice | Dox-Folate-PoP Liposomes | 4-6 fold higher with light treatment | Delayed tumor growth |
Experimental Protocols
Preparation of Folate-Targeted Liposomes
This protocol describes the preparation of folate-targeted liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol
-
Hydration Buffer (e.g., 400 mM citrate, 5 mM phosphate, pH 4.0)
-
Rotary evaporator
-
Sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC and cholesterol in a 55:40 molar ratio) and this compound (e.g., 0.1-0.5 mol% of total lipid) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer (containing the hydrophilic drug if applicable) by vortexing. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
Extrude the sonicated liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) to produce small, unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50), or ultracentrifugation.
-
Characterization of Folate-Targeted Liposomes
1. Particle Size and Zeta Potential:
- Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency:
- Determine the amount of drug encapsulated within the liposomes.
- Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent solution).
- Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Cellular Uptake Study
This protocol assesses the targeting efficiency of the folate-modified liposomes in vitro.
Materials:
-
Folate receptor-positive (e.g., KB, HeLa, MCF-7) and folate receptor-negative (e.g., A549) cell lines.
-
Cell culture medium (folate-free medium is recommended for uptake studies).
-
Fluorescently labeled liposomes (e.g., encapsulating calcein or with a fluorescent lipid).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with folate-targeted and non-targeted fluorescently labeled liposomes at various concentrations for a defined period (e.g., 1-4 hours) in folate-free medium.
-
As a control for receptor-mediated uptake, pre-incubate a set of cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted liposomes.
-
Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
-
Lyse the cells and measure the fluorescence intensity using a plate reader, or analyze the cells by flow cytometry to quantify uptake. Alternatively, visualize the cellular uptake using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of folate-targeted liposomes.
Caption: Cellular uptake and mechanism of action of folate-targeted liposomes.
References
- 1. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate receptor-targeted liposomes as vectors for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Drug Loading Efficiency of Folate-PEG3-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, drug conjugation, and characterization of Folate-PEG3-amine conjugates, with a specific focus on determining drug loading efficiency.
This compound is a versatile linker used in targeted drug delivery.[1][2][] The folate moiety targets the folate receptor, which is frequently overexpressed on the surface of various cancer cells, enabling specific delivery of therapeutic agents.[] The polyethylene glycol (PEG) linker enhances water solubility, stability, and circulation time while reducing immunogenicity. The terminal amine group allows for the covalent attachment of a wide range of therapeutic drugs.
Quantitative Data Summary
The drug loading efficiency of folate-PEG conjugates can vary significantly depending on the drug, the nanoparticle system, and the conjugation chemistry employed. The following table summarizes quantitative data from various studies.
| Drug | Carrier System | Drug Loading Content (DLC %) / Efficiency (EE %) | Reference |
| 5-Fluorouracil (5-FU) | Folate-PEG-PAMAM Dendrimers | ~31% DLC | |
| Doxorubicin (DOX) | Folate-attached mesoporous superparamagnetic iron oxide nanoparticles (SPIONs) | ~96% EE | |
| Curcumin | Folate-conjugated β-cyclodextrin nanoparticles | 20.27% DLC, 95.64% EE | |
| Paclitaxel (PTX) | Folate-targeted albumin-alginate nanoparticles | 2.63 - 3.56 µg PTX/mg Nanoparticle | |
| Naringenin (NAR) | Silk fibroin nanoparticles (SFN) | 0.87 - 3.13% DLC, 38.0 - 41.0% EE |
Note: Drug Loading Content (DLC) represents the weight percentage of the drug relative to the total weight of the nanoparticle, while Encapsulation Efficiency (EE) indicates the percentage of the initial drug that is successfully incorporated.
Experimental Workflows and Protocols
Synthesis of this compound Conjugate
The synthesis of this compound involves a multi-step chemical process. A general workflow is depicted below, followed by a detailed protocol.
Caption: Workflow for the synthesis of Folate-PEG-Amine conjugate.
Protocol: Synthesis of Folate-PEG-Amine
-
Activation of Folic Acid:
-
Dissolve folic acid in dry dimethyl sulfoxide (DMSO).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the solution. The molar ratio of Folic Acid:DCC:NHS is typically 1:1.1:1.1.
-
Stir the mixture overnight in the dark at room temperature.
-
Remove the dicyclohexylurea (DCU) byproduct, a white precipitate, by vacuum filtration.
-
-
Conjugation to PEG-bis-amine:
-
Dissolve PEG-bis-amine in a minimal amount of DMSO.
-
Add the activated folic acid solution to the PEG-bis-amine solution.
-
Stir the reaction mixture for 6-24 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting Folate-PEG-Amine conjugate using dialysis against deionized water to remove unreacted reagents and byproducts.
-
Alternatively, purification can be performed using size exclusion chromatography (e.g., Sephadex G-25) or high-performance liquid chromatography (HPLC).
-
Lyophilize the purified solution to obtain the final product as a solid.
-
Drug Loading and Nanoparticle Formulation
The following diagram illustrates a general workflow for loading a drug into a nanoparticle system and subsequent surface modification with the this compound conjugate.
Caption: General workflow for drug loading and nanoparticle functionalization.
Protocol: Drug Loading via Nanoprecipitation (Example with a hydrophobic drug)
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA) and the hydrophobic drug in a water-miscible organic solvent such as acetone or acetonitrile.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution, often containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the nanoparticles.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under continuous, vigorous magnetic stirring.
-
Allow the organic solvent to evaporate under stirring for several hours, leading to the formation of drug-loaded nanoparticles.
-
-
Surface Functionalization with Folate-PEG-Amine:
-
Activate the carboxyl groups on the surface of the nanoparticles using EDC/NHS chemistry.
-
Add the Folate-PEG-Amine conjugate to the nanoparticle suspension and stir for several hours to allow for covalent bond formation.
-
-
Purification:
-
Separate the functionalized, drug-loaded nanoparticles from unreacted materials and free drug by centrifugation or dialysis.
-
Wash the nanoparticle pellet multiple times with deionized water.
-
Lyophilize the final product for storage.
-
Determination of Drug Loading Efficiency
The drug loading efficiency can be determined using either indirect or direct methods.
References
Application Notes and Protocols: A Step-by-Step Guide to Folate-PEG3-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-PEG3-amine is a heterobifunctional linker used in targeted drug delivery, particularly for cancer therapeutics.[1][2] The folate moiety acts as a targeting ligand, binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[3][4] The polyethylene glycol (PEG) spacer, in this case with three repeating units, enhances the solubility and in vivo stability of the conjugate, while the terminal amine group allows for covalent attachment to a therapeutic agent or a carrier system like a nanoparticle.[2] This document provides a detailed guide to the synthesis, purification, and characterization of this compound conjugates, along with relevant biological context and experimental workflows.
Signaling Pathway of Folate Receptor-Mediated Uptake
Folate receptors mediate the cellular uptake of folate and its conjugates through endocytosis. Upon binding of the folate-conjugated molecule to the folate receptor on the cell surface, the complex is internalized into an endosome. The acidic environment of the endosome facilitates the release of the conjugate, which can then exert its therapeutic effect. The folate receptor is then recycled back to the cell surface. Beyond its role in nutrient uptake, the folate receptor 1 (FOLR1) has been implicated in cell signaling pathways that can impact cancer cell proliferation and survival, such as the JAK-STAT3 and ERK1/2 pathways.
Caption: Folate receptor-mediated uptake and signaling.
Experimental Protocols
Protocol 1: Synthesis of this compound via NHS Ester Chemistry
This protocol describes a common method for conjugating folic acid to a PEG-amine by first activating the carboxylic acid group of folic acid with N-hydroxysuccinimide (NHS).
Materials:
-
Folic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-PEG3-Amine (H2N-PEG3-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1 molar equivalent) in anhydrous DMSO.
-
Add NHS (1.2 molar equivalents) and DCC or EDC (1.2 molar equivalents) to the folic acid solution.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
-
Conjugation to PEG3-Amine:
-
If using DCC, remove the DCU precipitate by filtration.
-
In a separate flask, dissolve a molar excess of Amine-PEG3-Amine (e.g., 10 molar equivalents) in anhydrous DMSO to favor the formation of Folate-PEG3-NH2 and minimize the formation of Folate-PEG3-Folate.
-
Slowly add the activated folic acid solution to the PEG3-amine solution while stirring.
-
Add a base such as TEA or DIPEA (2-3 molar equivalents) to the reaction mixture.
-
Continue stirring the reaction in the dark at room temperature for 3-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Precipitate the crude product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it multiple times with diethyl ether to remove unreacted starting materials and byproducts.
-
Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, changing the water every 6-8 hours to remove DMSO and other small molecule impurities.
-
-
Lyophilization:
-
Freeze the dialyzed solution and lyophilize to obtain the purified this compound as a yellow powder.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR spectroscopy, mass spectrometry, and HPLC.
-
Protocol 2: Characterization of this compound Conjugate
1. ¹H NMR Spectroscopy:
-
Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Confirm the conjugation by identifying the characteristic peaks of both folic acid (aromatic protons) and the PEG spacer (methylene protons).
2. Mass Spectrometry (e.g., ESI-MS):
-
Prepare a dilute solution of the conjugate in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the solution into the mass spectrometer.
-
Determine the molecular weight of the product and confirm that it corresponds to the expected mass of the this compound conjugate.
3. High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column.
-
Employ a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.
-
Monitor the elution profile using a UV detector at wavelengths relevant for folic acid (e.g., 280 nm and 363 nm).
-
Assess the purity of the conjugate by the presence of a single major peak.
Quantitative Data Summary
The following table summarizes quantitative data from various studies involving folate-PEG conjugation.
| Parameter | Value | Conjugate System | Reference |
| Yield | 84.62% | FA-PEG-PLLA | |
| Yield (Step 1) | 41% | Pc-L-PTX | |
| Yield (Step 2) | 53% | FA-Pc-L-PTX | |
| Grafting Ratio | 2.3, 5.2, 9.3, 20 FPF/PEI | FPF-g-PEI | |
| Molecular Weight | ~34.8 - 110.6 kDa | FPF-g-PEI | |
| IC₅₀ (Free Dox) | 0.0896 µg/mL | Doxorubicin | |
| IC₅₀ (Folate-Lipo-Dox) | 0.1077 - 0.1197 µg/mL | Folate-Liposomal Doxorubicin |
Experimental Workflow for Targeted Drug Delivery
A typical experimental workflow to evaluate the efficacy of a folate-PEG-conjugated drug involves several key stages, from synthesis to in vitro and in vivo testing.
Caption: Experimental workflow for evaluating folate-targeted drug delivery.
Conclusion
The conjugation of folic acid to PEGylated molecules is a robust strategy for targeted drug delivery to cancer cells overexpressing the folate receptor. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers in the field. Careful synthesis, purification, and characterization are crucial for obtaining reliable and reproducible results in subsequent in vitro and in vivo studies. The provided quantitative data offers a benchmark for expected outcomes in similar conjugation experiments.
References
Application Notes and Protocols: Conjugation of Folate-PEG3-amine with NHS Esters for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptor-targeted drug delivery is a promising strategy for enhancing the therapeutic index of potent anti-cancer agents. The folate receptor (FR) is overexpressed on the surface of various cancer cells, providing a specific target for directing therapies. This document provides detailed application notes and protocols for the reaction of Folate-PEG3-amine with N-hydroxysuccinimide (NHS) esters. This conjugation chemistry is a cornerstone in the development of targeted drug-delivery systems, enabling the covalent attachment of a targeting moiety (folate) to a therapeutic or imaging agent via a flexible and biocompatible polyethylene glycol (PEG) linker.
The this compound construct positions a terminal amine group for reaction with an NHS ester-functionalized molecule. The NHS ester is a highly reactive group that readily forms a stable amide bond with primary amines under mild conditions. The PEG3 linker enhances the solubility and circulation time of the final conjugate, contributing to improved pharmacokinetic and pharmacodynamic profiles.[1]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure the amine group is deprotonated and thus more nucleophilic. Anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, particularly for hydrophobic reactants.
Applications in Drug Development
The conjugation of drugs, imaging agents, or nanoparticles to this compound via an NHS ester linkage offers several advantages in drug development:
-
Targeted Delivery: The folate moiety directs the conjugate to cancer cells overexpressing the folate receptor, leading to enhanced cellular uptake via receptor-mediated endocytosis.[2][3]
-
Improved Solubility and Stability: The hydrophilic PEG linker can improve the aqueous solubility of hydrophobic drugs and protect the conjugate from degradation.
-
Enhanced Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the conjugate, reducing renal clearance and prolonging its circulation half-life.
-
Reduced Off-Target Toxicity: By concentrating the therapeutic agent at the tumor site, systemic exposure and associated side effects can be minimized.
Quantitative Data Summary
The efficiency of the conjugation reaction and the properties of the resulting conjugate are critical parameters. The following tables summarize typical quantitative data reported in the literature for similar folate-PEG conjugation reactions.
| Parameter | Value | Reference(s) |
| Conjugation Yield | 29-45% | [4] |
| Drug Loading Percentage | 2.60 ± 0.20% to 8.87 ± 0.68% | [5] |
| Encapsulation Efficiency | ~83-84% |
Table 1: Reaction and Formulation Efficiencies
| Parameter | Method | Typical Values/Observations | Reference(s) |
| Degree of Substitution (DoS) | NMR, UV-Vis | The number of folate-PEG molecules per drug or nanoparticle. Can be controlled by adjusting the molar ratio of reactants. For example, a 20-fold molar excess of NHS-PEG can result in 4-6 PEG linkers per antibody. | |
| Particle Size (for nanoparticle conjugates) | DLS | 50 - 200 nm is a typical range for enhanced permeability and retention (EPR) effect in tumors. For example, lycorine-loaded FA-PEG-PLLA nanoparticles had a size of approximately 50 nm. | |
| Zeta Potential (for nanoparticle conjugates) | DLS | Can influence stability and interaction with cell membranes. Values can range from slightly negative to slightly positive depending on the final conjugate. For instance, FA-conjugated PEGylated liposomes have shown zeta potentials of +0.2 mV. |
Table 2: Characterization Parameters of Folate-PEG Conjugates
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes a general method for conjugating this compound to a molecule containing a reactive NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., drug, imaging agent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.0-8.5), amine-free
-
Quenching Buffer: 1 M Tris-HCl or Glycine (pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis membrane with appropriate MWCO)
-
Analytical instruments for characterization (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve this compound in the Reaction Buffer or the same organic solvent to a molar equivalent or a slight excess (e.g., 1.1 equivalents).
-
-
Reaction Setup:
-
If using an organic solvent, add 2-3 molar equivalents of a non-nucleophilic base like TEA or DIPEA to the this compound solution to scavenge the acid produced during the reaction.
-
Slowly add the solution of the NHS ester-activated molecule to the this compound solution with continuous stirring.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the purified conjugate using analytical techniques such as HPLC, LC-MS, and NMR to confirm the identity, purity, and yield of the product.
-
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Folate-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. benchchem.com [benchchem.com]
- 3. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Note: Characterization of Folate-PEG3-Amine Conjugates by FTIR and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the characterization of Folate-PEG3-amine conjugates using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Folate-PEG conjugates are pivotal in targeted drug delivery systems, leveraging the over-expression of folate receptors on cancer cells. Accurate confirmation of the covalent linkage between folic acid and the PEG-amine spacer is critical for ensuring the efficacy and quality of these conjugates. This document outlines the synthesis, purification, and subsequent spectroscopic analysis, presenting expected quantitative data in tabular format and illustrating workflows with diagrams.
Introduction
Folate-PEG-amine is a widely used linker in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents[1][2]. The folate moiety serves as a targeting ligand that binds with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells[3][4]. The Polyethylene Glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides a flexible linker between the targeting molecule and a therapeutic payload[5].
The synthesis of this compound involves the formation of a stable amide bond between the γ-carboxyl group of folic acid and a primary amine of PEG3-diamine. Verifying the successful formation of this conjugate and ensuring its purity is a critical step in the drug development process. FTIR and NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed structural information, confirming the formation of the amide linkage and the identity of the final product.
Synthesis and Characterization Workflow
The overall process involves the synthesis of the conjugate, followed by purification and characterization using spectroscopic methods.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via activation of the γ-carboxyl group of folic acid using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Materials:
-
Folic Acid (FA)
-
PEG3-Diamine (H₂N-(CH₂CH₂O)₃-CH₂CH₂-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
Protocol:
-
Dissolve Folic Acid (1 equivalent) in anhydrous DMSO.
-
Add NHS (1.5 equivalents) and DCC (1.5 equivalents) to the folic acid solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-16 hours to form the NHS-activated folate ester.
-
In a separate flask, dissolve PEG3-Diamine (5-10 equivalents to favor mono-substitution) in anhydrous DMSO. Add TEA (2 equivalents) to act as a base.
-
Add the activated folate ester solution dropwise to the PEG3-Diamine solution.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Remove the precipitated dicyclohexylurea (DCU) byproduct by filtration.
-
Purify the resulting this compound conjugate by extensive dialysis against deionized water using a 1 kDa MWCO membrane to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the final product as a yellow powder.
Caption: Synthesis scheme for this compound.
FTIR Spectroscopy Protocol
Objective: To identify the functional groups present in the starting materials and the final conjugate, and to confirm the formation of the amide bond.
Materials:
-
Folic Acid, PEG3-Diamine, and purified this compound conjugate
-
Potassium Bromide (KBr), spectroscopy grade
-
FTIR Spectrometer with a sample holder
Protocol:
-
Prepare KBr pellets for each sample (Folic Acid, PEG3-Diamine, and this compound). Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analyze the spectra for the disappearance of starting material peaks and the appearance of new peaks corresponding to the conjugate. Specifically, look for the characteristic amide bond vibrations.
¹H-NMR Spectroscopy Protocol
Objective: To confirm the covalent linkage of folic acid to the PEG moiety by observing shifts in proton resonances and the presence of characteristic peaks from both molecules in the final product spectrum.
Materials:
-
Folic Acid, PEG3-Diamine, and purified this compound conjugate
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Protocol:
-
Dissolve 5-10 mg of each sample (Folic Acid, PEG3-Diamine, and this compound) in 0.5-0.7 mL of the chosen deuterated solvent in separate NMR tubes.
-
Acquire the ¹H-NMR spectrum for each sample.
-
Process the spectra (phasing, baseline correction, and referencing).
-
Analyze the spectra to identify characteristic peaks of folic acid and PEG3-diamine in the conjugate spectrum. Pay close attention to the chemical shifts of protons near the conjugation site.
Data Presentation and Interpretation
FTIR Analysis
Successful conjugation is confirmed by the appearance of characteristic amide I (~1640-1670 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and a reduction in the intensity of the carboxylic acid O-H stretch from folic acid.
Caption: Key functional group changes observed in FTIR.
Table 1: Summary of Characteristic FTIR Peaks
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| Folic Acid | ~3400 (broad) | O-H stretching (carboxylic acid) | |
| ~1694 | C=O stretching (α-carboxyl group) | ||
| ~1605 | N-H bending (amide) | ||
| ~1485 | Phenyl ring stretching | ||
| PEG3-Diamine | ~3400 (broad) | N-H stretching (primary amine) | |
| ~2870 | C-H stretching (aliphatic) | ||
| ~1100 (strong) | C-O-C stretching (ether) | ||
| ~1600 | N-H bending (amine) | ||
| This compound | ~3400 (broad) | N-H stretching (amide and remaining amine) | |
| ~2870 | C-H stretching (aliphatic) | ||
| ~1650 | C=O stretching (Amide I) | ||
| ~1550 | N-H bending (Amide II) | ||
| ~1485 | Phenyl ring stretching (from Folate) | ||
| ~1100 (strong) | C-O-C stretching (from PEG) |
¹H-NMR Analysis
The ¹H-NMR spectrum of the conjugate should show characteristic peaks from both folate and PEG moieties. Key indicators of successful conjugation include the presence of the PEG backbone signal around 3.6 ppm and the aromatic proton signals of folic acid between 6.5 and 8.7 ppm. Shifts in the protons of the glutamate part of folic acid and the terminal methylene protons of PEG-amine can also confirm covalent linkage.
Caption: Key proton signals in the ¹H-NMR spectrum.
Table 2: Summary of Characteristic ¹H-NMR Chemical Shifts (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |
| Folic Acid | 8.6 - 8.7 | H7 (Pteridine ring) | |
| 7.6 - 7.7 | H12, H16 (p-aminobenzoic acid) | ||
| 6.6 - 6.7 | H13, H15 (p-aminobenzoic acid) | ||
| 4.3 - 4.5 | H9 (methylene bridge) | ||
| 1.9 - 2.3 | H20, H21 (glutamic acid) | ||
| PEG3-Diamine | ~3.5 - 3.6 | -O-CH₂-CH₂-O- (PEG backbone) | |
| ~2.8 - 3.0 | -CH₂-NH₂ (terminal methylene) | ||
| This compound | 8.6 - 8.7 | H7 (Pteridine ring, from Folate) | |
| 7.6 - 7.7 | H12, H16 (p-aminobenzoic acid, from Folate) | ||
| 6.6 - 6.7 | H13, H15 (p-aminobenzoic acid, from Folate) | ||
| ~3.6 | -O-CH₂-CH₂-O- (PEG backbone) | ||
| Shifted peaks | Protons adjacent to the new amide bond |
Conclusion
The combination of FTIR and NMR spectroscopy provides a comprehensive and reliable method for the structural characterization of this compound conjugates. FTIR is highly effective for confirming the formation of the critical amide bond, while ¹H-NMR verifies the presence of both the folate and PEG components in the final molecular structure. These protocols and the accompanying data serve as a valuable resource for researchers in the field of targeted drug delivery, ensuring the quality and structural integrity of their synthesized conjugates.
References
Troubleshooting & Optimization
troubleshooting low Folate-PEG3-amine conjugation yield
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in folate-PEG-amine conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My Folate-PEG-amine conjugation yield is significantly lower than expected. What are the primary causes?
A1: Low conjugation yield is a frequent issue that can often be traced back to several key factors:
-
Hydrolysis of Activated Folic Acid: The most common method for this conjugation involves activating the carboxylic acid group of folic acid using EDC and NHS (or DCC and NHS) to form an NHS ester. This ester is highly susceptible to hydrolysis in aqueous environments, which competes directly with the desired amine reaction. The rate of hydrolysis increases with higher pH.[1][2]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7 to 9.[1][3] A pH below 7 results in protonated amines that are poor nucleophiles, while a pH above 9 significantly accelerates the hydrolysis of the NHS ester, reducing the amount available to react with your PEG-amine.[1]
-
Poor Solubility of Folic Acid: Folic acid has limited solubility in many common solvents, particularly water at acidic pH. If the folic acid or its activated form is not fully dissolved, the reaction will be inefficient. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used to improve solubility.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your PEG-amine for the activated folic acid, leading to a lower yield of the desired product.
-
Steric Hindrance: The molecular structure and size of the PEG-amine can create steric hindrance, slowing down the reaction rate. This delay provides a larger window for the competing hydrolysis of the activated folic acid to occur.
-
Instability of Folic Acid: Folic acid is sensitive to light and can degrade under UV irradiation. Reactions should be carried out in the dark or in amber vials to prevent photodegradation.
Q2: How can I minimize the hydrolysis of my activated Folic Acid NHS ester?
A2: Minimizing hydrolysis is crucial for a successful conjugation. Here are some effective strategies:
-
Work Quickly: Once the folic acid is activated with EDC/NHS, use the activated solution as soon as possible in the next reaction step.
-
Control the pH: Maintain the reaction pH strictly between 7 and 9. Use non-nucleophilic buffers like sodium bicarbonate or sodium borate to avoid competition.
-
Use Anhydrous Solvents: When possible, performing the activation step in anhydrous DMSO or DMF can prevent premature hydrolysis.
-
Optimize Reactant Concentrations: A higher concentration of the PEG-amine can help the conjugation reaction outcompete the hydrolysis reaction. Consider increasing the molar excess of the amine.
Q3: What is the optimal solvent and temperature for the conjugation reaction?
A3: The choice of solvent is critical for ensuring all reactants are fully dissolved.
-
Solvent: Anhydrous DMSO is a common and effective solvent for dissolving folic acid and performing the conjugation. DMF is also frequently used. For the PEG-amine, the solvent choice will depend on its solubility characteristics.
-
Temperature: The reaction is typically carried out at room temperature. Elevated temperatures are generally avoided as they can degrade the reactants and accelerate the hydrolysis of the NHS ester.
Q4: How do I choose the right buffer for my conjugation reaction?
A4: The buffer system is critical for maintaining the optimal pH without interfering with the reaction.
-
Recommended Buffers: Use non-nucleophilic buffers. 0.1 M sodium bicarbonate or sodium borate buffers are excellent choices. Phosphate-buffered saline (PBS) at a pH of 7.4 can also be used, but ensure it does not contain any amine-based additives.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will react with the activated folic acid.
Q5: How can I confirm that the conjugation was successful?
A5: Several analytical techniques can be used to characterize the final product and confirm conjugation:
-
¹H-NMR Spectroscopy: Proton NMR can be used to identify characteristic peaks from both the folate and PEG moieties in the final product, confirming their covalent linkage.
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy can detect the formation of the amide bond, which typically shows a characteristic peak around 1635-1683 cm⁻¹.
-
UV-Vis Spectroscopy: Folic acid has a characteristic UV absorbance peak around 363-365 nm. This can be used to quantify the amount of conjugated folate.
-
HPLC: High-performance liquid chromatography can be used to purify the conjugate and assess its purity.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conjugation yield.
Caption: Troubleshooting flowchart for low Folate-PEG-amine conjugation yield.
Reaction Pathway and Key Parameters
The conjugation of folic acid to a PEG-amine via EDC/NHS chemistry is a two-step process.
Caption: Reaction pathway for Folate-PEG-amine conjugation via EDC/NHS chemistry.
Quantitative Data Summary
The following table summarizes typical reaction parameters found in the literature. Optimal conditions may vary based on the specific PEG-amine and desired product characteristics.
| Parameter | Recommended Value/Range | Notes | Reference |
| Solvent | Anhydrous DMSO or DMF | Ensures solubility of folic acid. | |
| Folic Acid Activation | |||
| Molar Ratio (FA:EDC:NHS) | 1 : 1.1 : 1 to 1 : 4 : 4 | A slight excess of coupling agents is common. | |
| Activation Time | 20 minutes to overnight | Varies depending on the protocol. | |
| Conjugation Reaction | |||
| pH | 7.0 - 9.0 | Critical for balancing amine reactivity and NHS ester stability. | |
| Buffer | 0.1 M Sodium Bicarbonate or Borate | Must be non-nucleophilic. | |
| Temperature | Room Temperature | Avoid high temperatures to prevent degradation. | |
| Reaction Time | 6 - 48 hours | Longer times may be needed for sterically hindered molecules. | |
| Atmosphere | Dark / Light-protected | Folic acid is light-sensitive. |
Detailed Experimental Protocols
Protocol 1: Folic Acid Activation with EDC/NHS
Objective: To activate the carboxylic acid group of folic acid to form a reactive NHS ester.
Materials:
-
Folic Acid (FA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber reaction vial or vial wrapped in aluminum foil
-
Magnetic stirrer and stir bar
Methodology:
-
Dissolve Folic Acid in anhydrous DMSO in the reaction vial to a desired concentration (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication may be required.
-
Add EDC (e.g., 1.1 molar equivalents to FA) to the solution while stirring.
-
Add NHS (e.g., 1.0-1.1 molar equivalents to FA) to the mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring in the dark for a specified time (e.g., 4-12 hours). The resulting solution contains the activated Folic Acid-NHS ester and is ready for the conjugation step.
Protocol 2: Conjugation of Activated Folic Acid to PEG-Amine
Objective: To react the Folate-NHS ester with a primary amine on a PEG linker to form a stable amide bond.
Materials:
-
Activated Folic Acid-NHS ester solution (from Protocol 1)
-
PEG-Amine
-
Non-nucleophilic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0-8.5)
-
Reaction Vessel
Methodology:
-
Dissolve the PEG-Amine in the non-nucleophilic buffer.
-
Slowly add the desired molar amount of the freshly prepared Folic Acid-NHS ester solution to the PEG-Amine solution with gentle stirring.
-
Allow the reaction to proceed at room temperature in the dark with continuous stirring for 6-24 hours.
-
After the reaction is complete, proceed with purification to remove unreacted starting materials and byproducts. Common purification methods include dialysis, size exclusion chromatography, or precipitation.
References
preventing aggregation of Folate-PEG3-amine modified nanoparticles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEG3-amine modified nanoparticles. Our goal is to help you overcome common challenges, particularly aggregation, and ensure the stability and efficacy of your nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my this compound modified nanoparticles?
A1: Aggregation of this compound modified nanoparticles is a common issue that can arise from several factors:
-
Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with this compound leaves exposed areas that can interact, leading to aggregation.
-
Suboptimal pH: The pH of the solution can significantly impact the surface charge of your nanoparticles. If the pH is near the isoelectric point of the nanoparticles, the reduced electrostatic repulsion can lead to aggregation.
-
High Ionic Strength: The presence of high salt concentrations in your buffer (e.g., PBS) can shield the surface charges on the nanoparticles. This effect, known as charge screening, reduces the repulsive forces between particles, allowing attractive forces like van der Waals interactions to dominate and cause aggregation.
-
Folate-Binding Protein (FBP) Interaction: In biological media, the presence of serum proteins like Folate-Binding Protein can trigger aggregation. FBP undergoes a conformational change upon binding to the folate on your nanoparticles, leading to protein self-aggregation and subsequent clustering of the nanoparticles.[1]
-
Issues with Reagents: The quality and purity of the this compound reagent and other chemicals used in the synthesis and modification process can affect the efficiency of the surface functionalization and the stability of the final product.
Q2: How can I prevent aggregation during the synthesis and storage of my nanoparticles?
A2: To prevent aggregation, consider the following strategies:
-
Optimize PEGylation Density: Ensure a sufficient density of the this compound on the nanoparticle surface to provide adequate steric hindrance. This physical barrier will prevent the nanoparticle cores from coming into close contact.
-
Control pH: Maintain the pH of your nanoparticle suspension in a range that ensures a high surface charge (high absolute zeta potential value). For amine-functionalized nanoparticles, a pH below the pKa of the amine groups will result in a positive surface charge, promoting electrostatic repulsion.
-
Use Low Ionic Strength Buffers: Whenever possible, use buffers with low salt concentrations for storage and handling to minimize charge screening effects.
-
Sonication: Use sonication to break up any existing aggregates and ensure a monodisperse suspension. However, be mindful that excessive sonication can potentially damage the nanoparticles or the PEG chains.
-
Add Stabilizing Agents: Consider the use of additional stabilizing agents, such as non-ionic surfactants or other polymers, to further enhance colloidal stability.
Q3: My nanoparticles aggregate when I introduce them to cell culture media. What is happening and how can I fix it?
A3: Aggregation in cell culture media is often caused by the interaction of your nanoparticles with proteins present in the serum, particularly Folate-Binding Protein (FBP).[1] The folate on your nanoparticles binds to FBP, inducing a conformational change in the protein that leads to its self-aggregation. These protein aggregates then cross-link your nanoparticles, causing macroscopic aggregation.[1]
To address this, you can:
-
Increase PEG Density: A higher density of PEG chains on the nanoparticle surface can create a more effective steric barrier, potentially reducing the accessibility of the folate moiety to FBP and hindering the aggregation process.
-
Pre-saturate with Free Folic Acid: Introducing a low concentration of free folic acid to the media before adding your nanoparticles can saturate the FBPs, preventing them from binding to your folate-functionalized nanoparticles.
-
Use Serum-Free Media: If your experimental design allows, using serum-free media can eliminate the source of FBP-induced aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate aggregation upon adding this compound | Incorrect pH of the nanoparticle suspension. | Adjust the pH of the nanoparticle suspension to a level that maintains a high surface charge (e.g., slightly acidic for amine-functionalized nanoparticles) before adding the PEG reagent. |
| Low purity of the this compound reagent. | Ensure the purity of your this compound reagent using appropriate analytical techniques. | |
| Aggregation after purification and resuspension | Incomplete removal of cross-linking agents (e.g., EDC). | Optimize your purification method (e.g., increase dialysis time, use a more appropriate membrane cutoff) to ensure complete removal of unreacted reagents. |
| Resuspension in a high ionic strength buffer. | Resuspend the purified nanoparticles in a low ionic strength buffer (e.g., deionized water or a low molarity buffer with an optimized pH). | |
| Increased hydrodynamic diameter observed by DLS over time | Gradual aggregation due to insufficient stabilization. | Increase the density of this compound on the nanoparticle surface. Consider adding a secondary stabilizing agent. |
| FBP-induced aggregation in biological media. | Refer to FAQ Q3 for strategies to mitigate FBP-induced aggregation. |
Quantitative Data Summary
Table 1: Effect of Folate-Binding Protein (FBP) on the Hydrodynamic Diameter of Folate-Conjugated Nanoparticles.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after FBP addition (nm) | Reference |
| ~40 nm FA-IOP | ~40 | 3800 ± 1100 | [1] |
| ~450 nm FA-SeraMag | ~450 | 4030 ± 1100 | [1] |
Table 2: Influence of pH and Ionic Strength on Zeta Potential and Nanoparticle Stability (Illustrative Data).
| pH | Ionic Strength (mM) | Zeta Potential (mV) | Observation |
| 4.0 | 10 | +35 | Stable |
| 7.0 | 10 | +15 | Prone to aggregation |
| 9.0 | 10 | -5 | Aggregated |
| 7.0 | 150 (e.g., PBS) | +5 | Highly prone to aggregation |
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Nanoparticles
This protocol describes a general method for the covalent conjugation of this compound to carboxylated nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Dialysis membrane (appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a 5:2 ratio is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation:
-
Dissolve the this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized to achieve the desired surface density.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Purify the nanoparticles by dialysis against PBS and then deionized water to remove unreacted reagents and byproducts.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of your nanoparticle suspension in an appropriate solvent (e.g., deionized water or the buffer used for storage) to a suitable concentration for DLS measurement.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
-
Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the cuvette containing your sample into the instrument.
-
Perform the measurement according to the instrument's instructions to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
-
Data Interpretation:
-
An increase in the average hydrodynamic diameter over time or upon changing buffer conditions (e.g., adding salt or serum) indicates aggregation.
-
A high PDI value (> 0.3) suggests a polydisperse sample, which may contain aggregates.
-
Protocol 3: Sonication for Redispersion of Aggregated Nanoparticles
Equipment:
-
Probe sonicator or ultrasonic bath
Procedure:
-
Place the vial containing the aggregated nanoparticle suspension in an ice bath to prevent overheating.
-
If using a probe sonicator, immerse the tip of the probe into the suspension, ensuring it does not touch the sides or bottom of the vial.
-
Apply short bursts of sonication (e.g., 10-30 seconds) at a low to moderate power setting.
-
Visually inspect the suspension for clarity between bursts.
-
After sonication, immediately analyze the particle size using DLS to confirm redispersion.
Note: Optimal sonication time and power will depend on the specific nanoparticle system and the extent of aggregation. Over-sonication should be avoided.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of this compound modified nanoparticles.
Caption: A logical troubleshooting guide for addressing nanoparticle aggregation.
Caption: Signaling pathway of Folate-Binding Protein (FBP) induced nanoparticle aggregation.
References
Technical Support Center: Folate-PEG-Amine Conjugation Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEG-amine conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of Folate-PEG-amine conjugates.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low yield of my Folate-PEG-amine conjugate. What are the possible causes and how can I improve it?
Answer:
Low conjugation yield is a common problem that can be attributed to several factors. A systematic troubleshooting approach is recommended.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Inactive Reagents | EDC/DCC and NHS are moisture-sensitive.[1] Use fresh reagents and store them in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare reagent solutions immediately before use.[1] |
| Suboptimal pH | The activation of folic acid's carboxyl group with EDC/NHS is most efficient at a pH of 4.5-6.0. However, the subsequent reaction of the NHS-ester with the primary amine of PEG is more efficient at a pH of 7.2-8.5.[2] For optimal results, consider a two-step protocol with a pH adjustment between the activation and conjugation steps.[1] |
| Hydrolysis of Activated Intermediates | The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis, which deactivates them.[1] Perform the reaction steps promptly. Once the folic acid is activated, add the PEG-amine without delay. The half-life of NHS esters decreases significantly as the pH increases, from 4-5 hours at pH 7 to just 10 minutes at pH 8.6. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the PEG-amine for reaction with the activated folic acid, reducing your yield. Use non-amine-containing buffers such as MES for the activation step and PBS for the conjugation step. |
| Incomplete Dissolution of Folic Acid | Folic acid has poor solubility in many common solvents. Ensure complete dissolution of folic acid in an anhydrous solvent like DMSO before adding the coupling reagents. Gentle heating or sonication can aid dissolution. |
| Steric Hindrance | The PEG chain length can cause steric hindrance, potentially reducing reaction efficiency. If using a long PEG chain, you may need to optimize the molar ratio of reactants and reaction time. |
Issue 2: Presence of Multiple Products or Impurities After Reaction
Question: My reaction mixture shows multiple spots on TLC or multiple peaks on HPLC, indicating the presence of side products and unreacted starting materials. What are these and how can I minimize them?
Answer:
The formation of side products is a known challenge in Folate-PEG-amine conjugation. Understanding the potential side reactions is key to minimizing them.
Probable Side Reactions & Solutions:
| Side Reaction | Mitigation Strategy |
| α- and γ-Carboxyl Conjugation | Folic acid has two carboxyl groups (α and γ). For folate receptor targeting, conjugation at the γ-position is desired. Direct activation of folic acid can lead to a mixture of both isomers. While the γ-carboxyl group is generally more reactive, achieving high selectivity can be challenging. Consider using a pre-activated folic acid derivative where the α-carboxyl group is protected, or a stepwise synthesis approach. |
| Di-acylation of PEG-bis-amine | If using a PEG with primary amines at both ends (PEG-bis-amine), a single activated folic acid molecule can react with both ends, leading to an undesirable product. To favor the formation of Folate-PEG-NH2, use a molar excess of the PEG-bis-amine relative to the activated folic acid. |
| Oxidation of Folic Acid | Folic acid is sensitive to light and oxygen, which can lead to its degradation. Perform the reaction in the dark or under red light and consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-acylurea Byproduct (DCC/EDC) | A common side reaction with carbodiimide activators is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. The addition of NHS helps to minimize this by rapidly converting the O-acylisourea to a more stable NHS ester. |
Issue 3: Difficulty in Purifying the Final Conjugate
Question: I am struggling to remove unreacted starting materials and byproducts from my final Folate-PEG-amine product. What are the recommended purification methods?
Answer:
Effective purification is crucial for obtaining a high-quality conjugate. A multi-step purification strategy is often necessary.
Purification Strategies:
| Impurity | Recommended Purification Method |
| Dicyclohexylurea (DCU) | If using DCC as the activating agent, the byproduct DCU is insoluble in many organic solvents like dichloromethane (DCM) and can be largely removed by filtration. For residual amounts, precipitation from a suitable solvent or column chromatography can be effective. |
| Unreacted Folic Acid | Unreacted folic acid can be removed by dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) that retains the Folate-PEG-amine conjugate while allowing the smaller folic acid molecules to pass through. Size exclusion chromatography (SEC) or preparative HPLC can also be used. |
| Unreacted PEG-amine | Similar to unreacted folic acid, excess PEG-amine can be removed by dialysis or SEC. The choice of MWCO for the dialysis membrane should be carefully considered based on the molecular weight of your PEG-amine. |
| EDC and NHS Byproducts | The byproducts of EDC and NHS are water-soluble and can be removed by dialysis or repeated washing/precipitation steps. |
Data Summary
Table 1: Typical Reaction Conditions for Folate-PEG-Amine Conjugation (EDC/NHS Chemistry)
| Parameter | Typical Range/Value | Rationale |
| Solvent | Anhydrous DMSO or DMF | Good solubility for folic acid and other reactants. |
| Molar Ratio (FA:EDC:NHS) | 1 : 1.1-2 : 1.1-2 | A slight excess of coupling agents ensures efficient activation of folic acid. |
| Molar Ratio (Activated FA:PEG-NH2) | 1 : 1 to 1 : 1.2 (for mono-amine PEG) or >1:2 (for bis-amine PEG) | An excess of PEG-bis-amine helps to minimize di-acylation. For mono-amine PEG, a near-equimolar ratio is often used. |
| Activation pH | 4.5 - 6.0 (in MES buffer) | Optimal pH for the activation of carboxyl groups by EDC. |
| Conjugation pH | 7.2 - 8.5 (in PBS or borate buffer) | Favors the nucleophilic attack of the primary amine on the NHS ester. |
| Activation Time | 15 - 60 minutes | Sufficient time for the formation of the NHS ester. |
| Conjugation Time | 2 - 24 hours | Reaction time can be optimized based on the reactivity of the specific PEG-amine. |
| Temperature | Room Temperature (20-25°C) | A good balance between reaction rate and stability of the reagents. Can be performed at 4°C to slow down hydrolysis. |
Table 2: Characterization of Folate-PEG-Amine Conjugates
| Analytical Technique | Key Features to Observe |
| ¹H NMR | Appearance of characteristic peaks for both folic acid (aromatic protons at ~6.5-8.5 ppm) and PEG (repeating ethylene oxide units at ~3.6 ppm). |
| FTIR Spectroscopy | Appearance of a new amide bond peak (~1650 cm⁻¹) and disappearance or reduction of the carboxylic acid peak. |
| UV-Vis Spectroscopy | The conjugate should exhibit the characteristic absorbance peaks of folic acid at approximately 280 nm and 365 nm. |
| HPLC | A shift in retention time for the conjugate compared to the starting materials. Can be used to assess purity and quantify the product. |
Experimental Protocols
Protocol 1: Synthesis of Folate-PEG-Amine using EDC/NHS Chemistry (Two-Step)
Materials:
-
Folic Acid (FA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated PEG (PEG-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Dialysis membrane (appropriate MWCO)
-
Magnetic stirrer and stir bars
-
Reaction vessel protected from light
Procedure:
-
Activation of Folic Acid: a. Dissolve Folic Acid (1 molar equivalent) in anhydrous DMSO. b. In a separate vial, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in the Activation Buffer. c. Add the EDC/NHS solution to the folic acid solution and stir at room temperature for 30-60 minutes, protected from light.
-
Conjugation to PEG-Amine: a. Dissolve PEG-NH2 (1.2 molar equivalents for mono-amine PEG) in the Coupling Buffer. b. Add the activated folic acid solution from step 1c to the PEG-NH2 solution. c. Adjust the pH of the reaction mixture to 7.4 if necessary. d. Allow the reaction to proceed for 4 to 24 hours at room temperature with gentle stirring, protected from light.
-
Purification: a. Transfer the reaction mixture to a dialysis bag with an appropriate MWCO. b. Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted starting materials and byproducts. c. Lyophilize the dialyzed solution to obtain the purified Folate-PEG-Amine as a yellow powder.
-
Characterization: a. Confirm the structure and purity of the conjugate using ¹H NMR, FTIR, and HPLC.
Protocol 2: Synthesis of Folate-PEG-Amine using DCC/NHS Chemistry
Materials:
-
Folic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated PEG (PEG-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Filtration apparatus
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Activation of Folic Acid: a. Dissolve Folic Acid (1 molar equivalent), DCC (1.1 molar equivalents), and NHS (1.1 molar equivalents) in anhydrous DMSO. b. Stir the mixture at room temperature overnight in the dark. A white precipitate of dicyclohexylurea (DCU) will form.
-
Conjugation to PEG-Amine: a. Remove the DCU precipitate by filtration. b. In a separate flask, dissolve PEG-NH2 (1.2 molar equivalents) in anhydrous DMSO. c. Slowly add the activated folic acid solution (the filtrate from step 2a) to the PEG-NH2 solution. d. Stir the reaction mixture for 6-12 hours at room temperature, protected from light.
-
Purification: a. Precipitate the crude product by adding the reaction mixture to cold diethyl ether. b. Collect the precipitate and redissolve it in a minimal amount of water. c. Dialyze the solution against deionized water for 48 hours. d. Lyophilize the purified product.
-
Characterization: a. Analyze the final product by ¹H NMR, FTIR, and HPLC.
Visual Guides
Caption: Reaction pathway for Folate-PEG-Amine conjugation using EDC/NHS chemistry, highlighting potential side reactions.
Caption: A logical workflow for troubleshooting low yield in Folate-PEG-Amine conjugation experiments.
References
Technical Support Center: Purification of Folate-PEGylated Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Folate-PEG3-amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound depend on the physicochemical properties of your desired product (e.g., size, charge, and solubility) and the scale of your reaction. The primary techniques include:
-
Dialysis: A size-based separation method ideal for removing small molecules like unreacted this compound from larger conjugates such as proteins, antibodies, or nanoparticles.
-
Size Exclusion Chromatography (SEC): Another size-based technique that separates molecules based on their hydrodynamic radius. It is effective for separating larger conjugated products from smaller, unreacted reagents.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases. It can be a rapid and effective method if the product and the unreacted this compound have distinct solubility profiles.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be used to separate the folate-PEGylated product from the unreacted amine if there is a significant charge difference between them.
Q2: How does the folate moiety affect the purification strategy?
A2: The folate group can influence purification in a couple of ways. Its hydrophobicity might slightly alter the solubility of the this compound in different solvents, which can be leveraged in techniques like liquid-liquid extraction. Additionally, the pteridine ring system in folate has ionizable groups, which could be a factor in ion-exchange chromatography. However, for the most common methods like dialysis and SEC, the primary separation principle is based on the size difference between the unreacted reagent and the final product, making the influence of the folate group minimal.
Q3: My final product is a small molecule. Can I still use dialysis or SEC?
A3: If your final product is a small molecule with a molecular weight close to that of this compound (615.6 g/mol ), dialysis and SEC will not be effective as they rely on a significant size difference for separation. In such cases, you should consider chromatography techniques that separate based on properties other than size, such as reverse-phase HPLC, or liquid-liquid extraction.
Troubleshooting Guides
Dialysis
This method is most suitable when your product's molecular weight is significantly larger than that of this compound (MW: 615.6 g/mol ). A molecular weight cut-off (MWCO) for the dialysis membrane should be chosen to be at least 10 times the molecular weight of the species you want to remove, while being significantly smaller than your product. For removing this compound, a dialysis membrane with a MWCO of 3.5-5 kDa is a good starting point, assuming your product is much larger. Some studies have utilized membranes with MWCOs of 12 kDa to 14 kDa for purifying folate-PEGylated nanoparticles.[1]
Experimental Protocol: Dialysis
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Secure one end of the dialysis tubing with a clip and load your reaction mixture into the tubing.
-
Sealing: Remove excess air and seal the other end of the tubing with a second clip, ensuring there are no leaks.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of an appropriate buffer (e.g., PBS) at 4°C. The volume of the external buffer should be at least 100 times the volume of your sample.
-
Buffer Changes: Gently stir the external buffer. Change the buffer every 4-6 hours for the first 24 hours, and then every 12 hours for another 24-48 hours to ensure complete removal of the unreacted this compound.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your purified product.
Troubleshooting Dialysis
| Issue | Possible Cause | Solution |
| Product Loss | The MWCO of the dialysis membrane is too large. | Select a membrane with a smaller MWCO that is still significantly larger than this compound. |
| Incomplete Removal of this compound | Insufficient dialysis time or infrequent buffer changes. | Increase the duration of dialysis and the frequency of buffer changes. Ensure the volume of the external buffer is sufficiently large. |
| The unreacted amine is aggregating with the product. | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween 20) to the dialysis buffer to disrupt non-specific interactions. | |
| Sample Precipitation | The buffer conditions are not optimal for your product's stability. | Ensure the pH and ionic strength of the dialysis buffer are suitable for maintaining the solubility and stability of your product. |
Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating molecules based on their size in solution. Larger molecules elute first, while smaller molecules like unreacted this compound are retained longer in the column.
Experimental Protocol: Size Exclusion Chromatography
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your product from this compound (MW: 615.6 g/mol ). For example, Sephadex G-25 or G-50 can be suitable for this purpose.
-
Equilibration: Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Dissolve your reaction mixture in the mobile phase and inject it onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using a UV detector (folate has a characteristic UV absorbance).
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry) to identify the fractions containing your purified product and those containing the unreacted this compound.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.
Troubleshooting Size Exclusion Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation (Overlapping Peaks) | Inappropriate column selection. | Choose a column with a smaller bead size or a different fractionation range for better resolution. |
| Sample volume is too large. | Reduce the sample injection volume. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Low Product Recovery | Non-specific binding of the product to the column matrix. | Add a small amount of a non-ionic detergent to the mobile phase or use a column with a different matrix material. |
| Product is unstable in the mobile phase. | Optimize the mobile phase composition (pH, ionic strength) for product stability. | |
| Peak Tailing | Interactions between the sample and the column matrix. | Adjust the ionic strength of the mobile phase. For basic molecules like this compound, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes help. |
Liquid-Liquid Extraction (LLE)
LLE is a rapid purification method based on the differential solubility of the product and the unreacted this compound in two immiscible solvents. One study successfully used a chloroform/water (1:1) mixture to extract a folate-PEG-amine conjugate.[2]
Experimental Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose a pair of immiscible solvents where your product has high solubility in one phase, and the unreacted this compound has high solubility in the other. For example, a polar aqueous phase and a non-polar organic phase.
-
Extraction:
-
Dissolve the reaction mixture in the solvent in which your product is more soluble.
-
Add an equal volume of the second, immiscible solvent to a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
-
Separation: Drain the bottom layer into a clean flask. Collect the top layer separately.
-
Repeated Extraction: To maximize recovery and purity, re-extract the phase containing your product with a fresh portion of the other solvent. Repeat this process 2-3 times.
-
Washing: The phase containing your product can be "washed" with the other solvent to remove any remaining impurities.
-
Drying and Concentration: Dry the organic phase containing your product over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure. If your product is in the aqueous phase, it can be concentrated or used directly.
Troubleshooting Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking or presence of surfactants. | Gently swirl or rock the separatory funnel instead of vigorous shaking. Adding a small amount of a saturated salt solution (brine) can help break the emulsion. |
| Poor Separation | The product and unreacted amine have similar solubilities in the chosen solvents. | Experiment with different solvent systems. Adjusting the pH of the aqueous phase can alter the solubility of the amine-containing compound. |
| Product Loss | The product has some solubility in both phases. | Perform multiple extractions with smaller volumes of the extracting solvent to improve recovery. |
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative comparison of the recommended methods for removing unreacted this compound. The efficiency and suitability of each method will ultimately depend on the specific characteristics of the target conjugate.
| Method | Principle | Typical Purity | Throughput | Advantages | Disadvantages |
| Dialysis | Size | >95% | Low | Simple, gentle on the product, cost-effective for larger scales. | Slow, not suitable for small molecule products, requires large buffer volumes. |
| Size Exclusion Chromatography (SEC) | Size | >98% | Medium | High resolution, can be automated, provides information on aggregation. | Can be expensive, potential for product dilution, not suitable for small molecule products. |
| Liquid-Liquid Extraction (LLE) | Solubility | Variable | High | Fast, scalable, inexpensive. | Requires suitable immiscible solvents, can be labor-intensive, potential for emulsion formation. |
| Ion-Exchange Chromatography (IEX) | Charge | >98% | Medium | High resolution, high capacity. | Requires a charge difference between the product and the unreacted amine, can be sensitive to buffer conditions. |
Visualization
Experimental Workflow for Method Selection
The following flowchart provides a decision-making guide for selecting the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
References
improving the stability of Folate-PEG3-amine conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of Folate-PEG3-amine conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound conjugates?
A1: The folate moiety is susceptible to a few primary degradation pathways. The most significant is oxidative cleavage, particularly at the C9-N10 bond of the pteroic acid backbone.[1] Additionally, the pteridine ring is sensitive to photodegradation upon exposure to UV light.[2][3] Hydrolysis can also be a concern, especially under acidic conditions.[4]
Q2: How does the PEG3 linker and the terminal amine group affect the stability of the conjugate?
A2: The polyethylene glycol (PEG) linker generally enhances the aqueous solubility and stability of the folate conjugate.[5] The short PEG3 chain helps to shield the folate molecule to some extent from the surrounding environment. The terminal primary amine is a reactive functional group intended for further conjugation. While stable under recommended storage conditions, this amine group can react with various electrophiles, so it's crucial to use non-reactive buffers and solvents.
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term stability, solid this compound should be stored at -20°C, desiccated to protect it from moisture, and kept in the dark to prevent photodegradation. It is also advisable to avoid frequent freeze-thaw cycles.
Q4: Can I prepare and store stock solutions of this compound?
A4: It is strongly recommended to prepare solutions of this compound immediately before use. Folate conjugates are less stable in solution compared to their solid form. If a solution must be prepared in advance, it should be used within a very short timeframe. For storage of a few hours, keeping the solution on ice and protected from light is advisable. Do not prepare stock solutions for long-term storage.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in water, as well as organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For subsequent conjugation reactions, especially with NHS esters, the use of anhydrous DMSO or DMF is critical to prevent hydrolysis of the reactive species.
Q6: How does pH affect the stability of the folate moiety in the conjugate?
A6: The folate molecule is most stable in neutral to slightly alkaline conditions (pH 7-8). It shows instability at low pH, where degradation can be accelerated. For conjugation reactions involving the terminal amine, a pH range of 7.2-8.5 is often recommended to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of reactive esters like NHS esters.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Conjugation Reaction | 1. Degraded this compound: The conjugate may have been improperly stored or handled, leading to oxidation or hydrolysis. 2. Hydrolysis of Reactive Ester (e.g., NHS ester): Presence of moisture in solvents or buffers. 3. Competing Nucleophiles: Use of amine-containing buffers (e.g., Tris, glycine) that compete with the target molecule. 4. Incorrect pH: The pH of the reaction mixture is too low, leading to protonation of the primary amine. | 1. Use a fresh vial of this compound stored under recommended conditions. 2. Use anhydrous DMSO or DMF for dissolving reactants. Ensure buffers are freshly prepared. 3. Switch to non-nucleophilic buffers such as phosphate, borate, or carbonate/bicarbonate. 4. Adjust the reaction pH to the 7.2-8.5 range. |
| Inconsistent Results in Biological Assays | 1. Batch-to-Batch Variability: Differences in the purity or stability of different lots of the conjugate. 2. Degradation During Experiment: The conjugate may be degrading in the assay medium over the course of the experiment. 3. Aggregation: The conjugate or its subsequent product may be forming aggregates in the assay buffer. | 1. Qualify each new batch of this compound for purity and concentration before use. 2. Minimize the exposure of the conjugate to harsh conditions (e.g., prolonged incubation at 37°C, exposure to light). Consider including antioxidants like ascorbic acid in the medium if appropriate for the assay. 3. Assess for aggregation using techniques like dynamic light scattering (DLS). Adjust buffer conditions or concentration if necessary. |
| Unexpected Peaks in HPLC Analysis | 1. Presence of Degradation Products: Oxidative cleavage or photodegradation can lead to the formation of smaller fragments. 2. Impurities in Starting Material: The initial this compound may contain impurities. 3. Reaction Byproducts: Incomplete reactions or side reactions during conjugation. | 1. Analyze a fresh sample of the conjugate to confirm the identity of the main peak. Compare with the chromatogram of a sample that has been stressed (e.g., exposed to light or heat). 2. Obtain a certificate of analysis from the supplier to identify potential impurities. 3. Use purification techniques like HPLC or dialysis to isolate the desired product. |
Data Presentation
Table 1: General Stability Profile of Folate Conjugates
| Condition | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation. | Store solid at -20°C. Perform reactions at room temperature or on ice. |
| Light (UV) | Causes photodegradation, cleaving the folate molecule. | Protect from light at all stages (storage, handling, and during experiments). |
| pH | Instability in acidic conditions (pH < 6). | Maintain a neutral to slightly alkaline pH (7-8) for solutions. |
| Oxygen | Promotes oxidative cleavage of the C9-N10 bond. | Store under an inert atmosphere (nitrogen or argon) if possible, especially for long-term storage. Use degassed buffers. |
| Moisture | Can hydrolyze the folate moiety and reactive groups in subsequent conjugations. | Store solid desiccated. Use anhydrous solvents for reactions. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure).
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Buffers of different pH (e.g., pH 4, 7, and 9)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Temperature-controlled incubator
-
UV lamp
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 DMSO/water).
-
For each condition to be tested, dilute the stock solution into the respective buffer (e.g., pH 4, 7, or 9) to a final concentration of 100 µg/mL.
-
Prepare multiple aliquots for each condition to be analyzed at different time points.
-
-
Incubation (Stress Conditions):
-
pH Stability: Incubate aliquots in different pH buffers at a constant temperature (e.g., 37°C) in the dark.
-
Thermal Stability: Incubate aliquots at a neutral pH at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
Photostability: Expose aliquots at a neutral pH to a UV lamp at a controlled temperature. Keep a control sample in the dark.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take one aliquot from each condition.
-
Immediately quench any degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Set the UV detector to monitor at the absorbance maxima for folate (approximately 280 nm and 360 nm).
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard volume of each sample (e.g., 20 µL).
-
Run a linear gradient to elute the conjugate and any degradation products (e.g., 5% to 95% B over 20 minutes).
-
Record the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point by comparing the peak area of the main peak to its area at t=0.
-
Plot the percentage of intact conjugate versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting low yield in conjugation reactions.
References
- 1. Folate-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]
- 2. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate-PEG-Amine | Folic Acid-PEG-Amine | AxisPharm [axispharm.com]
dealing with steric hindrance in Folate-PEG3-amine reactions
Welcome to the technical support center for Folate-PEG3-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during your experiments, with a focus on addressing steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the conjugation of Folic Acid to PEG3-Amine, particularly using the widely adopted EDC/NHS chemistry.
Q1: Why is my this compound conjugation yield consistently low?
A1: Low conjugation yield is a frequent challenge and can be attributed to several factors, often related to steric hindrance or suboptimal reaction conditions.[1]
-
Steric Hindrance: The bulky nature of both the folate molecule and the molecule you are conjugating it to can physically obstruct the reactive groups from interacting efficiently.[2] The PEG3 linker is designed to create space and improve flexibility, but issues can still arise.[3]
-
Suboptimal pH: The activation of folic acid's carboxyl group with EDC is most efficient at a slightly acidic pH (around 6.0), while the subsequent reaction of the NHS-activated folate with the amine is more efficient at a physiological to slightly basic pH (7.2-8.0).[4][5] Maintaining the correct pH at each step is crucial.
-
Hydrolysis of Activated Folate: The NHS-ester intermediate of folic acid is susceptible to hydrolysis, especially in aqueous solutions. This deactivates the folate, preventing it from reacting with the amine. It is important to use the activated folate promptly.
-
Impure Reagents: Ensure your this compound, EDC, and NHS are of high purity and stored under appropriate conditions (cool and dry) to prevent degradation.
-
Incorrect Molar Ratios: An inappropriate ratio of EDC/NHS to folic acid or an insufficient excess of the activated folate to the amine can lead to incomplete reactions.
Q2: How can I minimize steric hindrance in my reaction?
A2: Minimizing steric hindrance is key to a successful conjugation.
-
Optimize the PEG Linker Length: While you are using a PEG3 linker, for some applications involving particularly bulky molecules, a longer PEG spacer (e.g., PEG6, PEG12) might be necessary to provide greater separation and flexibility.
-
Control Molar Ratios: Using a moderate excess of the smaller, activated Folate-PEG3-NHS ester molecule to the larger amine-containing molecule can help drive the reaction to completion without causing excessive purification challenges.
-
Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient duration (which can range from a few hours at room temperature to overnight at 4°C) can help overcome kinetic barriers caused by steric hindrance.
Q3: What is the optimal pH for each step of the EDC/NHS coupling reaction?
A3: A two-step pH adjustment is generally recommended for optimal results.
-
Activation of Folic Acid: This step should be performed in a buffer with a pH between 4.5 and 6.0. A commonly used buffer is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Conjugation to Amine: For the reaction with the amine, the pH should be raised to 7.2-8.0. A phosphate buffer (e.g., PBS) is a suitable choice for this step.
Q4: How do I purify my this compound conjugate and remove unreacted materials?
A4: Proper purification is critical to remove byproducts like dicyclohexylurea (if using DCC) or isourea (if using EDC), as well as unreacted starting materials.
-
Filtration: If a precipitate (like DCU) forms during the activation step, it can be removed by simple filtration.
-
Dialysis: Dialysis is an effective method to remove small molecules like unreacted EDC, NHS, and byproducts from your larger conjugate. A dialysis membrane with an appropriate molecular weight cutoff (MWCO) should be used.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the larger conjugate from smaller unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a powerful technique for both purification and analysis of the final product, allowing for the separation of the desired conjugate from very similar impurities.
Q5: What analytical techniques can I use to confirm successful conjugation?
A5: A combination of analytical methods is often necessary to confirm the identity and purity of your this compound conjugate.
-
¹H NMR Spectroscopy: Proton NMR can confirm the presence of characteristic peaks from both the folate and the PEG components in the final product.
-
FTIR Spectroscopy: The formation of an amide bond can be confirmed by the appearance of a characteristic peak around 1650 cm⁻¹.
-
UV-Vis Spectroscopy: Folic acid has a characteristic UV absorbance profile (with maxima around 280 nm and 365 nm) that can be used to quantify the amount of conjugated folate.
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry provides the molecular weight of the conjugate, offering strong evidence of successful synthesis.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and outcomes for Folate-PEG conjugations. Note that optimal conditions can vary depending on the specific substrates and scales used.
Table 1: Typical Molar Ratios for EDC/NHS Activation of Folic Acid
| Reagent | Molar Ratio (relative to Folic Acid) | Reference |
| EDC | 1.1 - 2.0 | |
| NHS | 1.1 - 2.0 |
Table 2: Impact of PEG Linker Length on Cellular Uptake
| PEG Linker Molecular Weight | Relative Cellular Uptake in FR-positive cells | Reference |
| 0k (No PEG) | Low | |
| 1k | High | |
| 2k | High | |
| 3.5k | High | |
| 5k | Reduced | |
| 10k | Significantly Reduced |
Table 3: Typical Conjugation Reaction Yields
| Conjugation System | Reported Yield | Reference |
| Folate-PEG-5-FU | 68% (FA-PEG-NH2 intermediate) | |
| Folate-PEG-Paclitaxel Prodrug | 29-45% |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound conjugation.
Protocol 1: EDC/NHS Activation of Folic Acid and Conjugation to PEG3-Amine
This protocol outlines the two-step process for conjugating folic acid to an amine-terminated PEG linker.
Materials:
-
Folic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated PEG3 (H2N-PEG3-NH2 or other amine-functionalized molecule)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M MES Buffer (pH 6.0)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Deionized water
Procedure:
-
Activation of Folic Acid: a. Dissolve Folic Acid (1 molar equivalent) in anhydrous DMSO. b. Add EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) to the folic acid solution. c. Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Conjugation to PEG3-Amine: a. In a separate flask, dissolve the amine-terminated PEG3 (1 molar equivalent) in 0.1 M Phosphate Buffer (pH 7.4). b. Slowly add the activated folic acid solution from step 1c to the PEG3-amine solution with gentle stirring. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: a. Transfer the reaction mixture to a dialysis bag with an appropriate MWCO. b. Dialyze against deionized water for 48 hours, with water changes every 6-8 hours, to remove unreacted EDC, NHS, and other small molecules. c. Lyophilize the dialyzed solution to obtain the purified Folate-PEG3-conjugate as a yellow powder.
Protocol 2: Characterization by UV-Vis Spectroscopy
This protocol describes how to determine the concentration of conjugated folate.
Materials:
-
Purified Folate-PEG3-conjugate
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a standard curve of folic acid in PBS at known concentrations.
-
Dissolve a known mass of the purified Folate-PEG3-conjugate in PBS.
-
Measure the absorbance of the standard solutions and the conjugate solution at the maximum absorbance wavelength for folic acid (typically around 280 nm or 365 nm).
-
Determine the concentration of folate in your conjugate sample by comparing its absorbance to the standard curve.
Visualizations
The following diagrams illustrate key processes and relationships in this compound reactions.
Caption: EDC/NHS reaction pathway for folate-PEG conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Optimizing Folate-PEG3-Amine Conjugation
Welcome to the technical support center for Folate-PEG3-amine conjugation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an activated folate (Folate-NHS ester) to a PEG3-amine?
The optimal pH for the reaction between a Folate-N-hydroxysuccinimide (NHS) ester and a primary amine, such as in PEG3-amine, is in the range of pH 7.2 to 8.5 .[1] This pH range offers a crucial balance between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.
-
Amine Reactivity: The primary amine on the PEG molecule needs to be in its deprotonated, nucleophilic state (-NH2) to efficiently react with the NHS ester. At acidic pH, the amine group is protonated (-NH3+), rendering it non-reactive.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with rising pH.
Therefore, maintaining the pH within the 7.2-8.5 range maximizes the availability of the reactive amine while minimizing the premature degradation of the activated folate.
Q2: What are the best buffers to use for this conjugation reaction?
Non-amine-containing buffers are essential to avoid competing reactions with the Folate-NHS ester. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): Commonly used and effective in maintaining the desired pH range.
-
Sodium Bicarbonate Buffer (0.1 M): A suitable choice that provides good buffering capacity in the optimal pH range.
-
HEPES Buffer: Another non-amine buffer that can be used effectively.
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the PEG3-amine for reaction with the Folate-NHS ester, leading to lower yields of the desired conjugate and the formation of unwanted side products.
Q3: My Folate-NHS ester is not dissolving well in the reaction buffer. What should I do?
Folic acid and its derivatives, including the NHS ester, have limited solubility in aqueous solutions. To overcome this, the recommended procedure is to first dissolve the Folate-NHS ester in an anhydrous (dry) organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[2][3][4] This stock solution can then be added dropwise to the aqueous buffered solution containing the PEG3-amine. It is crucial to ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically below 10% v/v) to avoid potential precipitation of the PEG-amine or denaturation if working with protein-based molecules.
Q4: How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A relatively simple and rapid method to observe the disappearance of the starting materials (folic acid and PEG-amine) and the appearance of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to track the consumption of reactants and the formation of the conjugate.
-
Mass Spectrometry (MS): Can be used to confirm the identity of the final conjugate by verifying its molecular weight.
Q5: What are the common impurities or side products in this reaction?
The main impurity is hydrolyzed Folate-NHS ester (folic acid). Other potential side products can include byproducts from the activation step, such as dicyclohexylurea (DCU) if DCC is used as the carbodiimide, which is typically insoluble and can be removed by filtration. If amine-containing buffers are used, folate-buffer adducts can also form.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation Yield | 1. Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (rapid hydrolysis of NHS ester). | - Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.- Use a calibrated pH meter. |
| 2. Hydrolyzed Folate-NHS Ester: The activated folate was exposed to moisture or stored improperly, leading to hydrolysis before the reaction. | - Always use freshly prepared or properly stored anhydrous DMSO or DMF to dissolve the Folate-NHS ester immediately before use.- Ensure all glassware is dry. | |
| 3. Inactive Reagents: The PEG3-amine or the coupling agents (DCC/EDC, NHS) are old or have degraded. | - Use fresh, high-quality reagents.- Store reagents according to the manufacturer's instructions. | |
| 4. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris). | - Switch to a non-amine-containing buffer such as PBS, sodium bicarbonate, or HEPES. | |
| Precipitation in the Reaction Mixture | 1. Poor Solubility of Folate-NHS Ester: The concentration of the folate derivative is too high for the aqueous buffer. | - First, dissolve the Folate-NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer.- Add the organic solution slowly and with vigorous stirring. |
| 2. High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the PEG derivative to precipitate. | - Keep the final concentration of the organic solvent below 10% (v/v). | |
| Multiple Products or Smearing on TLC/HPLC | 1. Side Reactions: Unwanted reactions are occurring alongside the main conjugation. | - Ensure the reaction is protected from light, as folic acid can be light-sensitive.- If using DCC, ensure the DCU byproduct is effectively removed by filtration. |
| 2. Impure Starting Materials: The initial folate or PEG3-amine is not pure. | - Characterize the purity of your starting materials before the reaction using appropriate analytical techniques (e.g., NMR, MS). | |
| Difficulty in Purifying the Final Conjugate | 1. Inefficient Separation Method: The chosen purification technique is not suitable for separating the conjugate from unreacted starting materials. | - For separating the larger this compound conjugate from smaller molecules like unreacted folic acid and NHS, gel filtration chromatography (e.g., Sephadex G-25) is often effective.- Dialysis can also be used to remove small molecule impurities. |
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Components
This table summarizes the qualitative and quantitative effects of pH on the key components of the this compound conjugation reaction.
| pH Range | Amine Reactivity (-NH2) | NHS Ester Stability (Half-life) | Overall Conjugation Efficiency |
| < 7.0 | Low (protonated amine) | High (hydrolysis is slow) | Poor |
| 7.2 - 8.5 | High (deprotonated amine) | Moderate (hydrolysis is controlled) | Optimal |
| > 8.5 | High (deprotonated amine) | Low (hydrolysis is rapid) | Decreased due to rapid hydrolysis of NHS ester |
Table 2: Half-life of NHS Esters at Different pH Values
This table provides a quantitative look at the stability of a typical NHS ester, highlighting the critical role of pH control.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation
This protocol describes the activation of folic acid followed by its conjugation to PEG3-amine.
Materials:
-
Folic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG3-amine
-
0.1 M Sodium Bicarbonate Buffer (pH 8.0)
-
Purification supplies (e.g., Sephadex G-25 column, dialysis tubing)
Procedure:
Step 1: Activation of Folic Acid
-
In a light-protected flask, dissolve Folic Acid in anhydrous DMSO.
-
Add NHS (1.2 molar equivalents to Folic Acid) and DCC or EDC (1.2 molar equivalents to Folic Acid) to the folic acid solution.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding if DCC is used.
Step 2: Conjugation to PEG3-amine
-
If DCC was used, remove the DCU precipitate by filtration.
-
In a separate flask, dissolve the PEG3-amine in 0.1 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated folic acid solution (Folate-NHS ester in DMSO) to the PEG3-amine solution while stirring. Ensure the final DMSO concentration remains below 10% (v/v).
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C, protected from light.
Step 3: Purification of the Conjugate
-
Purify the this compound conjugate using gel filtration chromatography (e.g., Sephadex G-25) to separate the conjugate from unreacted folic acid, NHS, and other small molecules.
-
Alternatively, dialyze the reaction mixture against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified solution to obtain the this compound conjugate as a yellow powder.
Step 4: Characterization
-
Confirm the successful conjugation using techniques such as ¹H NMR, FTIR, and Mass Spectrometry.
-
Determine the concentration of the conjugate using UV-Vis spectrophotometry by measuring the absorbance of folic acid at approximately 363 nm.
Visualizations
References
Technical Support Center: Purification of Folate-PEG3-amine Labeled Antibodies
Welcome to the technical support center for the purification of Folate-PEG3-amine labeled antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the conjugation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating this compound to an antibody? this compound is an ADC (Antibody-Drug Conjugate) linker.[1][2] It is composed of three key parts:
-
Folate: A targeting moiety that binds with high affinity to folate receptors, which are often overexpressed on the surface of cancer cells.[3][4]
-
PEG3 (Polyethylene Glycol): A short, hydrophilic spacer that can improve the solubility and stability of the conjugate.[3] PEGylation, in general, aims to increase the circulating half-life and reduce the immunogenicity of biotherapeutics.
-
Amine: A reactive functional group used to covalently link the molecule to the antibody, typically via an activated carboxyl group or other crosslinking chemistry.
Q2: Why is my conjugation yield consistently low? Low yield is a common issue that can stem from several factors, including suboptimal reaction conditions (like pH or molar ratio), degradation of the this compound reagent, or challenges with the purification process itself. Steric hindrance from the PEG chain can also make it difficult for the linker to access conjugation sites on the antibody.
Q3: How do I remove unreacted (free) this compound from my labeled antibody? The most common and effective methods rely on size-based separation.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger antibody-conjugate from the much smaller, unconjugated this compound molecule.
-
Dialysis or Centrifugal Ultrafiltration: Using spin columns with an appropriate Molecular Weight Cut-Off (MWCO), such as 30-50 kDa, allows for the removal of small molecules while retaining the antibody conjugate.
Q4: My purified antibody conjugate shows significant aggregation. What can I do? Aggregation can occur due to increased hydrophobic interactions after conjugation.
-
Optimization: Reduce the molar ratio of the this compound linker during the conjugation reaction to achieve a lower degree of labeling.
-
Purification: Hydrophobic Interaction Chromatography (HIC) is an excellent technique for separating the monomeric, correctly folded conjugate from aggregates, as aggregates are typically more hydrophobic and elute later.
-
Formulation: Screen different storage buffers with varying pH and excipients to find conditions that minimize aggregation.
Q5: How can I confirm that the conjugation was successful and determine the degree of labeling? Several analytical techniques can be used:
-
Hydrophobic Interaction Chromatography (HIC): HIC can often resolve species with different numbers of attached PEG linkers (the drug-to-antibody ratio, or DAR).
-
Mass Spectrometry (MS): ESI-LC/MS is a powerful tool to determine the precise mass of the conjugate, which allows for the calculation of the average number of linkers attached to each antibody.
-
Size Exclusion Chromatography (SEC): A shift to an earlier elution time compared to the unconjugated antibody indicates an increase in hydrodynamic radius, confirming conjugation.
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance, the degree of labeling can be estimated using spectrophotometry.
Troubleshooting Guides
Table 1: Troubleshooting Low Conjugation Yield
| Symptom / Observation | Possible Cause | Recommended Solution |
| High peak of unconjugated antibody in HIC, SEC, or MS analysis. | Suboptimal Molar Ratio: Insufficient this compound reagent was used. | Perform a titration of the this compound to antibody molar ratio. Start with a 10:1 excess and test higher ratios (e.g., 20:1, 40:1). |
| Low or no conjugation observed. | Incorrect Reaction Buffer pH: The pH is not optimal for the chosen crosslinking chemistry. | For NHS-ester chemistry, ensure the reaction pH is between 7.0 and 9.0. Verify the pH of your buffer before starting the reaction. |
| Inconsistent results between experiments. | Degraded this compound Reagent: The reagent may have hydrolyzed due to moisture or improper storage. | Use a fresh vial of the reagent. Store desiccated at -20°C or below as recommended by the supplier. Prepare solutions immediately before use. |
| Low degree of labeling despite high molar excess. | Inaccessible Conjugation Sites: Steric hindrance may prevent the linker from reaching reactive sites on the antibody. | Consider using a linker with a longer PEG chain to reduce steric hindrance. If using site-specific conjugation, ensure the target residues are accessible. |
| Reaction buffer contains interfering substances. | Presence of Primary Amines: Buffers like Tris or glycine contain primary amines that will compete with the antibody for the reactive linker. | Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES before starting the conjugation. |
Table 2: Troubleshooting Product Aggregation
| Symptom / Observation | Possible Cause | Recommended Solution |
| High molecular weight peaks observed in SEC profile. | Hydrophobic Interactions: The folate or other components of the conjugate increase overall hydrophobicity, leading to self-association. | Use HIC to purify the monomeric conjugate away from aggregates. The aggregates will bind more strongly and elute at higher salt concentrations. |
| Aggregation increases with a higher degree of labeling. | High Degree of Labeling (DAR): Too many hydrophobic linkers have been attached to the antibody. | Reduce the molar excess of the this compound reagent in the conjugation reaction to target a lower average DAR. |
| Purified conjugate precipitates over time during storage. | Inappropriate Buffer/Storage Conditions: The formulation buffer does not sufficiently stabilize the conjugate. | Screen different buffer formulations. Test a range of pH values (e.g., 5.0-7.5) and consider adding stabilizing excipients like arginine or polysorbate. |
Experimental Protocols & Methodologies
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for conjugation, removing any interfering substances.
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amicon® Ultra Centrifugal Filter Unit (or similar) with appropriate MWCO (e.g., 30 kDa)
-
Microcentrifuge
Methodology:
-
Select a centrifugal filter unit with a MWCO that is significantly smaller than the molecular weight of your antibody (e.g., 30 kDa for a ~150 kDa IgG).
-
Add the antibody solution to the filter unit, not exceeding the maximum volume.
-
Centrifuge according to the manufacturer's instructions to reduce the buffer volume. Do not spin to complete dryness.
-
Discard the flow-through.
-
Add fresh PBS to the concentrated antibody in the filter unit, bringing the volume back to the original level.
-
Gently mix and repeat the centrifugation step.
-
Repeat this wash process (steps 4-6) a total of 3-5 times to ensure complete buffer exchange.
-
After the final spin, recover the concentrated, buffer-exchanged antibody from the filter unit. Determine the final concentration using a spectrophotometer (A280).
Protocol 2: Purification of Labeled Antibody via Size Exclusion Chromatography (SEC)
Objective: To separate the this compound labeled antibody from unreacted, free linker.
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Superdex 200 or similar, with appropriate separation range for IgG antibodies)
-
HPLC or FPLC system
-
Mobile Phase: PBS, pH 7.4 (filtered and degassed)
Methodology:
-
Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Centrifuge the crude conjugation mixture at ~14,000 x g for 10 minutes to pellet any large aggregates.
-
Inject the supernatant onto the equilibrated column.
-
Run the separation isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm. The antibody conjugate will elute first in the high molecular weight region, followed by a second, smaller peak corresponding to the free this compound linker.
-
Collect fractions corresponding to the antibody conjugate peak.
-
Pool the relevant fractions and measure the protein concentration.
Visualized Workflows and Logic
Caption: High-level experimental workflow for antibody conjugation and purification.
Caption: Decision logic for selecting the primary purification strategy.
Caption: Troubleshooting logic for diagnosing the cause of low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Folate-PEG-Amine | Folic Acid-PEG-Amine | AxisPharm [axispharm.com]
- 4. Non-Ti MXenes: new biocompatible and biodegradable candidates for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01904K [pubs.rsc.org]
characterization challenges with Folate-PEG3-amine conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEG3-amine conjugates.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the most common challenges during the EDC/NHS coupling of folic acid to PEG3-amine?
A1: The most common challenges include:
-
Low conjugation efficiency: This can be due to inactive coupling agents (EDC/NHS), suboptimal pH, presence of moisture, or steric hindrance.[1][2]
-
Side reactions: Formation of N-acylurea byproducts from the rearrangement of the O-acylisourea intermediate is a prevalent issue.[1]
-
Hydrolysis of activated folic acid: The NHS-activated folic acid intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid and reduces yield.[1]
-
Difficulty in purification: Removing unreacted starting materials and byproducts can be challenging due to the similar properties of the conjugate and impurities.
Troubleshooting Tips:
-
Use fresh, high-quality EDC and NHS stored under anhydrous conditions.[1]
-
Maintain an optimal reaction pH between 4.5 and 7.2 for the activation step and 7-8 for the amine coupling step.
-
Ensure all solvents and reagents are anhydrous to prevent hydrolysis.
-
Consider a two-step coupling procedure where the activated folic acid is generated first, followed by the addition of the PEG3-amine.
Q2: How can I effectively purify my this compound conjugate?
A2: Purification of PEGylated molecules can be challenging. Common and effective techniques include:
-
Size Exclusion Chromatography (SEC): This is a powerful method for separating the larger conjugate from smaller unreacted starting materials and byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is effective for purifying PEGylated compounds. A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Dialysis: For removing small molecule impurities from higher molecular weight conjugates.
-
Precipitation: The conjugate can sometimes be precipitated by adding a non-polar solvent.
Characterization
Q3: I'm having trouble interpreting the 1H NMR spectrum of my this compound conjugate. What are the key peaks to look for and what are the common pitfalls?
A3: Interpreting the 1H NMR spectrum of Folate-PEG-amine conjugates requires careful attention to specific proton signals.
Key Proton Signals:
-
Folic Acid: Look for characteristic aromatic protons in the range of 6.6-8.3 ppm. Specifically, peaks around 6.6 ppm and 7.5 ppm are attributed to the aromatic protons of the p-aminobenzoic acid moiety, and a peak around 8.3 ppm corresponds to the pteridine proton.
-
PEG Linker: A strong, broad signal around 3.6 ppm is characteristic of the repeating ethylene glycol units (-OCH2CH2-).
-
Amine Linkage: The formation of an amide bond can lead to the appearance of a new amide proton signal, typically in the downfield region (around 8-9 ppm), though it can be broad and sometimes difficult to observe.
Common Pitfalls:
-
Overlapping signals: The broad PEG signal can overlap with other signals, making integration and interpretation difficult.
-
Low intensity of folate signals: The number of folate protons is significantly less than the number of PEG protons, resulting in low-intensity signals for the folate moiety.
-
13C–1H coupling: Satellites from 13C–1H coupling of the PEG backbone can be mistaken for impurity peaks or terminal group signals. It is crucial to correctly identify these satellite peaks to avoid misinterpretation of purity and conjugation efficiency.
Q4: What are the expected results from Mass Spectrometry (MS) analysis of my conjugate?
A4: Mass spectrometry is a critical tool for confirming the successful synthesis and determining the molecular weight of the this compound conjugate.
-
Expected Molecular Ion: You should observe a molecular ion peak corresponding to the calculated molecular weight of the conjugate. For this compound, the expected monoisotopic mass is approximately 615.28 g/mol .
-
Fragmentation Pattern: While detailed fragmentation analysis can be complex, you may observe characteristic fragments corresponding to the loss of the folate moiety, parts of the PEG chain, or the amine group. The fragmentation pattern can provide structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is highly recommended to obtain the exact elemental composition and confirm the identity of the conjugate with high confidence.
Q5: How can I determine the conjugation efficiency of folic acid to PEG3-amine?
A5: Several methods can be used to quantify the degree of folate conjugation:
-
UV-Vis Spectroscopy: Folic acid has a characteristic UV absorbance maximum at around 364 nm in DMSO. By creating a calibration curve with known concentrations of free folic acid, you can determine the amount of conjugated folate in your purified product.
-
1H NMR Spectroscopy: By comparing the integration of a characteristic folic acid proton signal (e.g., an aromatic proton) to the integration of the PEG proton signal, you can calculate the molar ratio of folate to PEG. However, be mindful of the potential for integration errors due to the large difference in the number of protons.
-
HPLC Analysis: A calibrated HPLC method can be used to quantify the amount of conjugated product relative to any remaining unreacted starting materials.
Stability and Aggregation
Q6: My this compound conjugate appears to be aggregating in aqueous solution. How can I detect and prevent this?
A6: Aggregation is a common issue with PEGylated molecules, especially those with hydrophobic moieties like folic acid.
Detection Methods:
-
Dynamic Light Scattering (DLS): DLS is a primary technique to measure the hydrodynamic diameter of particles in solution and can readily detect the formation of aggregates.
-
UV-Vis Spectroscopy: Aggregation can cause a decrease in the absorbance and a broadening of the spectral peaks compared to the non-aggregated state in a good solvent like DMSO.
-
Fluorescence Spectroscopy: Similar to UV-Vis, aggregation can lead to fluorescence quenching.
-
Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the aggregates.
Prevention Strategies:
-
Optimize PEG length: Longer PEG chains generally improve water solubility and can reduce aggregation.
-
Control concentration: Work at concentrations below the critical aggregation concentration.
-
pH and buffer optimization: The pH and ionic strength of the buffer can influence aggregation. Screen different buffer conditions to find the optimal formulation.
-
Use of excipients: In some cases, the addition of stabilizing excipients may be necessary.
Q7: What is a standard protocol for assessing the stability of my this compound conjugate?
A7: A comprehensive stability testing protocol should evaluate the conjugate's integrity under various conditions over time.
Key aspects of a stability protocol include:
-
Storage Conditions: Test stability at various temperatures (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH) and under photostability conditions (exposure to light).
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analytical Methods: Use a battery of tests to assess different aspects of stability:
-
Appearance: Visual inspection for color change or precipitation.
-
HPLC: To monitor for degradation products and quantify the amount of intact conjugate.
-
MS: To identify any degradation products.
-
DLS: To check for aggregation.
-
-
Acceptance Criteria: Define acceptable limits for changes in purity, appearance, and aggregation.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive EDC/NHS reagents. | Use fresh, high-quality EDC and NHS. Store them in a desiccator. |
| Incorrect pH for coupling reaction. | Ensure the pH is optimal for both the activation (pH 4.5-7.2) and coupling (pH 7-8) steps. | |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | Use non-amine-containing buffers such as MES or PBS. | |
| Hydrolysis of activated folic acid. | Perform the reaction under anhydrous conditions. Add the amine component promptly after the activation step. | |
| Multiple spots on TLC or multiple peaks in HPLC of crude product | Presence of unreacted starting materials. | Optimize the molar ratio of reactants. Increase the reaction time. |
| Formation of N-acylurea byproduct. | Use NHS to stabilize the activated intermediate. Optimize reaction conditions (e.g., lower temperature). | |
| Degradation of folic acid. | Protect the reaction from light. Use antioxidants if necessary. |
Characterization Troubleshooting
| Problem | Analytical Technique | Possible Cause(s) | Suggested Solution(s) |
| Broad, poorly resolved peaks | HPLC | Inappropriate column or mobile phase. | Optimize the HPLC method: try a different column (e.g., C18, C8), adjust the mobile phase composition and gradient. |
| Aggregation of the conjugate. | Analyze the sample in a solvent that prevents aggregation (e.g., with a higher organic content). Filter the sample before injection. | ||
| Inaccurate quantification of conjugation | 1H NMR | Overlapping signals between PEG and folate. | Use a higher field NMR instrument for better resolution. Consider 2D NMR techniques (e.g., COSY, HSQC) for unambiguous peak assignment. |
| Incorrect integration due to large proton ratio difference. | Integrate a well-resolved, unique folate proton signal and the entire PEG signal. Average results from multiple measurements. | ||
| No molecular ion peak observed | Mass Spectrometry | Poor ionization of the conjugate. | Optimize MS parameters (e.g., source temperature, voltages). Try different ionization techniques (e.g., ESI, MALDI). |
| In-source fragmentation. | Use softer ionization conditions. |
Experimental Protocols
Protocol: EDC/NHS Coupling of Folic Acid to PEG3-Amine
Materials:
-
Folic Acid (FA)
-
Amino-PEG3-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M MES Buffer (pH 6.0)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Dialysis membrane (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Activation of Folic Acid:
-
Dissolve Folic Acid in anhydrous DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the folic acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark.
-
-
Conjugation Reaction:
-
Dissolve Amino-PEG3-Amine in 0.1 M Phosphate Buffer (pH 7.4).
-
Slowly add the activated folic acid solution to the Amino-PEG3-Amine solution.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted starting materials and byproducts.
-
Freeze-dry the purified solution to obtain the this compound conjugate as a solid.
-
Protocol: Quantification of Folate Conjugation using UV-Vis Spectroscopy
Materials:
-
This compound conjugate
-
Free Folic Acid
-
Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of free folic acid in DMSO (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each standard at 364 nm using DMSO as the blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Measure the Absorbance of the Conjugate:
-
Accurately weigh a small amount of the lyophilized this compound conjugate and dissolve it in a known volume of DMSO to create a solution of known concentration (e.g., 1 mg/mL).
-
Measure the absorbance of this solution at 364 nm.
-
-
Calculate Conjugation Efficiency:
-
Using the calibration curve, determine the concentration of folic acid in the conjugate solution from its absorbance.
-
Calculate the weight percentage of folic acid in the conjugate:
-
Folate (wt%) = (Concentration of Folate from curve / Concentration of conjugate solution) * 100
-
-
Calculate the molar conjugation efficiency:
-
Molar Ratio = (moles of Folate / moles of PEG3-amine)
-
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound conjugates.
Caption: Troubleshooting logic for addressing low yield in this compound conjugation reactions.
References
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Chemistries: Folate-PEG3-Amine vs. Maleimide
In the landscape of bioconjugation, the precise and stable attachment of molecules to biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Among the myriad of chemical strategies available, those targeting amine and thiol groups are workhorses in the field. This guide provides a comprehensive comparison of two distinct approaches: amine-reactive conjugation, exemplified by the use of Folate-PEG3-amine, and thiol-reactive conjugation using maleimide chemistry.
This comparison will delve into the mechanisms, specificity, efficiency, and stability of the resulting conjugates, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal bioconjugation strategy for their specific application.
Mechanism of Action: A Tale of Two Functional Groups
This compound: Leveraging Amine Reactivity for Targeted Conjugation
This compound is a heterobifunctional linker where the folate moiety serves as a targeting ligand for cells overexpressing the folate receptor, the PEG (polyethylene glycol) spacer enhances solubility and bioavailability, and the terminal amine group provides a reactive handle for conjugation.[1][2] The primary amine of this linker is typically conjugated to a biomolecule through its carboxyl groups or other electrophilic sites. A common approach involves the activation of carboxyl groups on the biomolecule using carbodiimide chemistry (e.g., EDC and NHS) to form an amine-reactive NHS ester, which then readily reacts with the amine on the this compound to form a stable amide bond.[3]
Maleimide Chemistry: Specific Targeting of Thiols
Maleimide chemistry is a highly efficient and widely used method for the site-specific modification of biomolecules through the targeting of thiol (sulfhydryl) groups, which are predominantly found in cysteine residues.[4][] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide ring, forming a stable covalent thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.
Visualizing the Chemistries: Reaction Mechanisms
To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms for both amine-reactive and maleimide-based bioconjugation.
Caption: Amine-reactive conjugation workflow using this compound.
Caption: Thiol-reactive conjugation workflow using maleimide chemistry.
Quantitative Comparison of Bioconjugation Strategies
The choice between amine- and thiol-reactive chemistries often depends on the specific requirements of the application, including desired specificity, reaction efficiency, and the stability of the final conjugate. The following table summarizes key quantitative parameters for each strategy.
| Parameter | Amine-Reactive (e.g., this compound) | Thiol-Reactive (Maleimide) |
| Target Residue | Lysine, N-terminus | Cysteine |
| Specificity | Lower (multiple lysines often present on protein surfaces) | Higher (cysteine is a less abundant amino acid) |
| pH Range | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Rate | Moderate (minutes to hours) | Fast (seconds to minutes) |
| Typical Molar Excess of Reagent | 5- to 20-fold | 10- to 20-fold |
| Conjugation Efficiency | Variable, dependent on biomolecule and reaction conditions | Generally high, often >80-90% |
| Resulting Bond | Amide | Thioether (Thiosuccinimide) |
| Bond Stability | Highly stable | Susceptible to retro-Michael reaction and thiol exchange, can be stabilized by hydrolysis of the succinimide ring. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for both amine- and thiol-reactive conjugation strategies.
Protocol 1: Amine-Reactive Conjugation of this compound to a Protein via EDC/NHS Chemistry
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.
-
Conjugation:
-
Dissolve this compound in Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate from excess this compound and byproducts using a desalting column or dialysis against PBS.
Protocol 2: Thiol-Reactive Conjugation of a Maleimide-Activated Molecule to a Protein
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-activated molecule (e.g., fluorescent dye, drug)
-
Conjugation Buffer: Degassed PBS, pH 7.0-7.5 (other non-thiol containing buffers like Tris or HEPES can be used).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
-
Solvent for maleimide: Anhydrous DMSO or DMF.
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. It is crucial to remove the TCEP before adding the maleimide reagent, which can be done using a desalting column.
-
Preparation of Maleimide Solution: Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal tightly.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
-
Purification: Purify the conjugate from the unreacted maleimide and byproducts using a desalting column, dialysis, HPLC, or FPLC.
Experimental Workflow Comparison
The following diagram illustrates the key steps and decision points in a typical experimental workflow for both conjugation strategies.
Caption: Comparative experimental workflows.
Conclusion: Selecting the Right Tool for the Job
The choice between an amine-reactive strategy using a linker like this compound and a thiol-reactive strategy with maleimide chemistry depends on a careful consideration of the experimental goals and the properties of the biomolecule.
This compound (Amine-Reactive) is preferred when:
-
Targeting is a primary objective, and the biomolecule is intended for delivery to cells overexpressing the folate receptor.
-
The biomolecule lacks accessible cysteine residues.
-
A highly stable amide bond is required.
-
Heterogeneity in the conjugation site is acceptable.
Maleimide Chemistry (Thiol-Reactive) is the method of choice for:
-
Site-specific conjugation to native or engineered cysteine residues.
-
Applications requiring high conjugation efficiency and rapid reaction kinetics.
-
When a more homogenous product is desired.
-
The potential for retro-Michael addition is acceptable or can be mitigated (e.g., through hydrolysis of the succinimide ring).
Ultimately, both strategies are powerful tools in the bioconjugation toolbox. By understanding their respective strengths and limitations, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.
References
Click Chemistry: A Superior Alternative to Amine Conjugation for Folate-Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of therapeutic payloads to targeting moieties is paramount. Folate-PEG3-amine is a commonly used linker for targeting the folate receptor, which is overexpressed in many cancers. The traditional method for conjugating a drug to this linker involves reacting an activated form of the drug with the terminal amine. However, the emergence of click chemistry offers a more robust and efficient alternative. This guide provides an objective comparison of click chemistry and traditional this compound (via NHS ester) conjugation, supported by experimental data and detailed protocols, to aid in the selection of the optimal bioconjugation strategy.
Click chemistry, a concept that earned the 2022 Nobel Prize in Chemistry, refers to a class of reactions that are highly efficient, selective, and biocompatible.[1] These reactions form a stable, inert triazole linkage from an azide and an alkyne.[1] In contrast, traditional amine conjugation, typically through an N-hydroxysuccinimide (NHS) ester, targets primary amines like the one on this compound. While widely used, this method can be less specific and is susceptible to side reactions.
Quantitative Comparison of Conjugation Chemistries
| Feature | Click Chemistry (SPAAC/CuAAC) | This compound (NHS Ester) Conjugation |
| Reaction Mechanism | Bioorthogonal cycloaddition between an azide and an alkyne.[2] | Nucleophilic acyl substitution between a primary amine and an NHS ester.[2] |
| Specificity | High: Azides and alkynes are bioorthogonal and do not react with native functional groups.[3] | Moderate to Low: NHS esters can react with other nucleophiles like tyrosines and serines, and are prone to hydrolysis. |
| Reaction Conditions | Mild: Aqueous buffers, physiological pH (SPAAC), broad pH range (4-12) for CuAAC. | pH-dependent: Optimal pH range is typically 7.2-9.0. |
| Reaction Time | Generally fast, from minutes to a few hours. | Can range from 30 minutes to several hours. |
| Yield | Generally high to very high (>90%). | Variable, can be moderate to high but is often affected by hydrolysis of the NHS ester. |
| Byproducts | Minimal and biocompatible (e.g., water). | NHS, which needs to be removed. |
| Control over Stoichiometry | High: Enables precise control over the drug-to-linker ratio. | Moderate: Can be challenging to control due to multiple reactive sites on larger molecules and side reactions. |
| Linkage Stability | High: The resulting triazole ring is very stable. | High: The resulting amide bond is stable. |
| Biocompatibility | High, especially for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | High, but the reaction is less specific. |
Folate Receptor-Mediated Endocytosis Pathway
Folate-targeted drug delivery relies on the overexpression of the folate receptor on the surface of cancer cells. The folate-conjugated drug binds to the receptor and is internalized by the cell through endocytosis. Inside the cell, the drug is released from the endosome into the cytoplasm to exert its therapeutic effect.
Folate receptor-mediated endocytosis pathway.
Experimental Workflows: A Visual Comparison
The following diagram illustrates the key steps in both the traditional amine conjugation and the click chemistry approach for preparing a folate-targeted drug conjugate.
Comparison of experimental workflows.
Detailed Experimental Protocols
The following are representative protocols for the conjugation of a therapeutic agent to a folate-PEG linker using both traditional amine chemistry and click chemistry.
Protocol 1: Conjugation of a Drug to this compound via NHS Ester Chemistry
This protocol describes the conjugation of a drug containing a primary amine to a pre-activated Folate-PEG3-NHS ester.
Materials:
-
Folate-PEG3-NHS ester
-
Amine-containing drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the Folate-PEG3-NHS ester: Dissolve the Folate-PEG3-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve the amine-containing drug: In a separate tube, dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
Reaction setup: Add the dissolved drug to the Folate-PEG3-NHS ester solution. A 1.1 to 1.5 molar excess of the amine-containing drug is typically used.
-
Add base: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to facilitate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris buffer, to consume any unreacted NHS ester.
-
Purification: Purify the folate-PEG-drug conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the final conjugate by methods such as mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of a Drug to a Folate-PEG-Azide Linker via Click Chemistry (SPAAC)
This protocol describes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating an alkyne-modified drug to a Folate-PEG-azide linker.
Materials:
-
Folate-PEG-Azide
-
Alkyne-modified drug (e.g., containing a DBCO, BCN, or DIBO group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve reactants: Dissolve the Folate-PEG-azide in PBS to the desired concentration. In a separate tube, dissolve the alkyne-modified drug in a minimal amount of DMSO and then dilute with PBS. A slight molar excess (1.1-1.5 equivalents) of the alkyne-modified drug is typically used.
-
Reaction setup: Add the solution of the alkyne-modified drug to the solution of the Folate-PEG-azide.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.
-
Monitoring the reaction: The progress of the reaction can be monitored by LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the folate-PEG-drug conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Characterize the final conjugate by methods such as mass spectrometry and NMR to confirm its identity and purity.
Conclusion
For the development of folate-targeted therapeutics, click chemistry, particularly the copper-free SPAAC reaction, presents a significant advancement over traditional amine conjugation methods. Its high specificity, efficiency, and mild reaction conditions lead to higher yields of well-defined conjugates with fewer side products. This translates to a more reproducible and scalable manufacturing process, which is crucial for the development of pharmaceutical products. While NHS ester chemistry is a well-established and viable option, the superior control and bioorthogonality of click chemistry make it the recommended choice for researchers seeking to develop next-generation targeted drug delivery systems.
References
- 1. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison: Folate-PEG3-Amine Versus Antibody-Based Targeting for Enhanced Drug Delivery
For researchers, scientists, and professionals in drug development, the choice of a targeting moiety is a critical decision that profoundly impacts the efficacy and safety of novel therapeutics. This guide provides an objective comparison of two prominent targeting strategies: the small molecule-based Folate-PEG3-amine and the larger, highly specific antibody-based approach. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to aid in your research and development endeavors.
Introduction to Targeted Drug Delivery
The goal of targeted drug delivery is to enhance the therapeutic index of potent drugs by increasing their concentration at the site of disease while minimizing exposure to healthy tissues.[1] This is particularly crucial in cancer therapy, where cytotoxic agents can cause significant side effects.[2] Both this compound and antibodies have emerged as powerful tools to achieve this targeted delivery, each with its own set of advantages and limitations.
This compound is a conjugate molecule that leverages the high affinity of folic acid for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells.[3][4] The polyethylene glycol (PEG) component acts as a flexible spacer and enhances solubility, while the amine group allows for the conjugation of therapeutic payloads.[3] In contrast, antibody-based targeting utilizes monoclonal antibodies (mAbs) or their fragments, which are designed to bind with high specificity to tumor-associated antigens (TAAs) on cancer cells.
This guide will compare these two strategies based on their targeting efficiency, drawing upon in vitro and in vivo experimental data.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to facilitate a comparison of the targeting efficiency of folate- and antibody-based systems. It is important to note that direct head-to-head comparisons in the same experimental setup are scarce; therefore, data is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: In Vitro Cellular Uptake of Folate-Targeted Nanoparticles
| Nanoparticle System | Cell Line | Targeting Ligand | Uptake Enhancement (vs. Non-Targeted) | Reference |
| Superparamagnetic Iron Oxide Nanoparticles | HeLa (FR+) | Folate-PEG | 12-fold higher uptake | |
| Gold Nanoparticles | HeLa (FR+) | Folate-4-aminothiophenol | ~98% cell killing with photothermal therapy | |
| Gadolinium Nanoparticles | KB (FR+) | Folic acid-DSPE-PEG | Significantly enhanced cellular uptake |
Table 2: In Vivo Tumor Accumulation and Biodistribution of Folate-Targeted Nanoparticles
| Nanoparticle System | Animal Model | Tumor Type | Tumor Accumulation | Key Findings | Reference |
| Gadolinium Nanoparticles | Athymic mice | KB xenograft | 33 ± 7 µg Gd/g | Comparable tumor accumulation to PEG-coated nanoparticles, but significantly enhanced tumor retention. | |
| PEGylated liposomal doxorubicin | Murine tumor model | J6456 lymphoma | Higher therapeutic activity | Folate-targeted liposomes showed enhanced antitumor effect. |
Table 3: Performance of Antibody-Targeted Systems
| Targeting System | Animal Model | Tumor Type | Key Quantitative Finding(s) | Reference |
| Anti-FRβ Monoclonal Antibody (m909) | Humanized mouse model | Acute Myeloid Leukemia (AML) | Significant tumor reduction (p < 0.001) | |
| Anti-FRα Antibody Fragment (Ffab)-IONPs | Orthotopic murine xenograft | Ovarian cancer | Specific, high-level accumulation in tumor cells |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of targeting efficiency. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of targeted nanoparticles using a fluorescent label.
1. Cell Culture:
-
Culture folate receptor-positive (e.g., HeLa, KB) and negative (e.g., MG-63) cells in appropriate media until they reach 70-80% confluency in 24-well plates.
2. Nanoparticle Preparation:
-
Synthesize or obtain fluorescently labeled this compound conjugated nanoparticles and control (non-targeted) nanoparticles.
-
Disperse the nanoparticles in cell culture media at various concentrations.
3. Incubation:
-
Remove the culture medium from the cells and replace it with the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
4. Washing:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
5. Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the fluorescence intensity of the cell lysates using a microplate reader.
-
Normalize the fluorescence intensity to the total protein content of the cell lysate.
6. Competitive Inhibition Assay (for specificity):
-
Pre-incubate a set of FR-positive cells with an excess of free folic acid for 1-2 hours before adding the folate-targeted nanoparticles.
-
A significant reduction in uptake compared to cells not pre-incubated with free folate confirms receptor-mediated uptake.
In Vivo Biodistribution Study
This protocol outlines a general procedure for evaluating the biodistribution of targeted nanoparticles in a tumor-bearing animal model.
1. Animal Model:
-
Establish a tumor xenograft model by subcutaneously or orthotopically injecting human cancer cells (e.g., KB cells) into immunocompromised mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
2. Nanoparticle Administration:
-
Administer the radiolabeled or fluorescently tagged targeted nanoparticles and control nanoparticles to the mice via intravenous injection.
3. Time-Course Study:
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
4. Organ and Tumor Harvesting:
-
Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Weigh each tissue sample.
5. Quantification:
-
If using radiolabeled nanoparticles, measure the radioactivity in each tissue sample using a gamma counter.
-
If using fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Utilizing the folate receptor for active targeting of cancer nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic acid-PEG conjugated superparamagnetic nanoparticles for targeted cellular uptake and detection by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating Folate-PEG3-Amine Binding Specificity: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, ensuring the specific binding of targeted drug delivery agents is paramount. This guide provides an objective comparison of in vitro assays to validate the binding specificity of Folate-PEG3-amine, a popular linker for targeting folate receptor (FR)-overexpressing cancer cells. We present supporting experimental data, detailed protocols, and comparative analyses with alternative linkers to aid in the robust evaluation of your folate-targeted constructs.
This compound serves as a critical component in targeted therapies, leveraging the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells. The polyethylene glycol (PEG) spacer enhances solubility and bioavailability, while the terminal amine group allows for conjugation to a wide array of therapeutic payloads. Validating that this intricate construct selectively binds to its intended target is a crucial step in preclinical development.
Comparative Performance of Folate-Conjugated Linkers
The choice of linker in a folate-targeted drug delivery system can significantly impact its binding affinity and overall efficacy. While direct head-to-head binding affinity data for this compound against a wide range of other linkers in a single study is limited, the available literature allows for a comparative understanding based on PEG length and end-group functionality.
Key Performance Indicators:
-
Binding Affinity (Kd): A lower dissociation constant (Kd) indicates a higher binding affinity. For example, a study utilizing biolayer interferometry determined the Kd for a folate-PEG8-biotin conjugate to be 1.14 nM, showcasing the high-affinity interaction characteristic of folate-FR binding.[1] While this is not this compound, it provides a valuable quantitative benchmark for a folate-PEG conjugate.
-
Cellular Uptake: The efficiency of internalization into FR-positive cells is a key measure of a targeted conjugate's functional success. Studies have shown that folate-conjugated nanoparticles exhibit significantly higher cellular uptake in FR-positive cells (like HeLa and MCF-7) compared to non-targeted nanoparticles.[2]
-
Cytotoxicity: When conjugated to a cytotoxic drug, the specificity of the folate-PEG linker can be assessed by comparing the conjugate's toxicity in FR-positive versus FR-negative cell lines. A significant difference in the half-maximal inhibitory concentration (IC50) is indicative of receptor-mediated targeting. For instance, a folate receptor-targeted nanocarrier showed a 10.33-fold lower IC50 value in A2780 (FR-positive) cells compared to non-targeted nanoparticles.[2]
Table 1: Comparison of In Vitro Performance of Folate-PEG Conjugates
| Conjugate/System | Cell Line(s) | Assay Type | Key Findings |
| Folate-PEG8-biotin | Purified FRα | Biolayer Interferometry | High binding affinity with a Kd of 1.14 nM.[1] |
| Folate-Targeted Nanocarrier | A2780 (FR+), OVCAR3 (FR+) | Cytotoxicity (IC50) | 10.33-fold lower IC50 in A2780 and 3.93-fold lower in OVCAR3 cells compared to non-targeted nanoparticles.[2] |
| Folate-PEG-Liposomes (varying PEG length) | KB (FR+) | Cellular Uptake & Cytotoxicity | Increased PEG length (from 2kDa to 10kDa) enhanced tumor accumulation in vivo, though in vitro cellular uptake was similar. |
| Folate-decorated PLGA-PEG Nanoparticles | SKOV-3 (FR+) | Cellular Uptake & Cytotoxicity | Increased cellular uptake and superior anti-cancer activity compared to non-targeted nanoparticles. |
Experimental Protocols for Validating Binding Specificity
Robust and reproducible experimental design is crucial for validating the binding specificity of this compound conjugates. Below are detailed methodologies for key in vitro assays.
Competitive Binding Assay
This assay directly measures the ability of the this compound conjugate to compete with a known ligand (folic acid) for binding to the folate receptor on cancer cells.
Principle: FR-positive cells are incubated with a fixed concentration of a labeled folic acid analog (e.g., radiolabeled [3H]-folic acid or a fluorescent derivative) in the presence of increasing concentrations of the unlabeled this compound conjugate. A successful competitor will displace the labeled folic acid, resulting in a dose-dependent decrease in the measured signal.
Methodology:
-
Cell Culture: Culture FR-positive cells (e.g., KB, HeLa, IGROV-1) and FR-negative cells (e.g., A549, CHO) in appropriate media. For the assay, seed cells in multi-well plates and allow them to adhere.
-
Ligand Preparation: Prepare a stock solution of labeled folic acid and a series of dilutions of the unlabeled this compound conjugate and free folic acid (as a positive control).
-
Competition Reaction: Wash the cells with a folate-free medium. Incubate the cells with the fixed concentration of labeled folic acid and varying concentrations of the unlabeled competitor for a defined period at 4°C to minimize internalization.
-
Washing and Lysis: Wash the cells multiple times with ice-cold buffer to remove unbound ligand. Lyse the cells to release the bound labeled ligand.
-
Quantification: Measure the amount of bound labeled ligand using a suitable method (e.g., scintillation counting for radiolabels or fluorescence spectroscopy for fluorescent labels).
-
Data Analysis: Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
Cellular Uptake Studies
These studies visualize and quantify the internalization of the this compound conjugate into cancer cells, providing a direct measure of its targeting efficiency.
Principle: A fluorescently labeled version of the this compound conjugate is incubated with both FR-positive and FR-negative cells. The amount of internalized conjugate is then assessed using techniques like flow cytometry or fluorescence microscopy.
Methodology:
-
Conjugate Labeling: Label the this compound conjugate with a fluorescent dye (e.g., FITC, Rhodamine).
-
Cell Culture: Seed FR-positive and FR-negative cells on appropriate culture vessels (e.g., plates for microscopy, flasks for flow cytometry).
-
Incubation: Treat the cells with the fluorescently labeled conjugate for various time points. To confirm receptor-mediated uptake, include a control group pre-incubated with an excess of free folic acid.
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash them to remove the unbound conjugate, and analyze the fluorescence intensity of the cell population.
-
Fluorescence Microscopy: Wash the cells, fix them, and mount them on slides for visualization of the subcellular localization of the conjugate.
-
In Vitro Cytotoxicity Assay
This assay is applicable when the this compound is conjugated to a cytotoxic drug. It provides a functional measure of the targeting specificity by assessing the differential killing of FR-positive and FR-negative cells.
Principle: The viability of FR-positive and FR-negative cells is measured after treatment with serial dilutions of the this compound-drug conjugate. A significantly lower IC50 value in FR-positive cells compared to FR-negative cells indicates folate receptor-mediated cell killing.
Methodology:
-
Cell Seeding: Seed FR-positive and FR-negative cells in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the this compound-drug conjugate, the free drug, and a non-targeted control conjugate for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration and determine the IC50 values for each cell line and treatment group.
Comparative Analysis of Synthesis Protocols
The synthesis of folate-PEG linkers typically involves the activation of the γ-carboxyl group of folic acid to prevent loss of binding affinity, followed by conjugation to the PEG moiety.
Folate-PEG-amine Synthesis:
A common method involves a one-pot synthesis where folic acid is activated with a carbodiimide (e.g., DCC or EDC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like DMSO. This activated folate is then reacted with a PEG-bis-amine, with the stoichiometry controlled to favor the formation of the mono-substituted product. Purification is typically achieved through dialysis or size-exclusion chromatography.
Folate-PEG-NHS Synthesis:
This can be a two-step process. First, a Folate-PEG-amine is synthesized as described above. The terminal amine of the purified Folate-PEG-amine is then reacted with an excess of an NHS-ester forming reagent to yield the final Folate-PEG-NHS ester. Alternatively, a Folate-PEG-COOH can be reacted with EDC/NHS to form the NHS ester.
Comparison:
-
Folate-PEG-amine: The synthesis is more direct. The resulting amine group is versatile for conjugation to various functional groups on therapeutic agents.
-
Folate-PEG-NHS: This linker provides a ready-to-use, amine-reactive functional group, which can simplify the subsequent conjugation step to a drug or carrier. However, the synthesis involves an additional step, and the NHS ester has limited stability in aqueous solutions.
References
Assessing Off-Target Effects of Folate-PEG3-Amine Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to cancer cells is a paramount goal in oncology research. Folate-PEG3-amine is a popular linker used in the development of targeted drug delivery systems. The folate moiety acts as a targeting agent by binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, while the polyethylene glycol (PEG) linker enhances solubility, stability, and circulation time of the therapeutic agent.[1][2][] This guide provides a comparative analysis of this compound therapeutics, focusing on the assessment of their off-target effects, and presents supporting experimental data and protocols to aid researchers in their drug development endeavors.
Performance Comparison with Alternatives
The primary advantage of folate-targeted therapies lies in their potential to selectively deliver cytotoxic agents to tumor cells, thereby minimizing damage to healthy tissues.[1][4] However, the potential for off-target effects remains a critical consideration. These effects can arise from the expression of folate receptors on some normal cells, non-specific uptake of the therapeutic agent, or unintended activation of signaling pathways.
To provide a clear comparison, the following table summarizes the performance of this compound conjugated therapeutics against non-targeted alternatives and therapies employing different targeting moieties.
| Therapeutic Agent | Targeting Moiety | Cell Line (FR Expression) | In Vitro Cytotoxicity (IC50) | Off-Target Cytotoxicity (Normal Cells) | In Vivo Tumor Accumulation | Reference |
| Doxorubicin | This compound | HeLa (High) | Lower IC50 vs. free drug | Higher IC50 vs. cancer cells | Enhanced | |
| Doxorubicin | None (Free Drug) | HeLa (High) | Higher IC50 vs. targeted | Lower IC50 vs. targeted | Lower | |
| Paclitaxel | Folate-PEG Micelles | MCF-7 (High) | Lower IC50 vs. non-targeted | Not specified | Enhanced | |
| Paclitaxel | Non-targeted Micelles | MCF-7 (High) | Higher IC50 vs. targeted | Not specified | Lower | |
| Cisplatin & Docetaxel | Folate-Targeted Nanoparticles | Breast Cancer Cells | Enhanced efficacy | Reduced mice weight loss | Better tumor shrinkage |
Key Experimental Protocols for Assessing Off-Target Effects
Accurate assessment of off-target effects is crucial for the preclinical and clinical development of this compound therapeutics. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on both cancerous and healthy cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., FR-positive cancer cells like HeLa and FR-negative normal cells like MCF10A) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the this compound therapeutic and control compounds (e.g., free drug, non-targeted conjugate).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cellular Uptake Analysis
This experiment quantifies the internalization of the therapeutic agent into target and non-target cells.
Protocol:
-
Cell Seeding: Seed FR-positive and FR-negative cells in 24-well plates.
-
Treatment: Treat the cells with a fluorescently labeled this compound therapeutic agent for different time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorometer.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content of the cell lysate.
In Vivo Biodistribution Study
This study assesses the distribution of the therapeutic agent in a living organism to identify potential accumulation in non-target organs.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models with FR-positive tumors).
-
Injection: Intravenously inject the radiolabeled or fluorescently labeled this compound therapeutic into the mice.
-
Imaging/Tissue Collection: At various time points post-injection, perform imaging (e.g., PET/SPECT or optical imaging) or euthanize the animals and collect major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
Quantification: Measure the radioactivity or fluorescence in the collected organs using a gamma counter or fluorescence imaging system.
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathways and Potential Off-Target Activation
The binding of folate-conjugated therapeutics to the folate receptor can potentially trigger intracellular signaling pathways, independent of the cytotoxic payload. This represents a potential off-target effect. Emerging evidence suggests that the folate receptor 1 (FOLR1) can be involved in signaling pathways such as JAK-STAT3 and ERK1/2. Unintended activation of these pathways could lead to unforeseen cellular responses.
Below are diagrams illustrating the intended targeted drug delivery pathway and a potential off-target signaling pathway.
References
A Comparative Guide to the Long-Term In Vivo Stability of Folate-PEG3-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index for folate receptor-targeted therapies. An ideal linker must ensure the stability of the folate-drug conjugate in systemic circulation to minimize off-target toxicity, while enabling efficient payload release upon internalization into target cells. This guide provides an objective comparison of the in vivo stability of the Folate-PEG3-amine linker with alternative linker technologies, supported by experimental data and detailed methodologies.
Introduction to Folate-Targeted Linker Stability
This compound is a linker designed for targeted drug delivery. The folate moiety serves as a high-affinity ligand for the folate receptor, which is overexpressed on the surface of many cancer cells. The polyethylene glycol (PEG) spacer, in this case with three repeating units, enhances solubility and can influence the pharmacokinetic profile of the conjugate. The terminal amine group provides a reactive handle for conjugation to a therapeutic payload. The stability of such a linker in the complex in vivo environment is paramount for the success of the drug conjugate.
The Critical Role of the Linker in In Vivo Performance
The in vivo stability of a drug-linker is not an isolated property but rather a key factor that influences the overall pharmacokinetic and pharmacodynamic profile of a drug conjugate. A linker that is too labile can lead to premature release of the payload, resulting in systemic toxicity and a diminished therapeutic effect. Conversely, a linker that is excessively stable might not release the drug efficiently within the target cell, thereby reducing its potency.
The length of the PEG chain in Folate-PEG-amine linkers is a crucial parameter that can significantly alter the in vivo behavior of the conjugate. Generally, longer PEG chains lead to an increased hydrodynamic radius, which in turn can prolong circulation half-life and reduce immunogenicity.[1]
Comparative Analysis of Folate-Linker Technologies
While direct head-to-head long-term in vivo stability data for this compound is limited in publicly available literature, a comparative analysis can be constructed based on the established principles of linker chemistry and data from studies on similar systems. The primary alternatives to the Folate-PEG-amine linker can be categorized based on their cleavage mechanism and the length of the PEG spacer.
Impact of PEG-Linker Chain Length
The length of the PEG spacer in folate-PEG conjugates has a significant impact on their in vivo performance, including circulation time and tumor accumulation. While not a direct measure of linker bond stability, these pharmacokinetic parameters are indicative of the overall stability and bioavailability of the conjugate.
| Linker Type | Key In Vivo Performance Metric | Animal Model | Key Findings |
| Folate-PEG2k-Liposome | Tumor Accumulation | KB tumor-bearing nude mice | Significant tumor accumulation observed. |
| Folate-PEG5k-Liposome | Tumor Accumulation | KB tumor-bearing nude mice | Increased tumor accumulation compared to Folate-PEG2k-Liposome. |
| Folate-PEG10k-Liposome | Tumor Accumulation | KB tumor-bearing nude mice | Highest tumor accumulation among the tested PEG lengths, leading to a greater reduction in tumor size.[2] |
Note: The data presented is for folate-PEG-linked liposomes, which serves as a model for the behavior of folate-PEG-drug conjugates. The PEG length is denoted by its molecular weight in Daltons (e.g., 2k = 2000 Da).
Comparison with Other Cleavable Linker Chemistries
Different linker chemistries offer various mechanisms for payload release, which in turn affects their in vivo stability.
| Linker Type | Cleavage Mechanism | Expected In Vivo Stability | Key Advantages | Potential Disadvantages |
| Folate-PEG-Amide | Enzymatic (e.g., by peptidases) | Generally high in circulation | High plasma stability. | Efficacy depends on the expression of specific enzymes in the tumor. |
| Folate-Hydrazone | pH-sensitive (acid-labile) | Stable at physiological pH (7.4), cleaves at lower pH of endosomes/lysosomes.[3] | Targeted release in the acidic tumor microenvironment or intracellular compartments. | Can be susceptible to hydrolysis in circulation, leading to premature drug release. |
| Folate-Disulfide | Redox-sensitive | Stable in the oxidizing environment of the bloodstream, cleaved by reducing agents (e.g., glutathione) inside the cell. | High intracellular drug release due to the high concentration of glutathione in the cytoplasm.[4] | Potential for premature cleavage in the blood due to interaction with thiols. |
Signaling Pathways and Experimental Workflows
Folate Receptor-Mediated Endocytosis
The targeting strategy for folate-based drug conjugates relies on the folate receptor-mediated endocytosis pathway. The process begins with the binding of the folate-conjugate to the folate receptor on the cell surface, followed by internalization via an endosome. As the endosome matures, its internal pH decreases, which can facilitate the cleavage of pH-sensitive linkers. The payload is then released into the cytoplasm to exert its therapeutic effect.
Experimental Workflow for In Vivo Stability Assessment
The in vivo stability of a folate-drug conjugate is typically assessed through pharmacokinetic studies in animal models. The workflow involves administering the conjugate and then measuring the concentration of the intact conjugate, the total folate-containing species, and the free payload in plasma at various time points.
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and in vivo stability of a folate-drug conjugate.
Animal Model: Female BALB/c mice (n=3-5 per time point).
Procedure:
-
Administer the folate-drug conjugate intravenously (IV) via the tail vein at a specified dose.
-
Collect blood samples via cardiac puncture or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the intact conjugate and the free payload in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.
-
Calculate pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate software.
ELISA-Based Quantification of Intact Conjugate
Objective: To quantify the concentration of the intact folate-drug conjugate in plasma samples.
Methodology:
-
Coat a 96-well microtiter plate with an antibody that specifically captures the folate moiety.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and standards to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) that specifically binds to the payload component of the conjugate.
-
Wash the plate again.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
Calculate the concentration of the intact conjugate in the samples based on the standard curve.
LC-MS/MS-Based Quantification of Free Payload
Objective: To quantify the concentration of the prematurely released free payload in plasma samples.
Methodology:
-
Precipitate the proteins in the plasma samples by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecule payload.
-
Inject the supernatant into a liquid chromatography (LC) system to separate the payload from other plasma components.
-
Detect and quantify the payload using tandem mass spectrometry (MS/MS).
-
Calculate the concentration of the free payload in the samples based on a standard curve.
Conclusion
The long-term in vivo stability of a this compound linker is a multifactorial property influenced by the specific drug conjugate, the tumor microenvironment, and the overall physiological conditions. While direct comparative data is sparse, the principles of linker chemistry and studies on related systems provide valuable guidance. The length of the PEG chain is a key determinant of the pharmacokinetic profile, with longer chains generally affording longer circulation times. For applications requiring intracellular drug release, alternative cleavable linkers such as hydrazone or disulfide-based systems may offer advantages, although their stability must be carefully optimized. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the in vivo stability of novel folate-drug conjugates, enabling the rational design of more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of releasable folate-drug conjugates using a novel heterobifunctional disulfide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Folate-Targeted Drug Delivery: A Comparative Guide to PEG Linker Length
For researchers, scientists, and drug development professionals, the rational design of targeted drug delivery systems is paramount. In folate-receptor-targeted therapies, the length of the polyethylene glycol (PEG) linker plays a critical role in optimizing therapeutic efficacy. This guide provides an objective comparison of different PEG linker lengths in folate-targeted delivery systems, supported by experimental data, to inform the design of more effective cancer therapeutics. The length of the PEG spacer can significantly influence cellular uptake, in vitro cytotoxicity, and in vivo antitumor activity by affecting the accessibility of the folate ligand to its receptor.
The Impact of PEG Linker Length on In Vitro Performance
The choice of PEG linker length can have differing effects on the in vitro performance of folate-targeted nanoparticles. While folate conjugation itself dramatically boosts cellular uptake in folate receptor-overexpressing cells compared to non-targeted nanoparticles, the influence of the linker length in cell culture experiments can be nuanced.[1][2]
One study examining folate-targeted liposomal doxorubicin found that a low modification ratio with a sufficiently long PEG chain (PEG5000) resulted in the highest folate receptor-mediated association with cells.[3][4] However, this did not directly translate to the highest in vitro cytotoxicity, suggesting that other factors, such as drug release from the liposomes within endosomes, also play a crucial role.[3] Interestingly, another study comparing PEG linkers of 2k, 5k, and 10k Da found no significant difference in cellular uptake or in vitro cytotoxicity between the different linker lengths.
Comparative In Vitro Data: Cellular Uptake and Cytotoxicity
| Formulation | PEG Linker MW (Da) | Cellular Uptake (Relative to Non-Targeted) | IC50 (µg/mL) | Reference |
| Dox/FL-2K | 2000 | Significantly Increased | Not significantly different from other FL formulations | |
| Dox/FL-5K | 5000 | Significantly Increased | Not significantly different from other FL formulations | |
| Dox/FL-10K | 10000 | Significantly Increased | Not significantly different from other FL formulations | |
| F-PEG2000-DSPE | 2000 | Enhanced | Not directly correlated with uptake | |
| F-PEG3400-DSPE | 3400 | Enhanced | Not directly correlated with uptake | |
| F-PEG5000-DSPE | 5000 | Highest Association | Not the most cytotoxic |
The Critical Role of PEG Linker Length in In Vivo Efficacy
In contrast to the sometimes ambiguous in vitro results, the length of the PEG linker has a profound and clear impact on the in vivo performance of folate-targeted delivery systems. Longer PEG linkers have been shown to significantly enhance tumor accumulation of nanoparticles, leading to improved antitumor activity.
A study comparing doxorubicin-loaded liposomes with folate conjugated via PEG2k, PEG5k, and PEG10k linkers demonstrated that the level of tumor accumulation of the nanoparticles in vivo increased significantly with the length of the PEG linker. This enhanced tumor targeting translated directly to superior therapeutic outcomes. The group treated with the Dox/FL-10K formulation showed a tumor size reduction of over 40% compared to the groups treated with Dox/FL-2K or Dox/FL-5K. This suggests that longer PEG chains may provide greater flexibility and exposure of the folate ligand, facilitating more efficient binding to folate receptors in the complex in vivo environment.
Comparative In Vivo Data: Tumor Accumulation and Antitumor Activity
| Formulation | PEG Linker MW (Da) | Tumor Accumulation | Antitumor Activity (Tumor Size Reduction) | Reference |
| Dox/FL-2K | 2000 | Increased | Less effective than 10K | |
| Dox/FL-5K | 5000 | Increased | Less effective than 10K | |
| Dox/FL-10K | 10000 | Significantly Increased | >40% reduction compared to 2K and 5K |
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
References
- 1. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol spacer length and ligand density on folate receptor targeting of liposomal Doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of Folate-PEGylated Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of targeted nanoparticle systems is paramount for clinical translation. This guide provides a comparative evaluation of folate-PEGylated nanoparticles against their non-targeted PEGylated counterparts. While direct comparative studies on the immunogenicity of these two nanoparticle types are limited in publicly available literature, this guide synthesizes existing data on PEGylated nanoparticle immunogenicity as a baseline and explores the potential immunomodulatory effects of folate receptor targeting. Furthermore, it offers detailed experimental protocols for key immunogenicity assays to empower researchers to conduct their own comparative evaluations.
Introduction to Immunogenicity of PEGylated Nanoparticles
Poly(ethylene glycol) (PEG) is widely used to functionalize nanoparticles, creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time. However, PEGylation does not render nanoparticles immunologically inert. The immune system can recognize PEGylated nanoparticles, leading to a range of responses, including cytokine release, complement activation, and the production of anti-PEG antibodies. These responses can impact the safety and efficacy of nanomedicines.
Folate receptor-targeted nanoparticles are designed to enhance drug delivery to cells overexpressing folate receptors, such as many cancer cells and activated macrophages. While this targeting strategy can improve therapeutic efficacy, the addition of a folate ligand to a PEGylated nanoparticle may alter its interaction with the immune system.
Comparative Immunogenic Profile
This section presents a summary of the known immunogenic responses to PEGylated nanoparticles and discusses the potential influence of folate conjugation.
Data Presentation: Immunogenicity of PEGylated Nanoparticles (Baseline)
The following tables summarize typical immunogenic responses observed with PEGylated nanoparticles. It is important to note that these values can vary significantly depending on the nanoparticle's physicochemical properties (e.g., size, core material, PEG density) and the specific experimental conditions.
Table 1: Cytokine Release in Response to PEGylated Nanoparticles
| Nanoparticle Type | Cell Type | Cytokine | Concentration Range | Reference |
| PEGylated Liposomes | Human PBMCs | TNF-α | 10 - 500 pg/mL | [1] |
| PEGylated Liposomes | Human PBMCs | IL-6 | 50 - 1000 pg/mL | [1] |
| PEGylated Micelles | Murine Macrophages | TNF-α | 100 - 800 pg/mL | [2] |
| PEGylated Micelles | Murine Macrophages | IL-12 | 20 - 200 pg/mL | [2] |
Table 2: Anti-PEG Antibody Production
| Nanoparticle Type | Animal Model | Antibody Isotype | Titer/Concentration Range | Time Point | Reference |
| PEGylated Liposomes | Mice | Anti-PEG IgM | 1:100 - 1:1600 (titer) | 7 days post-injection | [3] |
| PEGylated Liposomes | Rats | Anti-PEG IgM | 100 - 5000 ng/mL | 7 days post-injection | |
| PEGylated Liposomes | Mice | Anti-PEG IgG | Low to undetectable | 7-14 days post-injection |
Table 3: Complement Activation
| Nanoparticle Type | Assay | Analyte | Fold Increase vs. Control | Reference |
| PEGylated Liposomes | ELISA | sC5b-9 | 2 - 10 fold | |
| PEGylated Gold Nanoparticles | ELISA | C3a | 1.5 - 5 fold |
Potential Immunomodulatory Effects of Folate Receptor Targeting
While quantitative data directly comparing the immunogenicity of folate-PEGylated versus plain PEGylated nanoparticles is scarce, the engagement of the folate receptor itself may influence the immune response.
-
Folate Receptor Beta (FRβ) on Immune Cells: FRβ is primarily expressed on activated macrophages and myeloid-derived suppressor cells (MDSCs). Engagement of FRβ by folate-conjugated nanoparticles could potentially modulate the function of these cells, which play a crucial role in inflammation and anti-tumor immunity.
-
Signaling Pathways: Folate receptor-mediated endocytosis can occur via both caveolae- and clathrin-mediated pathways. The specific pathway utilized may depend on the nanoparticle's characteristics and could influence intracellular trafficking and subsequent immune signaling.
-
Immune Checkpoint Function: Recent studies suggest that FRβ may have an immune checkpoint function in activated macrophages, with its blockade leading to a pro-inflammatory phenotype. Therefore, targeting FRβ with folate-conjugated nanoparticles could have complex effects on the tumor microenvironment and systemic immune responses.
Mandatory Visualization
Signaling Pathway of Folate Receptor-Mediated Endocytosis and Potential Immune Modulation
Caption: Folate receptor-mediated endocytosis and potential downstream immune signaling pathways.
Experimental Protocols
To facilitate direct comparison, detailed protocols for key immunogenicity assays are provided below.
Cytokine Release Assay
Objective: To quantify the release of pro-inflammatory and anti-inflammatory cytokines from immune cells upon exposure to nanoparticles.
Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Nanoparticle Incubation: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add folate-PEGylated nanoparticles, non-targeted PEGylated nanoparticles, positive control (e.g., lipopolysaccharide, LPS), and negative control (vehicle) at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using a multiplex cytokine bead array (CBA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Experimental Workflow Diagram:
Caption: Workflow for in vitro cytokine release assay.
Anti-PEG Antibody ELISA
Objective: To detect and quantify the levels of anti-PEG IgM and IgG antibodies in serum or plasma after in vivo administration of nanoparticles.
Methodology:
-
Plate Coating: Coat a high-binding 96-well microplate with a PEG-containing molecule (e.g., mPEG-amine) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples from animals treated with folate-PEGylated nanoparticles, non-targeted PEGylated nanoparticles, or control, and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add HRP-conjugated anti-IgM or anti-IgG secondary antibodies. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of anti-PEG IgM or IgG to quantify the antibody levels in the samples.
Experimental Workflow Diagram:
Caption: Workflow for anti-PEG antibody ELISA.
Complement Activation Assay
Objective: To measure the activation of the complement system by nanoparticles in human serum.
Methodology:
-
Serum Incubation: Incubate folate-PEGylated nanoparticles, non-targeted PEGylated nanoparticles, a positive control (e.g., zymosan), and a negative control (vehicle) with normal human serum for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Quantification of Complement Products: Measure the levels of complement activation products, such as C3a and sC5b-9, in the serum using commercially available ELISA kits according to the manufacturer's instructions.
Experimental Workflow Diagram:
References
- 1. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-PEG IgM Response against PEGylated Liposomes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Folate Receptor Expression for Targeted Therapy Validation
For Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR), particularly folate receptor alpha (FRα/FOLR1), has emerged as a significant target for cancer therapies due to its overexpression in various solid tumors—including ovarian, lung, and breast carcinomas—and its restricted expression in normal tissues.[1][2] Accurate quantification of FRα expression is paramount for selecting patients who are most likely to respond to FR-targeted treatments and for monitoring therapeutic efficacy. This guide provides an objective comparison of key methods used to quantify folate receptor expression, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.
Comparison of Quantification Methodologies
Choosing the appropriate method for FRα quantification depends on the specific research question, available sample types, and desired level of quantification. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of its output (protein vs. mRNA, quantitative vs. semi-quantitative).
| Method | Principle | Sample Type | Throughput | Quantification | Pros | Cons |
| Immunohistochemistry (IHC) | Uses antibodies to detect FRα protein in tissue sections, providing spatial context. | Formalin-Fixed Paraffin-Embedded (FFPE) tissue, frozen tissue. | Low to Medium | Semi-quantitative | Provides morphological context, widely available.[3] | Subject to inter-observer variability, semi-quantitative nature.[3] |
| Flow Cytometry | Measures fluorescence of antibody-labeled single cells in suspension. | Fresh tissue, ascites fluid, blood, cell cultures. | High | Quantitative (Antibody binding sites/cell ). | High-throughput, single-cell resolution, highly quantitative.[4] | Requires single-cell suspension, loses tissue architecture. |
| Quantitative RT-PCR (qRT-PCR) | Measures the amount of FRα (FOLR1) mRNA in a sample. | Fresh/frozen tissue, cell cultures, blood (PBMCs). | High | Relative or absolute mRNA quantification. | Highly sensitive and specific for mRNA, high-throughput. | mRNA levels may not directly correlate with protein expression. |
| Radioligand Binding Assay | Measures functional receptors by quantifying the binding of a radiolabeled folate ligand. | Frozen tissue homogenates, cell membranes, live cells. | Low | Quantitative (Receptor density, e.g., fmol/mg protein). | Gold standard for measuring functional receptors and affinity (Kd). | Requires radioactive materials, low-throughput, specialized equipment. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Captures and detects soluble FRα from fluid samples using antibodies. | Plasma, serum, cell culture supernatant. | High | Quantitative (e.g., nM) | High-throughput, suitable for soluble receptor quantification. | May not reflect membrane-bound receptor levels, requires validated antibody pairs. |
Quantitative Data Summary
The expression of folate receptors can vary significantly among different cancer types and even within the same tumor. Below is a summary of quantitative findings from various studies.
Table 2: FRα Expression in Ovarian Cancer
| Method | Cell/Tissue Type | Quantitative Finding | Reference |
| Flow Cytometry | Ascites from relapsed ovarian cancer | 5x10³ to 5x10⁵ antibody binding sites/cell | |
| Radioligand Binding Assay | Human ovarian carcinomas | ~89% of tumors tested positive | |
| Immunohistochemistry | Epithelial Ovarian Cancer | ~90% of carcinomas show expression |
Table 3: FRα Expression in Other Cancers
| Cancer Type | Method | Key Finding | Reference |
| Lung Adenocarcinoma | IHC | 76% of 212 tumor sections stained positive for FRα | |
| Kidney, Endometrium, Breast, Bladder, Pancreas | Radioligand Binding Assay | Significant FR expression detected in carcinomas | |
| Triple-Negative Breast Cancer (TNBC) | qRT-PCR | A subset of TNBC cell lines show high FOLR1 mRNA expression |
Visualizing FRα Biology and Quantification Workflows
Understanding the biological context and the practical steps of each assay is crucial for experimental design and data interpretation.
Folate Receptor Alpha (FRα) Internalization Pathway
FRα mediates the cellular uptake of folate and conjugated drugs through a process of receptor-mediated endocytosis. Upon binding folate, the receptor-ligand complex is internalized into endosomes. The acidic environment of the endosome causes the release of folate, and the receptor is then recycled back to the cell surface.
Caption: Folate receptor alpha (FRα) mediated endocytosis pathway.
Comparative Experimental Workflow
The workflows for quantifying FRα vary in complexity and required sample processing. Here, we compare the general steps for IHC, Flow Cytometry, and qRT-PCR.
Caption: Comparative workflow for major FRα quantification methods.
Detailed Experimental Protocols
Immunohistochemistry (IHC) Protocol for FRα
This protocol is a general guideline for staining FRα in FFPE tissue sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).
-
Blocking: Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a validated anti-FRα monoclonal antibody (e.g., clone 26B3.F2) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody & Detection: Wash slides, then apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen like DAB.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Interpretation: Staining is typically scored semi-quantitatively based on the intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.
Flow Cytometry Protocol for FRα
This protocol is adapted for analyzing FRα on cells from ascites fluid or cell culture.
-
Cell Preparation:
-
Ascites: Centrifuge ascites fluid to pellet cells. Lyse red blood cells if necessary.
-
Cell Culture: Harvest cells using a non-enzymatic dissociation solution to preserve surface epitopes.
-
Wash cells with cold PBS containing 1% BSA (FACS buffer) and resuspend at 1x10⁶ cells/100 µL.
-
-
Blocking: Incubate cells with an Fc block reagent for 10 minutes on ice to prevent non-specific binding to Fc receptors.
-
Primary Antibody Staining: Add a fluorochrome-conjugated anti-FRα antibody at the recommended concentration. Incubate for 30 minutes on ice in the dark.
-
Co-staining (Optional): To distinguish tumor cells from immune cells, co-stain with antibodies against an epithelial marker (e.g., EpCAM) and a pan-leukocyte marker (e.g., CD45).
-
Washing: Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer. If not fixing, analyze immediately on a flow cytometer. Use appropriate controls, including unstained cells and fluorescence-minus-one (FMO) controls.
-
Analysis: Gate on the cell population of interest (e.g., EpCAM-positive, CD45-negative tumor cells) and quantify the mean fluorescence intensity (MFI) or use calibrated beads to determine the number of antibody binding sites per cell.
Quantitative RT-PCR (qRT-PCR) for FOLR1 mRNA
This protocol outlines the steps for measuring FOLR1 gene expression.
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit (e.g., RNeasy Mini Kit). Treat with DNase I to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should include:
-
cDNA template
-
Forward and reverse primers for FOLR1 (e.g., Fwd: AGCACCACAAGGAAAAGCCAGG, Rev: GTGCCATCTCTCCACAGTGGTT)
-
Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB, POLR2A)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
-
Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) for FOLR1 and the housekeeping gene. Calculate the relative expression of FOLR1 using the ΔΔCt method.
References
- 1. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate Receptor Alpha—A Novel Approach to Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
cellular uptake mechanism of Folate-PEG3-amine functionalized nanoparticles.
For researchers, scientists, and drug development professionals, understanding the cellular entry mechanisms of targeted nanocarriers is paramount for designing effective therapeutic and diagnostic agents. This guide provides a comparative analysis of the cellular uptake of Folate-PEG-amine functionalized nanoparticles, supported by experimental data and detailed protocols.
Folate receptor-alpha (FRα) is a well-established target for cancer therapy due to its overexpression in various malignancies and limited presence in healthy tissues. Folate-functionalized nanoparticles leverage this differential expression to achieve targeted drug delivery. The inclusion of a Polyethylene Glycol (PEG) linker, such as PEG3-amine, enhances the nanoparticle's stability and circulation time in vivo. This guide delves into the primary uptake mechanism of these functionalized nanoparticles—folate receptor-mediated endocytosis—and compares their uptake efficiency against non-targeted nanoparticles.
Comparative Analysis of Cellular Uptake
The functionalization of nanoparticles with folic acid significantly enhances their internalization into FRα-positive cancer cells. This enhanced uptake is a direct result of the high-affinity binding between folic acid and its receptor, which triggers receptor-mediated endocytosis. In contrast, non-functionalized nanoparticles typically enter cells through less efficient, non-specific mechanisms like macropinocytosis or clathrin- and caveolae-independent endocytosis.
Several studies have quantified this difference in uptake. For instance, research has shown that encapsulating a drug like paclitaxel in folate-functionalized nanoparticles can lead to an 8-fold increase in transport across Caco-2 cell monolayers compared to the free drug, a significant improvement over the 5-fold increase seen with non-functionalized nanoparticles[1][2]. This demonstrates the potentiation of cellular entry provided by the folate ligand.
Quantitative Data Summary
The following table summarizes typical physicochemical properties and cellular uptake performance of Folate-PEG-amine functionalized nanoparticles compared to non-functionalized counterparts. Data is compiled from various studies on polymeric nanoparticles (e.g., PLGA) in FRα-positive cell lines.
| Parameter | Non-Functionalized Nanoparticles | Folate-PEG-amine Functionalized Nanoparticles |
| Average Particle Size (nm) | 200 - 300 | 200 - 300 |
| Zeta Potential (mV) | -10 to -15 | -10 to -15 |
| Drug Loading Efficiency (%) | ~10-15% | ~10-15% |
| Cellular Uptake (FRα+ cells) | Baseline | Significantly Higher (e.g., >1.5-fold increase)[1] |
| Primary Uptake Mechanism | Macropinocytosis, non-specific endocytosis | Folate Receptor-Mediated Endocytosis[1][3] |
Cellular Uptake and Trafficking Pathway
The journey of a Folate-PEG-amine functionalized nanoparticle into a cancer cell is a multi-step process initiated by ligand-receptor binding.
-
Binding: The folate moiety on the nanoparticle surface binds with high affinity to the folate receptor on the cancer cell membrane.
-
Internalization: This binding event triggers the invagination of the cell membrane, encapsulating the nanoparticle in an endocytic vesicle, often through a caveolae-mediated pathway.
-
Endosomal Trafficking: The newly formed endosome, containing the nanoparticle, traffics into the cytoplasm.
-
Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment can facilitate the release of the encapsulated drug from the nanoparticle.
-
Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another nanoparticle.
Experimental Protocols
To quantitatively assess the cellular uptake of these nanoparticles, several key experiments are typically performed.
Protocol 1: Quantification of Cellular Uptake by ICP-MS
This protocol is for quantifying the uptake of nanoparticles containing an elemental marker (e.g., gold, iron, or a lanthanide).
Materials:
-
Folate-PEG-amine functionalized nanoparticles and non-functionalized controls.
-
FRα-positive cell line (e.g., HeLa, MCF-7) and FRα-negative cell line (as a control).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Concentrated nitric acid (trace metal grade).
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing the nanoparticles at a desired concentration (e.g., 50 µg/mL). Incubate for a specified time (e.g., 4 hours) at 37°C. Include untreated cells as a negative control.
-
Washing: Aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Cell Harvesting: Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Cell Counting and Lysis: Centrifuge the cell suspension, remove the supernatant, and resuspend in PBS. Count the cells to normalize the data. Centrifuge again, discard the supernatant, and add a known volume of concentrated nitric acid to the cell pellet to digest the cells and dissolve the nanoparticles.
-
ICP-MS Analysis: Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis. Prepare a standard curve using a certified elemental standard. Analyze the samples to determine the mass of the element per cell.
Protocol 2: Endocytosis Inhibition Assay
This experiment helps to elucidate the specific endocytic pathway involved in nanoparticle uptake.
Materials:
-
Endocytic inhibitors (e.g., chlorpromazine for clathrin-mediated, genistein for caveolae-mediated, amiloride for macropinocytosis).
-
Fluorescently-labeled Folate-PEG-amine functionalized nanoparticles.
-
FRα-positive cell line.
-
Flow cytometer or confocal microscope.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates (for flow cytometry) or on glass coverslips in 24-well plates (for microscopy) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the endocytic inhibitors at their effective, non-toxic concentrations for 1 hour at 37°C.
-
Nanoparticle Incubation: Add the fluorescently-labeled nanoparticles to the wells (with the inhibitors still present) and incubate for 2-4 hours at 37°C.
-
Washing and Harvesting: Wash the cells thoroughly with cold PBS. For flow cytometry, harvest the cells as described in Protocol 1. For microscopy, fix the cells with 4% paraformaldehyde.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells. A significant decrease in fluorescence in the presence of a specific inhibitor indicates the involvement of that pathway.
-
Confocal Microscopy: Mount the coverslips and visualize the intracellular fluorescence. Compare the fluorescence intensity and localization between treated and untreated groups.
-
References
A Comparative Guide to Targeted Drug Delivery: Folate-PEG3-Amine vs. Transferrin Receptor-Mediated Targeting
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted drug delivery, the precise delivery of therapeutic agents to cancer cells remains a critical challenge. Among the various strategies, receptor-mediated targeting has emerged as a promising approach to enhance drug efficacy while minimizing off-target toxicity. This guide provides an objective comparison of two prominent targeting moieties: Folate-PEG3-amine and ligands targeting the transferrin receptor. This analysis is supported by a synthesis of experimental data from multiple studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to a Targeted Approach
The fundamental principle of targeted drug delivery is to exploit the physiological and biochemical differences between cancerous and normal cells. Both folate receptors (FR) and transferrin receptors (TfR) are frequently overexpressed on the surface of various cancer cells to meet the increased demand for nutrients required for rapid proliferation.[1][2] This overexpression provides a molecular gateway for the selective delivery of drug-loaded nanoparticles.
-
Folate Receptor (FR) Targeting: Folic acid, a B vitamin, is essential for cell growth and replication. Cancer cells often exhibit a significantly higher number of folate receptors on their surface compared to healthy cells.[2] this compound is a targeting ligand where folic acid is conjugated to an amine group via a polyethylene glycol (PEG) linker. The PEG spacer enhances solubility and flexibility, facilitating optimal binding to the folate receptor.[3]
-
Transferrin Receptor (TfR) Targeting: Transferrin is a blood plasma glycoprotein that plays a crucial role in iron metabolism by binding to the transferrin receptor and facilitating iron uptake. Given that cancer cells have a high iron demand for their metabolic activities, they often display a much higher density of transferrin receptors.[1] This targeting strategy utilizes transferrin itself or monoclonal antibodies against the TfR to guide drug carriers to tumor cells.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of folate- and transferrin-targeted nanoparticles. It is important to note that these values are compiled from different studies with varying experimental conditions (e.g., nanoparticle formulation, cell lines, animal models). Therefore, this data should be interpreted as representative rather than a direct head-to-head comparison from a single study.
| Performance Metric | Folate-PEG Targeted Nanoparticles | Transferrin-Targeted Nanoparticles | Non-Targeted PEGylated Nanoparticles (Control) | References |
| Cellular Uptake (in vitro) | Significantly higher uptake in FR-positive cells compared to control. A 12-fold higher uptake was observed in HeLa cells after 4 hours of incubation. | Significantly enhanced uptake in TfR-positive cells. Transferrin conjugation can lead to a significant increase in internalization by brain endothelial cells. | Baseline uptake, generally lower than targeted counterparts. | |
| IC50 of Doxorubicin (in vitro) | Can be significantly lower than non-targeted formulations in FR-positive cells. | Can be more effective than free doxorubicin, with lower IC50 concentrations in both sensitive and multidrug-resistant cell lines. | Higher IC50 values compared to targeted formulations in receptor-positive cells. | |
| Tumor Accumulation (in vivo, %ID/g) | Enhanced accumulation in FR-positive tumors compared to non-targeted nanoparticles. | Demonstrates enhanced tumor accumulation compared to non-targeted nanoparticles. | Lower tumor accumulation compared to targeted nanoparticles. |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. %ID/g: Percentage of injected dose per gram of tissue, a common metric for quantifying biodistribution.
Signaling and Experimental Workflow Visualizations
To better understand the mechanisms and experimental designs, the following diagrams were generated using the DOT language.
Caption: Folate Receptor-Mediated Endocytosis Pathway.
Caption: Transferrin Receptor-Mediated Endocytosis Pathway.
Caption: Comparative Experimental Workflow for Targeted Nanoparticles.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare targeted nanoparticle systems. These are generalized methodologies and should be adapted based on the specific nanoparticle formulation and experimental goals.
In Vitro Cellular Uptake Assay
Objective: To quantify and compare the cellular internalization of Folate-PEG-amine targeted, transferrin-targeted, and non-targeted nanoparticles in cancer cells.
Materials:
-
FR-positive and/or TfR-positive cancer cell line (e.g., HeLa, MCF-7, KB cells)
-
FR-negative and/or TfR-negative cell line (as a control)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled nanoparticles (Folate-PEG-NP, Transferrin-NP, Non-targeted NP)
-
Flow cytometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Protocol:
-
Cell Seeding: Seed the selected cancer cell lines in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Nanoparticle Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled nanoparticles at a predetermined concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours) at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Quantification:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity corresponds to the amount of nanoparticle uptake.
-
ICP-MS: For nanoparticles containing a unique element (e.g., gold, iron), the cell pellet can be digested, and the elemental content quantified by ICP-MS to determine the number of nanoparticles per cell.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of drug-loaded Folate-PEG-amine targeted, transferrin-targeted, and non-targeted nanoparticles.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Drug-loaded nanoparticles and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value for each formulation.
In Vivo Biodistribution Study
Objective: To evaluate and compare the biodistribution and tumor accumulation of Folate-PEG-amine targeted and transferrin-targeted nanoparticles in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft model
-
Nanoparticles labeled with a reporter (e.g., near-infrared dye, radionuclide)
-
In vivo imaging system (e.g., IVIS) or gamma counter/SPECT/PET scanner
-
Anesthesia
Protocol:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Nanoparticle Administration: Intravenously inject the labeled nanoparticles into the tail vein of the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging modality to visualize the nanoparticle distribution.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Fluorescence Imaging: Image the harvested organs and tumor using the in vivo imaging system to quantify the fluorescence signal in each tissue.
-
Radioactivity Measurement: If using radiolabeled nanoparticles, weigh the tissues and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to compare the targeting efficiency of the different nanoparticle formulations.
Conclusion and Future Perspectives
Both this compound and transferrin receptor-mediated targeting strategies have demonstrated significant potential in enhancing the delivery of therapeutic agents to cancer cells. The choice between these two targeting moieties will depend on the specific cancer type and the expression levels of their respective receptors.
-
Folate-targeted systems offer the advantage of using a small, non-immunogenic targeting ligand that is easy to synthesize and conjugate. They have shown high efficacy in tumors overexpressing the folate receptor.
-
Transferrin-targeted systems utilize a natural ligand or antibodies to a receptor that is crucial for iron metabolism and highly upregulated in many cancers. This approach has also shown great promise, particularly in overcoming the blood-brain barrier.
Dual-targeting strategies, employing both folate and transferrin ligands on the same nanoparticle, are also being explored to potentially achieve synergistic targeting and enhanced therapeutic outcomes.
Future research should focus on direct, head-to-head comparative studies of these targeting systems within the same nanoparticle platform and in various cancer models. Such studies will provide a clearer understanding of their relative advantages and disadvantages, ultimately guiding the rational design of more effective and safer cancer nanomedicines. Furthermore, the development of standardized protocols for the preclinical evaluation of targeted nanoparticles will be crucial for facilitating cross-study comparisons and accelerating clinical translation.
References
- 1. Enhanced anti-tumor activity of transferrin/folate dual-targeting magnetic nanoparticles using chemo-thermo therapy on retinoblastoma cancer cells Y79 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to Drug-Linker Conjugate Stability Testing
For researchers, scientists, and drug development professionals, ensuring the stability of drug-linker conjugates in vivo is a critical hurdle in the development of targeted therapies like antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy, while an overly stable linker may prevent the release of the therapeutic payload at the target site. This guide provides an objective comparison of key methodologies for assessing the in vivo stability of these complex molecules, supported by experimental data and detailed protocols to inform your research and development efforts.
The stability of a drug-linker conjugate in the complex biological environment is a key determinant of its therapeutic index. Understanding the pharmacokinetic (PK) profile of an ADC requires monitoring not just the intact conjugate, but also the total antibody and the amount of prematurely released free payload. This guide will delve into the two primary analytical techniques employed for this purpose: the ligand-binding assay (LBA), exemplified by the Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparing the Arsenal: ELISA vs. LC-MS/MS for In Vivo Stability Assessment
The choice of analytical method depends on the specific information required, the available resources, and the stage of drug development. Both ELISA and LC-MS/MS offer unique advantages and have their own set of limitations.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Primary Analyte | Total antibody, Conjugated antibody (intact ADC) | Free payload, Total antibody (via signature peptides), Conjugated payload |
| Principle | Immuno-recognition using specific antibodies | Separation by chromatography and detection by mass-to-charge ratio |
| Throughput | High | Moderate to High |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range for small molecules) |
| Specificity | Dependent on antibody quality; potential for cross-reactivity | High; based on molecular mass and fragmentation patterns |
| Development Time | Longer; requires generation and characterization of specific antibodies | Shorter; less reliance on specific biological reagents |
| Information Provided | Concentration of total or conjugated antibody | Concentration of free payload, structural information, metabolite identification |
| Cost per Sample | Generally lower | Generally higher |
The Stability of the Linker: A Quantitative Comparison
The choice of linker chemistry is paramount to the in vivo stability and subsequent efficacy of a drug-linker conjugate. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct release mechanisms and stability profiles.[1]
| Linker Type | Cleavage Mechanism | Representative Linker | ADC Example | In Vivo Half-Life (Approximate) | Reference |
| Cleavable | Protease (Cathepsin B) | Valine-Citrulline (vc) | Brentuximab vedotin | 4-6 days | [2] |
| pH-sensitive | Hydrazone | Gemtuzumab ozogamicin | ~2-3 days | [2] | |
| Glutathione-sensitive | Disulfide | Maytansinoid conjugates | Variable, dependent on steric hindrance | [3] | |
| Non-cleavable | Antibody degradation | Thioether (SMCC) | Trastuzumab emtansine | >7 days | [2] |
It is important to note that the in vivo half-life can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and the animal species used in the study.
Experimental Corner: Detailed Protocols for Key Assays
Accurate and reproducible data are the bedrock of any stability assessment. Here, we provide detailed protocols for the two most critical assays in determining the in vivo stability of drug-linker conjugates.
Protocol 1: Quantification of Total Antibody in Plasma using ELISA
This protocol outlines a standard sandwich ELISA procedure for determining the concentration of total antibody (both conjugated and unconjugated) in plasma samples.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific to the ADC's antibody isotype or idiotype)
-
Detection antibody (conjugated to an enzyme like HRP, specific to the ADC's antibody)
-
Recombinant antibody standard (unconjugated)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the recombinant antibody standard in blocking buffer. Add 100 µL of the standards and plasma samples (appropriately diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the antibody standard. Use the standard curve to determine the concentration of total antibody in the plasma samples.
Protocol 2: Quantification of Free Payload in Plasma using LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of a small molecule payload that has been prematurely released from the ADC into the plasma.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Plasma samples
-
Internal standard (a stable isotope-labeled version of the payload is ideal)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
Mobile phases for LC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Payload analytical standard
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 10 µL of the internal standard solution.
-
Add 200 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
Separate the free payload from other plasma components using a suitable gradient of mobile phases on the analytical column.
-
Detect the payload and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the payload and internal standard must be optimized beforehand.
-
-
Data Analysis:
-
Prepare a calibration curve by spiking known concentrations of the payload analytical standard into blank plasma and processing them in the same way as the study samples.
-
Calculate the peak area ratio of the payload to the internal standard for both the standards and the samples.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the free payload in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow: From Animal to Analysis
To better illustrate the experimental processes, the following diagrams, generated using Graphviz, depict the workflows for the ELISA and LC-MS/MS-based stability assessments.
Caption: ELISA workflow for total antibody quantification.
Caption: LC-MS/MS workflow for free payload quantification.
By carefully selecting the appropriate analytical methods and linker technologies, researchers can gain a comprehensive understanding of the in vivo stability of their drug-linker conjugates, a crucial step towards developing safer and more effective targeted therapies.
References
Safety Operating Guide
Safe Disposal of Folate-PEG3-amine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the proper disposal of Folate-PEG3-amine, a compound commonly used in targeted drug delivery and imaging.
This compound is a specialized chemical that requires careful handling and disposal to minimize environmental impact and ensure workplace safety. While specific regulations may vary by institution and region, the following procedures outline the best practices for its disposal.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is crucial for a comprehensive understanding and safe management of the chemical.
| Property | Value | Source |
| Molecular Formula | C27H37N9O8 | PubChem[1] |
| Molecular Weight | 615.6 g/mol | PubChem[1] |
| CAS Number | 710323-40-3 | DC Chemicals[2] |
| Appearance | Powder | DC Chemicals[2] |
| Storage Conditions | 2 years at -20°C (Powder) | DC Chemicals[2] |
Pre-Disposal and Handling
Before beginning the disposal process, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
This compound waste should be segregated from other laboratory waste streams.
-
-
Containerization :
-
Use a dedicated, clearly labeled, and sealed waste container. The label should include the chemical name ("this compound"), concentration, and any known hazards.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Waste Collection and Storage :
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Professional Disposal :
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your EHS department to arrange for pickup. Provide them with the completed waste manifest form, detailing the contents of the waste container.
-
-
Documentation :
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only. Always adhere to the specific protocols and regulations of your institution and local authorities. If a Safety Data Sheet (SDS) is available from the supplier, its instructions should be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
